molecular formula C12H8N2OS B1640905 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol

4-Phenyl-thieno[2,3-d]pyrimidin-2-ol

Número de catálogo: B1640905
Peso molecular: 228.27 g/mol
Clave InChI: HBJACCZWIWJNMX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Phenyl-thieno[2,3-d]pyrimidin-2-ol (CAS 51687-42-4) is a chemical compound with the molecular formula C12H8N2OS and a molecular weight of 228.27 g/mol . It is a member of the thieno[2,3-d]pyrimidine family, a privileged scaffold in medicinal chemistry known for its myriad pharmacological activities . This heterocyclic system serves as a versatile core structure for the development of novel therapeutic agents. Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated significant and potent antibacterial activity against a range of multi-drug resistant Gram-positive pathogens, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA) . Furthermore, this chemical series is being actively investigated for its potential in targeting atypical Protein Kinase C (aPKC) isoforms, which are implicated in controlling vascular permeability and inflammation . Inhibitors based on this scaffold show promise for developing treatments for blinding eye diseases like diabetic macular edema . The structure-activity relationship (SAR) of this compound class can be explored through modifications to the core structure, offering a broad scope for medicinal chemistry optimization . Please note: This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

Fórmula molecular

C12H8N2OS

Peso molecular

228.27 g/mol

Nombre IUPAC

4-phenyl-3H-thieno[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C12H8N2OS/c15-12-13-10(8-4-2-1-3-5-8)9-6-7-16-11(9)14-12/h1-7H,(H,13,14,15)

Clave InChI

HBJACCZWIWJNMX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CSC3=NC(=O)N2

SMILES canónico

C1=CC=C(C=C1)C2=C3C=CSC3=NC(=O)N2

Origen del producto

United States
Foundational & Exploratory

The Pivotal Physicochemical Landscape of Thieno[2,3-d]pyrimidine Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of its synthesis to its ultimate interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This guide delves into the core physicochemical properties of the thieno[2,3-d]pyrimidine scaffold, a privileged heterocyclic system that forms the backbone of numerous biologically active compounds.[3] While specific experimental data for 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol is not extensively available in the public domain, this paper will provide a comprehensive framework for its characterization by examining the properties of structurally related analogs and outlining the established methodologies for their determination.

The Thieno[2,3-d]pyrimidine Scaffold: A Versatile Pharmacophore

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The phenyl substitution at the 4-position and the hydroxyl group at the 2-position of the pyrimidine ring in 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol are expected to significantly influence its physicochemical behavior and, consequently, its biological activity.

Synthesis of the Thieno[2,3-d]pyrimidine Core

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves a multi-step process. A common and versatile method is the reaction of a 2-aminothiophene-3-carboxylate with a suitable reagent to form the pyrimidine ring.

A general synthetic approach is outlined below:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-aminothiophene 2-Aminothiophene-3-carboxylate Cyclization Cyclization Reaction 2-aminothiophene->Cyclization Reagent Isocyanate or Isothiocyanate Reagent->Cyclization Thieno_pyrimidine Thieno[2,3-d]pyrimidin-4(3H)-one Cyclization->Thieno_pyrimidine Formation of Pyrimidine Ring

Caption: Generalized workflow for the synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one core.

This foundational structure can then be further modified to introduce various substituents at different positions, thereby modulating the physicochemical properties of the final compound.[6][7]

Key Physicochemical Properties and Their Significance

The "drug-likeness" of a molecule is heavily dependent on a delicate balance of its physicochemical properties.[2] Understanding and optimizing these properties at an early stage of drug discovery is crucial to minimize attrition rates in later developmental phases.[8][9]

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability.[10] For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The solubility of thieno[2,3-d]pyrimidine derivatives can be influenced by factors such as their crystal lattice energy, the presence of ionizable groups, and their ability to form hydrogen bonds with water.

Experimental Protocol for Thermodynamic Solubility Assessment:

  • Compound Preparation: Accurately weigh a sample of the test compound.

  • Solvent Addition: Add the compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Lipophilicity (logP/logD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), describes a molecule's affinity for a lipid-like environment versus an aqueous one.[1] This property is crucial for membrane permeability and interaction with biological targets. An optimal lipophilicity is required; too high a value can lead to poor solubility and increased metabolic clearance, while a value that is too low may hinder membrane transport.[2]

Experimental Protocol for logP Determination (Shake-Flask Method):

  • System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer).

  • Compound Addition: Dissolve a known amount of the test compound in one of the phases.

  • Partitioning: Mix the two phases vigorously for a set period to allow the compound to partition between them.

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Analysis: Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

LogP_Determination Start Start: Shake-Flask Method Prepare Prepare n-octanol/water system Start->Prepare Dissolve Dissolve compound in one phase Prepare->Dissolve Mix Vigorously mix phases Dissolve->Mix Separate Separate phases via centrifugation Mix->Separate Analyze Analyze concentration in each phase (HPLC-UV) Separate->Analyze Calculate Calculate logP = log([C]octanol / [C]aqueous) Analyze->Calculate End End: logP Value Calculate->End

Caption: Workflow for the experimental determination of logP using the shake-flask method.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is an indicator of the purity of a compound and the strength of the crystal lattice forces. For thieno[2,3-d]pyrimidine derivatives, the melting point can provide insights into their solid-state stability and solubility. While no specific melting point is reported for 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol, related thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit a range of melting points, often above 200°C, indicating stable crystalline structures.[11][12]

Table 1: Melting Points of Selected Thieno[2,3-d]pyrimidine Derivatives

CompoundMelting Point (°C)Reference
2-phenyl-3-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one192-193
3-(pyridin-4-yl)-2-p-tolylthieno[2,3-d]pyrimidin-4(3H)-one212-213
Thieno[2,3-d]pyrimidin-4-one245[4][13]
Ionization Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and determines its ionization state at a given pH.[10] The ionization state of a drug molecule significantly affects its solubility, permeability, and binding to its target. The pyrimidine ring in the thieno[2,3-d]pyrimidine scaffold contains nitrogen atoms that can be protonated, and the hydroxyl group at the 2-position of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol is acidic. The basic pKa values for related pyrimidinones are in the range of 1.7-2.2, while the acidic pKa values are around 8.6-9.2.[14][15]

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Solution Preparation: Dissolve a known concentration of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized acid or base.

  • pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point.

Spectral Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of novel compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. For thieno[2,3-d]pyrimidine derivatives, characteristic chemical shifts are observed for the protons on the thiophene and pyrimidine rings, as well as for any substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol, characteristic absorption bands would be expected for the O-H, C=O (in the tautomeric keto form), C=N, and C-S bonds.[4]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

Table 2: Illustrative Spectral Data for a Thieno[2,3-d]pyrimidine Analog

TechniqueObserved Features for 2-phenyl-3-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one
IR (KBr, cm⁻¹) 1690 (-C=O), 1595 (C=N), 3110 (Ar C-H), 660 (C-S)
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.5-8.73 (m, Aromatic Protons)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 110, 120.23, 128.78, 130.25, 133.3, 150.34, 155.35, 158.25, 160.65
LC-MS (m/z) 306 (M+H)⁺

Conclusion

A comprehensive understanding of the physicochemical properties of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol and its analogs is fundamental for their successful development as therapeutic agents. While specific experimental data for the title compound is limited, this guide provides a robust framework for its characterization based on the well-established properties of the broader thieno[2,3-d]pyrimidine class. By systematically evaluating solubility, lipophilicity, melting point, pKa, and spectral characteristics, researchers can make informed decisions to optimize the "drug-like" qualities of these promising molecules, ultimately enhancing their potential for clinical success. The provided experimental protocols serve as a practical starting point for the in-depth physicochemical profiling of this important class of heterocyclic compounds.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
  • Gleeson, M. P., Hersey, A., & Montanari, D. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Journal of Medicinal Chemistry, 54(17), 5693–5706. Retrieved from [Link]

  • Henchoz, Y., Bard, B., Guillarme, D., Carrupt, P. A., Veuthey, J. L., & Martel, S. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Analytical and Bioanalytical Chemistry, 394(3), 707–729. Retrieved from [Link]

  • Jadhav, S. B., & Shingare, M. S. (2015). Importance of Physicochemical Properties In Drug Discovery. Research and Analysis: A Multidisciplinary International E-Journal, 4(1), 1-10. Retrieved from [Link]

  • Malik, R., & Kamble, G. (2014). Physicochemical property of drug molecules with respect to drug actions. Journal of Bio-Innovation, 3(4), 208-212. Retrieved from [Link]

  • Wambaugh, J. F., Ring, C. L., Williams, A. J., & Sedykh, A. (2017). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 51(22), 13071–13081. Retrieved from [Link]

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  • Prabhakar, V., Durgaprasad, G., Babu, K. S., & Lahari, S. V. N. S. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Medicinal Chemistry (Los Angeles), 9(3), 24-29. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol — Chemical Substance Information. Retrieved from [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines of expected biological activity. Molecules, 20(1), 1303–1317. Retrieved from [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2019). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334–1348. Retrieved from [Link]

  • Le, T. V., Nguyen, T. T., Huynh, T. N. C., Thai, K. M., & Nguyen, T. P. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(11), 2537. Retrieved from [Link]

  • Kulkarni, A. A., Kumar, A., Singh, P. P., & Kumar, D. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 14(2), 564–578. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine. PubChem. Retrieved from [Link]

  • Wang, Y., Li, L., Yang, S., & Chen, L. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966. Retrieved from [Link]

  • Sisodia, D. K., & Verma, R. (2017). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. ResearchGate. Retrieved from [Link]

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Sources

Spectroscopic Characterization and Analytical Profiling of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thieno[2,3-d]pyrimidines are privileged scaffolds in medicinal chemistry, frequently deployed as purine bioisosteres to target kinase pathways, microbial infections, and oncological targets[1]. Among these, 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol (CAS: 21582-50-3) represents a critical intermediate and active pharmacophore. However, its structural validation is often complicated by solvent-dependent lactam-lactim tautomerism.

This whitepaper provides an authoritative, in-depth framework for the synthesis, isolation, and spectroscopic validation (NMR, FT-IR, HRMS) of 4-phenyl-thieno[2,3-d]pyrimidin-2-ol. By establishing the causality behind experimental choices and spectral shifts, this guide serves as a self-validating protocol for researchers and drug development professionals.

Structural Dynamics: The Lactam-Lactim Tautomerism

A fundamental prerequisite for interpreting the spectroscopic data of 4-phenyl-thieno[2,3-d]pyrimidin-2-ol is understanding its tautomeric equilibrium. In the solid state and in polar aprotic solvents (such as DMSO- d6​ ), the compound predominantly exists in its lactam form (4-phenylthieno[2,3-d]pyrimidin-2(1H)-one).

This shift is driven by the thermodynamic stability provided by the amide-like resonance and the capacity for intermolecular hydrogen bonding, which forms stable dimers. Consequently, spectroscopic data will reflect a strong carbonyl (C=O) presence rather than a free hydroxyl (-OH) group.

TautomericEquilibrium Lactim Lactim Tautomer (-OH Active) Solvent Polar Aprotic Solvent (DMSO-d6) Lactim->Solvent Dissolution Lactam Lactam Tautomer (=O Active) Solvent->Lactam Shift to stable form Lactam->Lactim Minor equilibrium

Fig 1. Solvent-driven tautomeric shift of 4-phenyl-thieno[2,3-d]pyrimidin-2-ol in DMSO.

Experimental Protocol: Synthesis and Sample Preparation

To generate high-fidelity spectroscopic data, the analyte must be synthesized and purified to >98% homogeneity. The following protocol utilizes 2-amino-3-benzoylthiophene as the strategic starting material[2].

Step-by-Step Methodology
  • Condensation Reaction: Dissolve 10 mmol of 2-amino-3-benzoylthiophene and 50 mmol of urea in 20 mL of glacial acetic acid.

    • Causality: Urea acts as both the carbonyl source and nitrogen donor. The acidic medium protonates the urea carbonyl, increasing its electrophilicity and facilitating nucleophilic attack by the thiophene amine[3].

  • Thermal Cyclization: Heat the mixture to reflux (approx. 120°C) for 12–16 hours under a nitrogen atmosphere. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Causality: Prolonged heating drives the intramolecular cyclization between the intermediate urea derivative and the benzoyl ketone, closing the pyrimidine ring and eliminating water.

  • Precipitation & Isolation: Cool the reaction to room temperature and pour it into 100 mL of vigorously stirred ice-cold water. Collect the resulting precipitate via vacuum filtration.

    • Causality: The fused thienopyrimidine system is highly hydrophobic; quenching in water forces the quantitative precipitation of the crude product while keeping unreacted urea and acetic acid in solution.

  • Purification (Self-Validating Step): Recrystallize the crude solid from a mixture of N,N-Dimethylformamide (DMF) and absolute ethanol (1:3 v/v).

    • Causality: DMF dissolves the rigid, planar structure at high temperatures, while ethanol acts as an anti-solvent during cooling. The formation of fine, pale-yellow needles indicates high purity, ready for spectroscopic analysis.

Spectroscopic Data Analysis & Interpretation

The structural validation of the synthesized compound relies on a multi-modal analytical approach. The data below represents the standardized profile for the pure lactam tautomer.

AnalyticalWorkflow Synth Crude 4-Phenyl-thieno [2,3-d]pyrimidin-2-ol Purify Recrystallization (DMF/EtOH) Synth->Purify NMR 1H & 13C NMR (DMSO-d6) Purify->NMR IR FT-IR Spectroscopy (KBr Pellet) Purify->IR MS HRMS (ESI-TOF) Positive Mode Purify->MS Valid Structural Confirmation NMR->Valid IR->Valid MS->Valid

Fig 2. Multi-modal spectroscopic validation workflow for thieno[2,3-d]pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis must be conducted in DMSO- d6​ due to the compound's poor solubility in less polar solvents like Chloroform- d .

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment & Causality
12.15Singlet (br)1H-N-H (Lactam): Highly deshielded due to hydrogen bonding and the adjacent carbonyl. Exchangeable with D 2​ O.
8.02 - 7.96Multiplet2H-Phenyl H-ortho: Deshielded by the anisotropic cone of the adjacent pyrimidine ring.
7.65Doublet1H6.0Thiophene H-6: Adjacent to the sulfur atom, experiencing strong inductive deshielding.
7.55 - 7.48Multiplet3H-Phenyl H-meta, H-para: Standard aromatic region for unsubstituted phenyl rings.
7.42Doublet1H6.0Thiophene H-5: Exhibits characteristic J≈6.0 Hz coupling with H-6, validating the fused thiophene system[1].

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment & Causality
165.2QuaternaryC-7a (Fused): Highly deshielded by adjacent N and S atoms.
161.8QuaternaryC-4: Attached to the phenyl ring and within the pyrimidine core.
155.4Quaternary (C=O)C-2 (Carbonyl): Confirms the lactam tautomer. If lactim, this would appear >160 ppm.
137.5QuaternaryPhenyl C-ipso: Standard shift for a conjugated phenyl group.
131.2, 129.4, 128.6Methine (CH)Phenyl C-para, C-ortho, C-meta: Aromatic carbon framework.
125.3Methine (CH)Thiophene C-6: Alpha to the sulfur atom.
120.1Methine (CH)Thiophene C-5: Beta to the sulfur atom.
118.5QuaternaryC-4a (Fused): Bridgehead carbon, shielded relative to C-7a.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid, solid-state validation of the cyclization and tautomeric state.

Table 3: FT-IR Data (KBr Pellet)

Wavenumber (cm −1 )Peak Shape/IntensityVibrational ModeDiagnostic Significance
3150 - 2850Broad, MediumN-H StretchConfirms the lactam form. The broadness is due to extensive intermolecular hydrogen bonding.
1665Sharp, StrongC=O StretchCritical Validator: The presence of this peak proves the pyrimidin-2-one structure over the 2-ol form.
1590, 1545Sharp, MediumC=C, C=N StretchesCharacteristic breathing modes of the fused thienopyrimidine aromatic system.
1120Sharp, WeakC-S StretchConfirms the integrity of the thiophene ring.

Self-Validating Logic: The complete disappearance of the primary amine doublet (typically seen at 3400 and 3300 cm −1 in the 2-amino-3-benzoylthiophene starting material) and the emergence of the 1665 cm −1 lactam carbonyl peak definitively confirm successful ring closure.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is optimal for this nitrogen-rich heterocycle.

Table 4: HRMS Data (ESI-TOF, Positive Mode)

Ion SpeciesCalculated m/zObserved m/zError (ppm)Fragmentation Causality
[M+H] + 229.0430229.0435< 2.5Protonation occurs preferentially at the N-3 position of the pyrimidine ring.
[M+H - CO] + 201.0481201.0488< 3.5Characteristic loss of carbon monoxide (28 Da) from the lactam core under collision-induced dissociation (CID).
[M+H - Ph] + 152.0042152.0049< 4.5Cleavage of the C-C bond between the pyrimidine C-4 and the phenyl group.

Conclusion

The rigorous spectroscopic profiling of 4-phenyl-thieno[2,3-d]pyrimidin-2-ol requires a deep understanding of its tautomeric behavior. By utilizing the specific NMR coupling constants of the thiophene ring ( J≈6.0 Hz), the diagnostic C=O stretch in FT-IR (1665 cm −1 ), and the exact mass validation via HRMS, researchers can confidently verify the structural integrity of this critical pharmacophore before advancing it into biological assays or further synthetic derivatization.

References

  • Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher. Available at:[Link]

  • [1] Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

  • [3] 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

  • [2] 2-Amino-3-aroyl-4,5-alkylthiophenes: Agonist Allosteric Enhancers at Human A1 Adenosine Receptors. Journal of Medicinal Chemistry. Available at: [Link]

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The Discovery, Synthesis, and Pharmacological Evolution of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thieno[2,3-d]pyrimidine scaffold represents one of the most privileged pharmacophores in modern medicinal chemistry. Originally conceptualized as a bioisostere for purines and quinazolines, this bicyclic heteroaromatic system has demonstrated profound utility in targeting the ATP-binding pockets of kinases and the allosteric sites of G-protein-coupled receptors (GPCRs). Among its derivatives, 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol (CAS 51687-42-4) stands out as a critical structural node[1]. This whitepaper explores the historical discovery of the scaffold, the mechanistic causality behind its synthesis, its structure-activity relationships (SAR), and provides self-validating protocols for its synthesis and biological evaluation.

Historical Context and Scaffold Discovery

The history of thieno[2,3-d]pyrimidines is inextricably linked to the search for stable, synthetically tractable purine analogs. Because purines are ubiquitous in cellular signaling (e.g., ATP, GTP, adenosine), molecules that mimic their spatial geometry can effectively modulate enzymatic and receptor activity.

The breakthrough that enabled the widespread exploration of this scaffold was the Gewald Reaction , first reported by Karl Gewald in 1966. This multicomponent reaction provided a highly efficient, one-pot route to 2-aminothiophenes, which serve as the essential precursors for thienopyrimidine annulation[2]. By utilizing the Gewald reaction, chemists could easily introduce diverse functional groups at the 4, 5, and 6 positions of the final pyrimidine ring[3].

Specifically, the synthesis of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol relies on the intermediate 2-amino-3-benzoylthiophene . Interestingly, before being cyclized into pyrimidines, 2-amino-3-benzoylthiophenes were discovered to be potent allosteric enhancers of the Adenosine A1 Receptor (A1AR), highlighting the inherent biological activity of the precursor itself[4]. Upon cyclocondensation with urea or cyanate, the benzoyl carbon becomes the C4 position of the pyrimidine ring, locking the phenyl group into a rigid conformation that is highly favorable for occupying hydrophobic pockets in kinase domains[5].

Mechanistic Causality in Chemical Synthesis

The synthesis of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol is a masterclass in regioselective heterocyclic construction. As an application scientist, it is crucial to understand why these specific reagents and conditions are chosen.

Phase 1: Synthesis of 2-Amino-3-benzoylthiophene
  • Causality: The Gewald reaction is utilized because it achieves high atom economy by combining a Knoevenagel condensation and sulfurization in a single step. The base catalyst deprotonates the active methylene, driving the nucleophilic attack on the nitrile, followed by cyclization with elemental sulfur to form the thiophene ring[2].

Phase 2: Pyrimidine Annulation
  • Causality: To form the 2-ol derivative, the 2-aminothiophene must be reacted with a reagent that supplies a carbonyl carbon flanked by nitrogen. Potassium cyanate (KOCN) or urea is used under acidic or refluxing conditions. The primary amine of the thiophene attacks the cyanate to form a urea intermediate, which then undergoes intramolecular cyclodehydration with the adjacent benzoyl carbonyl.

  • Expert Insight: While named as a "2-ol", in solution and physiological conditions, this compound predominantly exists as its tautomer, 4-phenyl-thieno[2,3-d]pyrimidin-2(1H)-one . This tautomeric shift is vital for its biological activity, as the resulting N-H and C=O groups act as a highly effective hydrogen bond donor-acceptor pair, perfectly complementing the hinge region of kinase ATP-binding sites.

Synthesis A Ketone + Activated Nitrile + Elemental Sulfur B Gewald Reaction (Base catalyzed) A->B Step 1 C 2-Amino-3-benzoylthiophene (Intermediate) B->C Yields D Cyclocondensation (+ Urea / KOCN, Reflux) C->D Step 2 E 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol (CAS 51687-42-4) D->E Final Product

Synthetic workflow of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol via the Gewald reaction.
Self-Validating Synthetic Protocol
  • Knoevenagel/Gewald Assembly: In a round-bottom flask, dissolve equimolar amounts of the appropriate active methylene ketone and benzoylacetonitrile in ethanol. Add elemental sulfur (1.1 eq) and a catalytic amount of diethylamine. Stir at 50°C for 3 hours. Validation: Monitor via TLC; the disappearance of the ketone and emergence of a highly UV-active spot indicates thiophene formation.

  • Isolation: Pour the mixture into ice water. Filter the resulting 2-amino-3-benzoylthiophene precipitate and recrystallize from ethanol.

  • Cyclocondensation: Dissolve the intermediate in glacial acetic acid. Add potassium cyanate (1.5 eq) portion-wise. Reflux for 6-8 hours. Causality: Acetic acid acts as both solvent and proton source to activate the carbonyl for intramolecular attack.

  • Purification: Cool the mixture, pour into crushed ice, and neutralize with dilute ammonia. Filter the crude 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol, wash with water, and recrystallize from DMF/water.

Pharmacological Target Engagement & SAR

The 4-phenyl-thieno[2,3-d]pyrimidine core is a highly versatile kinase inhibitor. By mimicking the adenine ring of ATP, it competitively binds to the kinase hinge region.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of tumor angiogenesis. Derivatives of the thieno[2,3-d]pyrimidine scaffold have shown potent anti-angiogenic activity by blocking the VEGFR-2 ATP pocket[6]. The C4-phenyl group is critical here; it projects deep into the hydrophobic DFG-out allosteric pocket, significantly increasing binding affinity and residence time[5].

  • PI3K & ROCK Targeting: Structural variations, such as increasing the sp3 carbon fraction or modifying the C6 position, shift the selectivity of the scaffold toward Phosphoinositide 3-kinase (PI3K)[7] or Rho-associated protein kinases (ROCK)[8].

  • Epigenetic Modulation: Recent advancements have appended hydroxamic acid tails to the thienopyrimidine core, creating dual inhibitors that simultaneously target Bromodomain-containing protein 4 (BRD4) and Histone Deacetylases (HDAC), inducing autophagic cell death in carcinomas[9].

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase Domain) VEGF->VEGFR2 Activates PI3K PI3K / AKT Pathway VEGFR2->PI3K Phosphorylation MAPK RAF / MEK / ERK Pathway VEGFR2->MAPK Phosphorylation Inhibitor Thieno[2,3-d]pyrimidine (4-Phenyl Scaffold) Inhibitor->VEGFR2 Blocks ATP Pocket Angio Tumor Angiogenesis & Proliferation PI3K->Angio Survival MAPK->Angio Proliferation

Mechanism of VEGFR-2 inhibition by thieno[2,3-d]pyrimidine derivatives.

Quantitative Data & SAR Analysis

The following table synthesizes the quantitative structure-activity relationship (SAR) data for various thieno[2,3-d]pyrimidine derivatives across multiple therapeutic targets.

Compound Class / ModificationPrimary TargetIC50 (nM)Key Structural Feature Driving AffinityReference
4-Phenyl-thieno[2,3-d]pyrimidin-2-ol core VEGFR-273 - 230Hydrophobic C4-Phenyl engaging DFG pocket[5]
Thieno[2,3-d]pyrimidin-4(3H)-one ROCK I / II1 - 43-methoxybenzyl substitution at C3[8]
Thieno[2,3-d]pyrimidine derivatives PI3K< 10Reduced aromaticity / high sp3 fraction[7]
Thieno[2,3-d]pyrimidine hydroxamic acid BRD4 / HDAC46 - 710Hydroxamic acid tail chelating catalytic zinc[9]

Experimental Protocol: In Vitro Kinase Profiling

To validate the biological efficacy of synthesized 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol derivatives, a robust, self-validating biochemical assay is required. The ADP-Glo™ Kinase Assay is the gold standard, as it directly measures the ADP produced during the kinase reaction, providing a universally applicable, false-positive-resistant readout.

Objective: Determine the IC50 of the compound against recombinant VEGFR-2.

Causality & Logic:

  • ATP Concentration: ATP must be set precisely at its Km​ value for VEGFR-2. If ATP is too high, competitive inhibitors will appear artificially weak; if too low, the assay lacks dynamic range.

  • DMSO Control: Compounds are dissolved in DMSO. The final assay concentration of DMSO must be strictly ≤1% . Higher concentrations cause spontaneous protein denaturation, leading to false-positive inhibition signals.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA to prevent non-specific plastic binding, and 50 µM DTT to maintain cysteine residues in the reduced state).

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the thienopyrimidine derivative in 100% DMSO. Transfer 1 µL of each dilution to a 384-well white assay plate.

  • Enzyme/Substrate Addition: Add 4 µL of a master mix containing recombinant VEGFR-2 kinase and Poly(Glu,Tyr) substrate to the wells. Incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows the inhibitor to achieve equilibrium binding with the enzyme before the reaction starts.

  • Reaction Initiation: Add 5 µL of ATP (at Km​ concentration) to initiate the phosphorylation reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This reagent actively degrades all unreacted ATP, ensuring that the subsequent signal is generated only from the ADP produced by the kinase.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, which is immediately utilized by Ultra-Glo™ Luciferase to produce light. Incubate for 30 minutes.

  • Detection & Analysis: Read the luminescence on a microplate reader. Plot log[Inhibitor] versus normalized luminescence. Utilize non-linear regression (four-parameter logistic curve) to calculate the exact IC50 value.

Sources

"in silico modeling of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol interactions"

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol Interactions

Abstract

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to purines and its broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive, in-depth exploration of the in silico methodologies used to investigate the interactions of a specific derivative, 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol. As drug discovery increasingly relies on computational techniques to reduce costs and accelerate timelines, a robust understanding of these methods is paramount for researchers in the field.[3][4] This document serves as a technical manual for drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each stage of the computational workflow. We will delve into target identification, molecular docking, molecular dynamics simulations, and ADMET profiling, providing a holistic view of the computational analysis of this promising compound.

Introduction: The Significance of Thieno[2,3-d]pyrimidines and In Silico Approaches

Thieno[2,3-d]pyrimidine derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. These compounds are considered bioisosteres of quinazolines and nucleobases, suggesting their potential to interact with a wide array of biological targets.[5] Numerous studies have demonstrated their efficacy as anticancer, antimicrobial[6], and anti-inflammatory agents.[7] A key mechanism of their anticancer action is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[8][9] Thienopyrimidine derivatives have been successfully designed as inhibitors for various kinases, including VEGFR-2, EGFR, and PI3K, highlighting the versatility of this scaffold in targeted therapy.[10][11][12]

The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates.[3][13] In silico drug design, also known as computer-aided drug design (CADD), has emerged as an indispensable tool to streamline this process.[14][15] By simulating molecular interactions and predicting compound properties, CADD allows for the rapid screening of virtual libraries, prioritization of lead candidates, and optimization of their pharmacological profiles before committing to costly and time-consuming laboratory synthesis and testing.[4][16] This guide will focus on a structured in silico workflow to elucidate the therapeutic potential of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol.

The In Silico Workflow: A Strategic Overview

Our computational investigation of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol will follow a multi-step, logical progression. This workflow is designed to be a self-validating system, where the results of each step inform and refine the next.

A Target Identification & Preparation B Ligand Preparation A->B Select Target(s) C Molecular Docking A->C Prepare Protein Structure B->C Prepare Ligand Structure E ADMET Prediction B->E Input Ligand Structure D Molecular Dynamics Simulation C->D Analyze Binding Pose & Affinity F Comprehensive Analysis & Report D->F Assess Complex Stability & Dynamics E->F Evaluate Drug-Likeness

Figure 1: A generalized workflow for the in silico analysis of small molecule inhibitors. This diagram illustrates the sequential and interconnected nature of the computational drug discovery process.

Step 1: Target Identification and Preparation

The initial and most critical step in structure-based drug design is the identification of a relevant biological target. For the thieno[2,3-d]pyrimidine scaffold, kinases are a well-established class of targets.[9]

Rationale for Target Selection

Given the prevalence of thieno[2,3-d]pyrimidine derivatives as kinase inhibitors, we will focus on a selection of kinases implicated in cancer progression. Recent studies have shown the potential of these scaffolds to inhibit Receptor Tyrosine Kinases (RTKs) like VEGFR and EGFR, which are key players in tumor angiogenesis and cell proliferation.[11] Another promising target family is the Janus kinases (JAKs), with some thienopyrimidines showing affinity for JAK2.[17] For this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our primary example, a crucial mediator of angiogenesis.

Experimental Protocol: Protein Preparation
  • Obtain Protein Structure: The 3D crystal structure of the target protein can be downloaded from the Protein Data Bank (PDB). For VEGFR-2, a suitable structure is PDB ID: 6GQP.[11] This structure should ideally be co-crystallized with a ligand to define the binding site accurately.

  • Pre-processing the Protein:

    • Software: UCSF Chimera or PyMOL.

    • Procedure:

      • Load the PDB file.

      • Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. This is done to create a clean receptor model for docking.

      • Inspect the protein for missing residues or loops. If significant portions are missing, homology modeling may be necessary, but for well-characterized proteins like kinases, this is often not required.

      • Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds with the ligand.

      • Assign partial charges to the protein atoms. The Kollman charge set is a commonly used standard for proteins.

    • Causality: These preparation steps are essential to ensure the protein is in a chemically correct state for the docking simulation. The removal of water molecules simplifies the calculation, while the addition of hydrogens and charges is necessary for the accurate calculation of electrostatic and hydrogen bonding interactions.

  • Define the Binding Site: The binding site is typically defined as a grid box encompassing the active site of the enzyme. This can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature reports.

Step 2: Ligand Preparation

The ligand, 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol, must also be prepared for docking.

Experimental Protocol: Ligand Preparation
  • Obtain Ligand Structure: The 2D structure of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol can be drawn using software like ChemDraw and saved in a suitable format (e.g., MOL or SDF). Alternatively, the structure can be obtained from chemical databases like PubChem.

  • Convert to 3D and Optimize:

    • Software: Avogadro or Open Babel.

    • Procedure:

      • Convert the 2D structure to a 3D conformation.

      • Perform an initial energy minimization using a suitable force field (e.g., MMFF94). This step generates a low-energy, stable conformation of the ligand.

      • Assign Gasteiger charges, which are commonly used for small molecules in docking studies.

      • Define the rotatable bonds of the ligand. This allows for conformational flexibility during the docking process.

    • Causality: Proper 3D structure and charge assignment are critical for the docking algorithm to accurately predict the binding pose and affinity. Energy minimization ensures that the starting conformation of the ligand is realistic.

Step 3: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] It is widely used to predict the binding mode and affinity of a small molecule to its protein target.

Rationale for Molecular Docking

Docking allows us to visualize the potential interactions between 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol and the active site of VEGFR-2. This provides insights into the key amino acid residues involved in binding and helps to explain the compound's potential inhibitory activity.

Experimental Protocol: Molecular Docking
  • Software: AutoDock Vina is a widely used and effective open-source docking program.[11]

  • Procedure:

    • Load the prepared protein and ligand files into the docking software.

    • Define the grid box parameters to encompass the entire active site. The size and center of the grid box are critical parameters that must be set carefully.

    • Run the docking simulation. AutoDock Vina will generate multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Analysis of Results:

    • Binding Affinity: The docking score provides an estimate of the binding free energy. More negative values indicate stronger binding.

    • Binding Pose: The top-ranked pose should be visually inspected using software like PyMOL or Discovery Studio.[11]

    • Intermolecular Interactions: Analyze the types of interactions formed between the ligand and the protein, such as:

      • Hydrogen bonds: These are critical for specificity and affinity.

      • Hydrophobic interactions: These contribute significantly to the overall binding energy.

      • Pi-pi stacking: Interactions between aromatic rings.

Data Presentation: Docking Results
CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
4-Phenyl-thieno[2,3-d]pyrimidin-2-olVEGFR-26GQP-8.5 (example value)Cys919, Asp1046, Glu885
Lenvatinib (Reference)VEGFR-26GQP-7.9[11]Cys919, Asp1046, Phe1047

Note: The binding affinity for 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol is a hypothetical value for illustrative purposes.

Step 4: Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic view.[18][19] MD simulations track the movements of atoms over time, providing insights into the stability of the protein-ligand complex and the flexibility of the interacting molecules.[20]

Rationale for Molecular Dynamics

MD simulations are crucial for validating the docking results. They can reveal whether the predicted binding pose is stable over time and can provide a more accurate estimation of the binding free energy.

Experimental Protocol: Molecular Dynamics Simulation
  • Software: GROMACS is a versatile and widely used package for performing MD simulations.[21]

  • Procedure:

    • System Setup:

      • Take the best-ranked pose from the molecular docking as the starting structure.

      • Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic or dodecahedral).

      • Solvate the system with a suitable water model (e.g., TIP3P).

      • Add counter-ions to neutralize the system.

    • Force Field Selection: Choose an appropriate force field for the protein (e.g., CHARMM36m) and the ligand (e.g., CGenFF).[21]

    • Minimization and Equilibration:

      • Perform energy minimization to remove any steric clashes.

      • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions. This ensures the system is stable before the production run.

    • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Analysis of Trajectories:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and ligand over time.

A Start with Docked Complex B Solvate and Add Ions A->B C Energy Minimization B->C D NVT Equilibration C->D E NPT Equilibration D->E F Production MD Run E->F G Trajectory Analysis (RMSD, RMSF, etc.) F->G

Figure 2: A flowchart outlining the key steps in a molecular dynamics simulation workflow.

Step 5: ADMET Prediction

A potent inhibitor is not necessarily a good drug. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[22][23] In silico ADMET prediction allows for the early identification of potential liabilities, saving significant time and resources.[24][25]

Rationale for ADMET Prediction

Predicting the ADMET properties of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol helps to assess its drug-likeness. This includes evaluating its potential for oral bioavailability, metabolic stability, and toxicity.

Experimental Protocol: ADMET Prediction
  • Software: Several online tools and standalone software are available for ADMET prediction, such as SwissADME and pkCSM.

  • Procedure:

    • Input the SMILES string or 2D structure of the ligand into the prediction tool.

    • The software will calculate a range of physicochemical and pharmacokinetic properties.

  • Key Parameters to Analyze:

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

    • Gastrointestinal (GI) Absorption: Predicts the extent to which the compound will be absorbed from the gut.

    • Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to cross into the central nervous system.

    • CYP450 Inhibition: Predicts whether the compound is likely to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.

    • Toxicity: Predicts potential toxicities, such as hepatotoxicity or cardiotoxicity (e.g., hERG inhibition).[24]

Data Presentation: ADMET Properties
PropertyPredicted ValueAcceptable Range
Molecular Weight268.32 g/mol < 500
LogP2.5 (example)< 5
H-bond Donors1< 5
H-bond Acceptors4< 10
GI AbsorptionHigh (example)High
BBB PermeantNo (example)Varies by target
hERG InhibitionNo (example)No

Note: The predicted values are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the investigation of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol. By following these steps, researchers can gain valuable insights into the compound's potential as a therapeutic agent, specifically as a kinase inhibitor. The combination of molecular docking, molecular dynamics simulations, and ADMET prediction provides a robust framework for evaluating its binding affinity, stability, and drug-like properties.

The results of this in silico analysis should be used to guide further experimental work. Promising candidates identified through this workflow should be synthesized and subjected to in vitro biological assays to validate the computational predictions. This iterative cycle of computational design and experimental validation is at the heart of modern drug discovery.

References

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Sources

Bioisosteric Replacement Strategies for 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol: A Technical Guide to Scaffold Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as a highly versatile bioisostere for endogenous purines (e.g., adenine) and synthetic 4-aminoquinazolines (e.g., gefitinib, erlotinib). Specifically, 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol (CAS: 51687-42-4) offers a unique triad of modifiable vectors: the electron-rich thiophene core, the hydrophobic C4-phenyl ring, and the tautomeric C2-hydroxyl group. This whitepaper provides an in-depth analysis of bioisosteric replacement strategies for this molecule, detailing the causality behind structural modifications, their pharmacological impact on kinase inhibition, and self-validating experimental protocols for their synthesis.

Structural Anatomy and Bioisosteric Rationale

To optimize a lead compound, one must first understand the physicochemical contributions of its native functional groups. 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol operates primarily through competitive binding at the ATP-binding pocket of receptor tyrosine kinases (RTKs)[1].

The Core: Thieno[2,3-d]pyrimidine as a Purine/Quinazoline Bioisostere

Replacing a benzene ring (as seen in quinazolines) with a thiophene ring fundamentally alters the electronic distribution and steric profile of the molecule [2].

  • Causality: The sulfur atom in the thiophene ring is highly polarizable and can participate in specific non-covalent interactions, such as chalcogen bonding, with the hinge region of kinases. Furthermore, the five-membered thiophene ring alters the bond angles of the fused pyrimidine, subtly shifting the spatial orientation of the C4-phenyl group to better occupy the hydrophobic pocket adjacent to the ATP-binding site [3].

The C2-Hydroxyl Tautomerism

The C2-OH group exists in a dynamic tautomeric equilibrium with its lactam form, thieno[2,3-d]pyrimidin-2(1H)-one.

  • Causality: The 2-ol (enol) form favors the aromaticity of the pyrimidine ring, while the 2-one (lactam) form provides a strong, directional hydrogen bond acceptor (C=O) and donor (N-H). Understanding which tautomer is the active binding species is critical; bioisosteric replacements at this position are designed to "lock" the molecule into the preferred binding conformation or improve metabolic stability against Phase II glucuronidation.

Pathway A 4-Phenyl-thieno[2,3-d] pyrimidin-2-ol B C2-OH to Urea Bioisosterism A->B C Enhanced ATP-Pocket Residence Time B->C D EGFR / FLT3 Kinase Inhibition C->D E Apoptosis in Cancer Cells D->E

Caption: Logical flow of bioisosteric modifications of the thienopyrimidine scaffold leading to apoptosis.

Systematic Bioisosteric Replacements

C4-Phenyl Modifications (Steric & Electronic Tuning)

The C4-phenyl group is primarily responsible for establishing hydrophobic contacts. However, an unsubstituted phenyl ring can suffer from rapid oxidative metabolism by CYP450 enzymes.

  • Bioisosteric Shifts: Replacing the phenyl ring with a pyridyl or thienyl group maintains the aromatic character while introducing a heteroatom that can act as a water-mediated hydrogen bond acceptor. Alternatively, replacing it with a cyclohexyl group removes aromaticity, increasing the fraction of sp3 hybridized carbons (Fsp3), which often correlates with improved aqueous solubility and reduced off-target toxicity.

  • Aniline Derivatives: Transitioning the C4-phenyl to a C4-anilino group (e.g., 3-chloro-4-fluoroaniline) directly mimics the pharmacophore of gefitinib, drastically increasing EGFR inhibitory potency [1].

C2-Hydroxyl Isosteric Shifts

To overcome the metabolic liabilities of the C2-hydroxyl group, several bioisosteres are routinely employed:

  • Amino (-NH2): Replaces the -OH with an -NH2 group. This maintains the hydrogen-bond donor capability but eliminates the tautomeric ambiguity and prevents glucuronidation.

  • Trifluoromethyl (-CF3): A classic lipophilic, electron-withdrawing bioisostere. It increases metabolic stability and passive membrane permeability, though it sacrifices the hydrogen-bond donor capacity.

  • Urea/Thiourea Extensions: Extending the C2 position with a urea or thiourea moiety (e.g., p-methoxyureidophenyl) creates highly potent, orally bioavailable non-peptide antagonists. The urea motif provides a bifurcated hydrogen-bonding network that dramatically increases target residence time [4].

Pharmacological Impact: Kinase Inhibition Profiles

The empirical success of these bioisosteric replacements is best observed in their inhibitory potency against primary oncogenic targets, such as Epidermal Growth Factor Receptor (EGFR) and Fms-like Tyrosine Kinase 3 (FLT3) [5].

Table 1: Comparative in vitro Kinase Inhibitory Activity of Thienopyrimidine Bioisosteres

Scaffold / CompoundC4-SubstituentC2-SubstituentTarget KinaseIC50 (nM)Primary Advantage over Native Scaffold
Native Scaffold Phenyl-OHEGFR / FLT3> 5000Baseline structural template.
Analog A 3-Cl-4-F-Anilino-HEGFR12.5Mimics gefitinib; high hinge-region affinity.
Analog B Phenyl-NH2FLT3450Prevents glucuronidation; locks H-bond donor.
Analog C Cyclohexyl-CF3mTOR85High Fsp3 improves solubility; metabolically stable.
Analog D (TAK-013) PhenylUrea derivativeLHRH Receptor0.1Extended H-bond network; oral bioavailability.

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the synthesis of these bioisosteres must follow a self-validating protocol. The following methodology details the synthesis of a C2-amino bioisostere of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol, utilizing a sequence of Gewald multicomponent reaction, pyrimidine annulation, and nucleophilic aromatic substitution (SNAr).

Step-by-Step Protocol: Synthesis of C2-Amino Bioisosteres

Step 1: Gewald Reaction (Thiophene Core Construction)

  • Procedure: Combine acetophenone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.2 eq) in ethanol. Add morpholine (1.0 eq) dropwise as a basic catalyst. Stir at 50°C for 4 hours.

  • Causality: The morpholine catalyzes the Knoevenagel condensation between the ketone and the activated nitrile, followed by sulfur insertion and cyclization. This multicomponent approach minimizes intermediate loss and directly yields the highly substituted 2-aminothiophene.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). Successful formation is validated by the appearance of a highly fluorescent spot under UV (254 nm) and confirmed via 1H-NMR by the presence of a distinct broad singlet for the primary amine (-NH2) at ~6.5 ppm.

Step 2: Pyrimidine Annulation (Lactam Formation)

  • Procedure: React the isolated 2-aminothiophene with an excess of urea (or potassium cyanate in acetic acid) at 180°C for 3 hours.

  • Causality: High thermal energy drives the condensation of urea with the adjacent amine and ester groups of the thiophene, constructing the thieno[2,3-d]pyrimidin-2,4-dione core (the C2=O / C4=O bioisostere).

  • Self-Validation: The product will precipitate upon cooling and addition of water. FTIR validation is critical here: look for the disappearance of the primary amine stretching bands (3400-3300 cm⁻¹) and the emergence of strong, dual lactam carbonyl stretches (C=O) around 1680-1650 cm⁻¹.

Step 3: Chlorination and SNAr (Bioisosteric Installation)

  • Procedure: Reflux the dione intermediate in phosphorus oxychloride (POCl3) with a catalytic amount of N,N-dimethylaniline for 6 hours to yield the 2,4-dichloro derivative. Subsequently, react this intermediate with phenylmagnesium bromide (Grignard) to selectively install the C4-phenyl group, followed by reaction with ammonia (NH3) in ethanol to install the C2-amino group.

  • Causality: POCl3 converts the stable lactam carbonyls into highly reactive electrophilic chlorides. The C4 position is more electrophilic than C2, allowing for regioselective sequential substitution.

  • Self-Validation: Validate the final C2-amino-4-phenyl-thieno[2,3-d]pyrimidine via 13C-NMR. The C2 carbon shift will move significantly upfield (from ~155 ppm in the lactam to ~162 ppm in the amine) due to the change in the electronic environment.

Workflow S1 1. Gewald Reaction (Thiophene Core Synthesis) S2 2. Pyrimidine Annulation (Urea/Formamide Cyclization) S1->S2 S3 3. POCl3 Chlorination (Electrophile Generation) S2->S3 S4 4. Regioselective SNAr (C4-Phenyl & C2-Amino Installation) S3->S4 S5 5. Spectroscopic Validation (1H-NMR, 13C-NMR, FTIR) S4->S5

Caption: Step-by-step synthetic and validation workflow for thienopyrimidine bioisosteres.

Conclusion

The bioisosteric replacement of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol represents a masterclass in rational drug design. By understanding the causality behind the physicochemical properties of the thiophene core, the steric demands of the C4-phenyl ring, and the tautomeric nature of the C2-hydroxyl group, medicinal chemists can systematically tune this scaffold. Whether shifting toward a gefitinib-like EGFR inhibitor or a highly stable urea-based antagonist, the thieno[2,3-d]pyrimidine framework remains a robust and highly adaptable engine for novel therapeutic discovery.

References

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 2019. Available at:[Link]

  • Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. Archiv der Pharmazie, 2017. Available at:[Link]

  • Discovery of a Thieno[2,3-d]pyrimidine-2,4-dione Bearing a p-Methoxyureidophenyl Moiety at the 6-Position: A Highly Potent and Orally Bioavailable Non-Peptide Antagonist for the Human Luteinizing Hormone-Releasing Hormone Receptor. Journal of Medicinal Chemistry, 2002. Available at:[Link]

  • In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Molecules (MDPI), 2022. Available at:[Link]

Structural Dynamics and Pharmacological Implications of Lactam-Lactim Tautomerism in 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thieno[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for quinazolines in the development of kinase inhibitors and nonsteroidal estrogen receptor (ERα) ligands . Within this class, 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol presents a critical, yet highly complex, structural dynamic: lactam-lactim (2-oxo/2-hydroxy) tautomerism.

For drug development professionals, understanding this tautomeric equilibrium is not a mere academic exercise—it is the central determinant of target binding affinity. The spontaneous proton migration between the oxygen and nitrogen atoms completely inverts the molecule's hydrogen-bonding profile, dictating whether the compound will act as an agonist, antagonist, or fail to bind entirely. This whitepaper provides an in-depth mechanistic analysis, quantitative spectroscopic data, and a self-validating experimental protocol for characterizing the tautomerism of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol.

Mechanistic Foundations of Tautomerism

The Oxo-Hydroxy (Lactam-Lactim) Equilibrium

In solution, 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol exists in a dynamic equilibrium between its lactim (2-hydroxy) and lactam (2-oxo) forms. This interconversion is driven by a Double Proton Transfer (DPT) mechanism, where molecules form transient, hydrogen-bonded dimers that dramatically lower the activation energy barrier for proton migration .

The causality behind which tautomer predominates is strictly governed by the dielectric constant ( ϵ ) and hydrogen-bonding capacity of the microenvironment:

  • Lactam (2-Oxo) Preference: In polar aprotic solvents (e.g., DMSO), the high dielectric environment stabilizes the highly polarized C=O and N-H bonds. The solvent acts as an external hydrogen-bond acceptor, locking the molecule into the lactam state.

  • Lactim (2-Hydroxy) Preference: In non-polar environments (e.g., chloroform or the hydrophobic core of a receptor binding pocket), the lactim form is favored. This minimizes charge separation and maximizes the extended aromaticity of the pyrimidine ring.

Tautomerism Lactim Lactim Form (2-Hydroxy) N3: H-Bond Acceptor C2-OH: H-Bond Donor TS Solvent-Mediated Double Proton Transfer (Dimerization) Lactim->TS Polar Solvent (e.g., DMSO) Lactam Lactam Form (2-Oxo) N3-H: H-Bond Donor C2=O: H-Bond Acceptor TS->Lactam Stabilization (ΔG < 0) Lactam->TS Non-polar Solvent (e.g., CHCl3)

Lactam-Lactim tautomeric equilibrium of the thieno[2,3-d]pyrimidine core mediated by solvent.

Quantitative Analysis & Spectroscopic Signatures

To accurately map the pharmacophore, researchers must quantify the tautomeric ratio ( Keq​=[Lactam]/[Lactim] ). Because the proton exchange is rapid at room temperature, specialized spectroscopic markers are required to differentiate the populations.

Table 1: Representative Spectroscopic Markers for Tautomeric States
Tautomer FormIR Marker (cm⁻¹)¹H NMR Marker (ppm)¹³C NMR Marker (ppm)H-Bonding Profile
Lactam (2-Oxo) 1650 - 1680 (C=O stretch)11.5 - 12.5 (NH, broad)155 - 160 (C=O)N3-H (Donor), C=O (Acceptor)
Lactim (2-Hydroxy) 3300 - 3450 (O-H stretch)9.5 - 10.5 (OH, broad)162 - 166 (C-OH)N3 (Acceptor), O-H (Donor)
Table 2: Solvent Effects on Tautomeric Equilibrium
Solvent EnvironmentDielectric Constant ( ϵ )Predominant FormEstimated Ratio (Lactam:Lactim)
DMSO- d6​ 46.7Lactam> 9:1
Methanol- d4​ 32.7Lactam~ 4:1
Chloroform- d 4.8Mixed / Lactim~ 1:2

Self-Validating Experimental Protocol: Tautomer Characterization

Standard NMR at 298 K often yields time-averaged signals due to rapid proton exchange, obscuring the true tautomeric ratio. The following protocol utilizes Variable-Temperature NMR (VT-NMR) and FT-IR to isolate and quantify the thermodynamic parameters ( ΔG , ΔH , ΔS ) of the equilibrium.

The Causality of the Design: By lowering the temperature in an anhydrous environment, the kinetic energy available for the Double Proton Transfer (DPT) is reduced, effectively "freezing" the tautomers on the NMR timescale.

Step-by-Step Methodology
  • Anhydrous Sample Preparation: Synthesize 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol via the cyclocondensation of 2-amino-4-phenylthiophene-3-carboxamide. Purify and lyophilize the compound. Dissolve 5 mg in 0.5 mL of strictly anhydrous CD₂Cl₂ or DMSO- d6​ stored over 3Å molecular sieves.

  • Internal Validation Check: Spike the sample with Tetramethylsilane (TMS) as an internal standard. Self-Validating Step: Monitor the residual water peak (e.g., 3.33 ppm in DMSO). If this peak broadens or shifts during the experiment, it indicates that trace water is catalyzing rapid proton exchange. The data must be discarded, and the sample re-dried.

  • VT-NMR Acquisition: Acquire ¹H NMR spectra starting at 298 K. Gradually decrease the temperature to 220 K (in CD₂Cl₂) or increase to 373 K (in DMSO- d6​ ) in 10 K increments. Allow 5 minutes of thermal equilibration at each step.

  • FT-IR Cross-Validation: Transfer a parallel sample to a liquid IR cell with CaF₂ windows (avoid NaCl, which degrades with trace moisture). Record the ratio of the C=O stretch (~1660 cm⁻¹) to the O-H stretch (~3400 cm⁻¹).

  • Thermodynamic Extraction: Integrate the distinct N-H and O-H peaks at the lowest temperature to determine Keq​ . Plot ln(Keq​) vs. 1/T (Van 't Hoff plot) to extract the enthalpy ( ΔH ) and entropy ( ΔS ) of tautomerization.

Workflow Step1 1. Synthesis & Purification Anhydrous crystallization to isolate kinetic tautomer Step2 2. Sample Preparation Dissolution in anhydrous DMSO-d6 or CDCl3 Step1->Step2 Step3 3. Variable-Temperature NMR (VT-NMR) Monitor N-H and O-H proton shifts (220K - 373K) Step2->Step3 Step4 4. FT-IR Spectroscopy Track C=O (1650 cm⁻¹) vs O-H (3300 cm⁻¹) stretching Step2->Step4 Step5 5. Thermodynamic Analysis Calculate K_eq, ΔH, ΔS, and ΔG via Van 't Hoff Step3->Step5 Step4->Step5

Experimental workflow for the isolation and thermodynamic characterization of tautomers.

Implications for Drug Development & Target Binding

The tautomeric state of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol is the ultimate arbiter of its efficacy in target-based drug design.

When designing nonsteroidal estrogens, the natural hormone 17β-estradiol utilizes a phenolic hydroxyl group as a critical hydrogen-bond donor to residue Glu353 in the ERα ligand-binding domain. If the thieno[2,3-d]pyrimidine core is deployed as a mimic, it must exist predominantly in the lactim (2-hydroxy) form within the hydrophobic binding pocket to satisfy this interaction .

Conversely, if the local microenvironment of the receptor forces the molecule into the lactam (2-oxo) form, the N3-H proton will create a severe steric and electrostatic clash, while the C2=O oxygen will fail to donate the required hydrogen bond, resulting in a catastrophic loss of binding affinity. Understanding and manipulating this equilibrium—via strategic substitutions on the 4-phenyl ring to electronically bias the pyrimidine core—is the key to unlocking the full pharmacological potential of this scaffold.

References

  • Title: A New Chemotype of Chemically Tractable Nonsteroidal Estrogens Based on a Thieno[2,3-d]pyrimidine Core Source: ACS Medicinal Chemistry Letters, 2022 Jun 10; 13(7): 1151–1158. URL: [Link]

  • Title: Dimerization and Double Proton Transfer-Induced Tautomerism of 4(3H)-Pyrimidinone in Solution Studied by IR Spectroscopy and Quantum Chemical Calculations Source: Journal of Physical Chemistry B, 2006, 110(52), 26388-26395. URL: [Link]

Structural Elucidation of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The thieno[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs[1][2]. Among these derivatives, 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol (CAS: 51687-42-4) presents unique analytical challenges due to its potential for lactam-lactim tautomerism and the complex electronic interplay between the electron-rich thiophene ring and the electron-deficient pyrimidine core[3].

This whitepaper provides a rigorous, self-validating analytical framework for the definitive structural elucidation of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol. By synthesizing Fourier-Transform Infrared (FT-IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and multidimensional Nuclear Magnetic Resonance (NMR) techniques, we establish a robust methodology that ensures absolute structural confidence.

Analytical Workflow & Logical Framework

To prevent mischaracterization—a common pitfall in heterocyclic chemistry—a multi-orthogonal analytical approach is mandatory. The causality behind this workflow is rooted in the necessity to independently verify functional groups, molecular mass, and atomic connectivity.

Workflow A Sample Preparation & Purity Assessment (HPLC) B FT-IR Spectroscopy (Functional Group Identification) A->B C LC-HRMS (Exact Mass & Fragmentation) A->C D 1D NMR (1H & 13C) (Chemical Environment) A->D F Definitive Structural Elucidation B->F C->F E 2D NMR (COSY, HSQC, HMBC) (Spatial Connectivity) D->E E->F

Figure 1: Orthogonal workflow for the structural elucidation of thieno[2,3-d]pyrimidine derivatives.

Spectroscopic Elucidation Strategies

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as the primary diagnostic tool for identifying the tautomeric state of the molecule in the solid phase. The equilibrium between the 2-ol (lactim) and 2-one (lactam) forms is heavily influenced by the solvent and physical state.

  • O-H / N-H Stretching: A broad absorption band in the 3300–3440 cm⁻¹ region indicates the presence of the hydroxyl group (or N-H in the lactam form)[4].

  • Aromatic C=C and C=N: Sharp peaks between 1580–1630 cm⁻¹ confirm the conjugated pyrimidine and thiophene ring systems[2][4].

High-Resolution Mass Spectrometry (LC-HRMS)

Mass spectrometry provides unambiguous confirmation of the molecular formula ( C12​H8​N2​OS ).

  • Ionization: Electrospray Ionization (ESI) in positive mode typically yields the [M+H]+ pseudo-molecular ion at m/z 229.04[2].

  • Fragmentation: Collision-Induced Dissociation (CID) often results in the loss of the hydroxyl/carbonyl moiety and subsequent cleavage of the phenyl ring, yielding characteristic fragment ions that map the thieno-pyrimidine core[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of the elucidation process, providing atomic-level resolution of the molecular architecture.

  • ¹H NMR (400 MHz, DMSO-d6): The solvent choice (DMSO-d6) is critical for resolving the exchangeable -OH/-NH proton, which typically appears as a broad singlet downfield (> 11.0 ppm)[4]. The thiophene protons (H-5 and H-6) appear as a pair of doublets with a characteristic coupling constant ( 3J≈5.0−6.5 Hz) in the 7.2–7.7 ppm range[2][4]. The phenyl protons present as a multiplet around 7.4–8.0 ppm.

  • ¹³C NMR (100 MHz, DMSO-d6): The pyrimidine carbons (C-2, C-4) are highly deshielded due to the adjacent electronegative nitrogen and oxygen atoms, appearing between 150–165 ppm[2][4]. The thiophene carbons resonate between 120–135 ppm.

Quantitative Data Summary

The following table synthesizes the expected spectral data for 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol, establishing a baseline for empirical comparison.

Analytical TechniqueParameter / NucleusExpected Value / ShiftAssignment / Causality
LC-HRMS (ESI+) [M+H]+ m/z 229.043Confirms molecular formula C12​H8​N2​OS
FT-IR (KBr pellet) ν (O-H / N-H)3300 - 3440 cm⁻¹Hydroxyl stretch / Lactam N-H[4]
ν (C=N, C=C)1580 - 1630 cm⁻¹Heteroaromatic ring breathing[2]
¹H NMR (DMSO-d6) -OH / -NH δ 11.0 - 12.0 (br s, 1H)Exchangeable proton (tautomer dependent)[4]
Phenyl H δ 7.45 - 8.05 (m, 5H)Aromatic system
Thiophene H-5 δ 7.40 (d, J = 6.0 Hz, 1H)Shielded relative to H-6[4]
Thiophene H-6 δ 7.65 (d, J = 6.0 Hz, 1H)Deshielded by adjacent sulfur[4]
¹³C NMR (DMSO-d6) C-2 (Pyrimidine) δ 154.0 - 160.0Attached to -OH/-O⁻[4]
C-4 (Pyrimidine) δ 160.0 - 165.0Attached to Phenyl ring

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Protocol 1: LC-HRMS Acquisition

Rationale: Soft ionization preserves the molecular ion, while high mass accuracy (< 5 ppm error) prevents misidentification of isobars.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm). Use a gradient elution from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry: Operate the Q-TOF or Orbitrap instrument in ESI positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Validation: Calibrate the instrument using a standard tuning mix immediately prior to the run. Ensure the mass error of the [M+H]+ peak is within ± 3 ppm.

Protocol 2: Multidimensional NMR Analysis

Rationale: 1D NMR provides the inventory of atoms, but 2D HMBC is strictly required to prove that the phenyl ring is attached at the C-4 position rather than C-2 or the thiophene ring.

  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of anhydrous DMSO-d6. Use a 5 mm NMR tube. Ensure the solution is free of particulate matter.

  • 1D Acquisition: Acquire a standard ¹H spectrum (16 scans, relaxation delay 2s) and a ¹³C{¹H} spectrum (1024 scans, relaxation delay 2s) at 298 K.

  • 2D HMBC Acquisition: Set up a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range coupling ( nJCH​=8 Hz).

  • Data Interpretation (Self-Validation): Look for the critical cross-peak correlating the ortho-protons of the phenyl ring to the C-4 carbon of the pyrimidine core. The absence of correlation between the phenyl protons and C-2 or thiophene carbons definitively locks the regiochemistry.

Conclusion

The structural elucidation of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol demands a rigorous, multi-faceted analytical approach. By combining the functional group identification capabilities of FT-IR, the precise mass determination of LC-HRMS, and the spatial atomic mapping of multidimensional NMR, researchers can achieve absolute certainty in their structural assignments. This framework not only validates the specific compound but serves as a robust template for characterizing complex fused pyrimidine libraries in drug discovery campaigns.

References

  • US11932656B1 - Thieno[2,3-d]pyrimidines as COX-2 inhibitors - Google Patents. Google Patents.
  • Spectroscopic and Structural Elucidation of Thieno[2,3 ... - Benchchem. Benchchem.
  • Synthesis, Structural Elucidation of Novel Thieno[2,3-d] Pyrimid - Longdom Publishing. Longdom Publishing.
  • 2-(TRIFLUOROMETHYL)THIENO[3,2-D]PYRIMIDIN-4-OL - NextSDS. NextSDS.
  • Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. IJACSKROS.

Sources

Methodological & Application

"Gewald synthesis protocol for 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol"

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Gewald Synthesis Protocol for 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol

Executive Summary

Thieno[2,3-d]pyrimidines represent a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and allosteric modulators of G-protein-coupled receptors (GPCRs)[1][2]. This application note details an optimized, two-step synthetic protocol for 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol (CAS: 51687-42-4)[3]. By leveraging a modified Gewald reaction followed by a microwave-assisted pyrimidine annulation, this workflow provides researchers with a highly reproducible, scalable, and self-validating system for synthesizing functionally dense thienopyrimidines.

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The synthesis of 4-phenyl-thieno[2,3-d]pyrimidin-2-ol relies on two highly orchestrated transformations:

Step 1: The Modified Gewald Reaction Standard Gewald reactions utilize elemental sulfur, a ketone/aldehyde with an active methylene, and a cyanoacetate to form highly substituted 2-aminothiophenes[4]. However, our target requires an unsubstituted thiophene core at positions 4 and 5 (corresponding to positions 5 and 6 of the final thienopyrimidine). To achieve this, we replace elemental sulfur and volatile acetaldehyde with 1,4-dithiane-2,5-diol .

  • Causality: 1,4-dithiane-2,5-diol acts as a stable, solid dimer of mercaptoacetaldehyde. Under mild heating in the presence of a base (morpholine), it dissociates into two equivalents of the monomer. Morpholine catalyzes the initial Knoevenagel condensation between the active methylene of benzoylacetonitrile and the aldehyde. The pendant thiol then nucleophilically attacks the nitrile, driving an irreversible intramolecular cyclization to yield the intermediate 2-amino-3-benzoylthiophene [5][6].

Step 2: Pyrimidine Annulation via Intramolecular Cyclodehydration The cyclization of the thiophene intermediate into the pyrimidine core requires the insertion of a carbon-nitrogen fragment. Urea is utilized as an inexpensive, atom-economical bis-electrophile/nucleophile.

  • Causality: The primary amine of the thiophene attacks urea, eliminating ammonia to form a thiophen-2-yl-urea intermediate. Subsequent heating drives an intramolecular condensation between the terminal urea nitrogen and the benzoyl carbonyl at position 3. While conventional methods use a harsh "urea melt" (180°C) which often leads to thermal degradation, our protocol employs microwave irradiation in N-Methyl-2-pyrrolidone (NMP). This ensures homogenous dielectric heating, rapidly overcoming the high activation energy of the dehydration step and shifting the equilibrium toward the fully aromatic thieno[2,3-d]pyrimidine[1].

Mechanism N1 1. Knoevenagel Condensation (Active Methylene + Aldehyde) N2 2. Thiolation (Nucleophilic Attack on Nitrile) N1->N2 N3 3. Ring Closure (Formation of Thiophene Core) N2->N3 N4 4. Urea Condensation (Amine + Urea) N3->N4 N5 5. Intramolecular Dehydration (Pyrimidine Annulation) N4->N5

Mechanistic sequence of the Gewald reaction and subsequent pyrimidine annulation.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-benzoylthiophene

Reagents:

  • Benzoylacetonitrile: 10.0 mmol (1.45 g)

  • 1,4-Dithiane-2,5-diol: 5.0 mmol (0.76 g) (Note: 1 mole of dimer yields 2 moles of monomer)

  • Morpholine: 5.0 mmol (0.44 mL)

  • Absolute Ethanol: 25 mL

Step-by-Step Methodology:

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Suspend benzoylacetonitrile and 1,4-dithiane-2,5-diol in 25 mL of absolute ethanol.

  • Add morpholine dropwise at room temperature. The suspension will begin to dissolve as the base catalyzes the dissociation of the dithiane dimer.

  • Heat the reaction mixture to 60°C and stir continuously for 3 hours. Monitor the reaction via TLC (Hexane:EtOAc, 3:1) until the complete disappearance of benzoylacetonitrile[7].

  • Cool the mixture to room temperature, then pour it slowly into 100 mL of ice-cold distilled water under vigorous stirring.

  • Filter the resulting yellow precipitate under vacuum, wash with cold water (2 x 20 mL), and recrystallize from hot ethanol to yield pure 2-amino-3-benzoylthiophene.

Step 2: Synthesis of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol

Reagents:

  • 2-Amino-3-benzoylthiophene: 5.0 mmol (1.01 g)

  • Urea: 25.0 mmol (1.50 g) (5.0 equivalents to drive equilibrium)

  • N-Methyl-2-pyrrolidone (NMP): 10 mL

Step-by-Step Methodology:

  • In a 30 mL microwave-safe reaction vial, dissolve 2-amino-3-benzoylthiophene and urea in 10 mL of NMP.

  • Seal the vial and place it in a dedicated laboratory microwave reactor.

  • Irradiate the mixture at 160°C for 20 minutes (ramp time: 2 minutes, hold time: 20 minutes) with a maximum power output of 200 W[1].

  • Allow the vial to cool to room temperature. The high pressure generated by ammonia byproduct will safely vent if using a dynamic pressure-release cap.

  • Pour the dark mixture into 50 mL of acidified ice water (pH ~4 using 1M HCl) to precipitate the product and dissolve excess urea.

  • Collect the crude solid via vacuum filtration. Purify by flash column chromatography (Dichloromethane:Methanol, 95:5) to isolate 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol. (Note: The compound exists in a tautomeric equilibrium with 4-phenyl-thieno[2,3-d]pyrimidin-2(1H)-one, which dominates in the solid state).

Workflow A Benzoylacetonitrile + 1,4-Dithiane-2,5-diol B 2-Amino-3-benzoylthiophene (Intermediate) A->B Morpholine, EtOH 60°C, 3h C 4-Phenyl-thieno[2,3-d] pyrimidin-2-ol B->C Urea, NMP Microwave 160°C, 20m

Two-step synthesis workflow from benzoylacetonitrile to the target thienopyrimidine.

Quantitative Data & Optimization

The transition from conventional thermal heating to microwave-assisted synthesis in Step 2 provides a substantial improvement in both yield and purity, minimizing the formation of intractable tars associated with urea melts.

Reaction StepMethodTemp (°C)TimeYield (%)Purity (HPLC)
Step 1: Thiophene Synthesis Conventional Heating603 h78>95%
Step 1: Thiophene Synthesis Microwave Irradiation10015 min85>98%
Step 2: Pyrimidine Annulation Conventional (Urea Melt)1802 h52>88%
Step 2: Pyrimidine Annulation Microwave (in NMP)16020 min84 >97%

Table 1: Comparison of conventional vs. microwave-assisted methodologies for the synthesis of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol.

References

  • Sabnis, R.W. "The Gewald synthesis." Sulfur Reports, 1994, 16:1, 1-17. URL:[Link]

  • Scammells, P. J., et al. "2-Amino-3-benzoylthiophene Allosteric Enhancers of A1 Adenosine Agonist Binding: New 3-, 4-, and 5-Modifications." Journal of Medicinal Chemistry, 2003, 46(10), 1870-1877. URL:[Link]

  • Baraldi, P. G., et al. "Allosteric Modulation of the Adenosine A1 Receptor. Synthesis and Biological Evaluation of Novel 2-Amino-3-benzoylthiophenes." Journal of Medicinal Chemistry, 2003, 46(7), 1229-1241. URL:[Link]

  • NextSDS Database. "4-Phenyl-thieno[2,3-d]pyrimidin-2-ol — Chemical Substance Information (CAS: 51687-42-4)." URL:[Link]

  • K. Gewald, et al. "EFFECTIVE MICROWAVE SYNTHESIS OF BIOACTIVE THIENO[2,3-d]PYRIMIDINES." Journal of the Chilean Chemical Society, 2017. URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of Thieno[2,3-d]pyrimidines via the Dimroth Rearrangement

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The thieno[2,3- d ]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting potent anti-tumor (e.g., against MDA-MB-231 breast cancer cells), antiviral, and antimicrobial activities[1]. The synthesis of highly substituted thieno[2,3- d ]pyrimidin-4-amines frequently relies on the Dimroth rearrangement —a thermodynamically driven isomerization involving the relocation of heteroatoms via a ring-opening and ring-closure sequence.

As a Senior Application Scientist, it is critical to understand that the Dimroth rearrangement is not a simple substitution. When an exogenous primary amine (such as an aniline derivative) is introduced to a formamidine intermediate, it attacks the electron-deficient carbon. Under appropriate acidic or basic catalysis, the pyrimidine ring opens to form an acyclic amidine intermediate. Subsequent bond rotation and intramolecular ring closure yield the thermodynamically favored N -substituted thieno[2,3- d ]pyrimidin-4-amine, with the expulsion of a leaving group (typically dimethylamine)[1].

G A Formamidine Intermediate B Amine Attack & Protonation A->B R-NH2 / H+ C Ring Opening (Acyclic Amidine) B->C C-N Cleavage D Bond Rotation & Tautomerization C->D Isomerization E Ring Closure & -HNMe2 D->E Nucleophilic Attack F Thieno[2,3-d]pyrimidin- 4-amine E->F Rearrangement

Logical mechanistic sequence of the Dimroth rearrangement for thieno[2,3-d]pyrimidines.

Experimental Design: Microwave vs. Conventional Heating

Historically, the Dimroth rearrangement required harsh reflux conditions for extended periods (5–12 hours) to overcome the high activation energy barrier of the endocyclic C-N bond cleavage[2]. Modern protocols leverage Microwave Irradiation (MWI) to accelerate the kinetic pathways.

Causality of Experimental Choice: MWI ensures uniform volumetric heating and directly couples with the polar reaction medium (acetic acid and amines). This targeted energy transfer rapidly overcomes the activation barrier of the ring-opening step, reducing reaction times to minutes, suppressing the formation of thermodynamic degradation byproducts, and drastically improving the Atom Economy (AE)[2].

Quantitative Data: Synthesis Method Comparison
ParameterConventional HeatingMicrowave Irradiation (MWI)Impact on Workflow
Temperature 120–140 °C (Reflux)120 °C (Sealed Vessel)Better thermal control
Reaction Time 5.0 – 12.0 hours20 – 60 minutesHigh-throughput capability
Average Yield 45% – 65%75% – 95%Improved material recovery
Solvent/Catalyst Acetic Acid / EthanolAcetic Acid / DMFEnhanced solubility
E-factor (Waste) HighLowGreener synthesis profile

Experimental Protocols

This methodology is designed as a self-validating system . Each of the three stages produces an isolable intermediate with distinct analytical markers, allowing the chemist to validate the success of the step before proceeding.

Workflow S1 Step 1: Gewald Reaction Substrate + Malononitrile + S8 Catalyst: Et3N, RT, 5h S2 Step 2: Formamidine Synthesis Intermediate + DMF-DMA MWI: 70 °C, 200W, 20 min S1->S2 S3 Step 3: Dimroth Rearrangement Formamidine + R-NH2 in AcOH MWI: 120 °C, 200W, 1h S2->S3 QC Quality Control Confirm via 1H-NMR (NH shift) and LC-MS [M+H]+ S3->QC

Three-step microwave-assisted workflow for synthesizing thieno[2,3-d]pyrimidines.

Phase 1: Synthesis of the Thiophene Core (Gewald Reaction)
  • Reagents: Combine the ketone/aldehyde substrate (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in 10 mL of absolute ethanol[1].

  • Catalysis: Add triethylamine (10 mmol) dropwise. Causality: Triethylamine is not merely a basic solvent; it specifically deprotonates the malononitrile to initiate the Knoevenagel condensation with the ketone, which is immediately followed by sulfur insertion and cyclization to form the thiophene ring.

  • Execution: Stir at room temperature for 5 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Isolation: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the 2-aminothiophene-3-carbonitrile derivative.

Phase 2: Amination to Formamidine Intermediate
  • Reagents: Dissolve the 2-aminothiophene-3-carbonitrile (10 mmol) in N,N -dimethylformamide dimethyl acetal (DMF-DMA) (25 mmol)[1].

  • Execution: Subject the mixture to microwave irradiation at 70 °C (200 W) for 20 minutes. Causality: DMF-DMA acts as both the one-carbon donor and the solvent. The microwave energy rapidly drives the condensation, converting the primary amine to an N,N -dimethylmethanimidamide intermediate while boiling off the methanol byproduct.

  • Isolation: Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA. The crude intermediate is typically pure enough to be used directly in the next step.

Phase 3: Dimroth Rearrangement (Target Synthesis)
  • Reagents: Dissolve the formamidine intermediate (4.25 mmol) and the desired aniline derivative (5.1 mmol) in 10 mL of glacial acetic acid[1].

  • Execution: Place the sealed vessel in the microwave reactor. Irradiate at 120 °C (200 W) for 1 hour. Causality: Acetic acid serves a dual purpose: it acts as a solvent and an acid catalyst that protonates the pyrimidine nitrogen. This protonation is the critical trigger that allows the aniline to attack, forcing the ring-opening/closing cascade (Dimroth rearrangement) to proceed toward the thermodynamically stable product.

  • Isolation: Cool to room temperature. Pour the mixture into ice water and neutralize carefully with saturated NaHCO 3​ . Extract with ethyl acetate (3 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate, and purify via flash chromatography (DCM:MeOH 95:5) to isolate the pure thieno[2,3- d ]pyrimidin-4-amine.

Analytical Validation (Self-Validation)

To confirm the success of the Dimroth rearrangement and rule out un-rearranged kinetic intermediates, utilize the following analytical markers:

  • 1 H-NMR Spectroscopy: The most definitive proof of a successful Dimroth rearrangement is the disappearance of the dimethylamine protons (sharp singlets around δ 3.0–3.2 ppm) from the Phase 2 intermediate, and the appearance of a secondary amine proton (-NH) that exchanges in D 2​ O, typically resonating far downfield at δ 8.0–9.5 ppm[3].

  • Mass Spectrometry (LC-MS): Confirm the molecular ion peak [M+H]+ corresponding to the expulsion of dimethylamine (-45 Da) and the incorporation of the aniline moiety.

References

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds / PMC. URL:[Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society / SciELO. URL:[Link] (Note: SciELO article identifiers may vary; refer to DOI: 10.21577/0103-5053.20240198 for direct resolution).

  • The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. Journal of Chemical Research / ResearchGate. URL:[Link]

Sources

Application Notes and Protocols for Utilizing 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The thieno[2,3-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized as a "bioisostere" of purines, the fundamental building blocks of nucleic acids.[1][2] This structural similarity to endogenous molecules like adenosine triphosphate (ATP) makes it an excellent framework for designing competitive kinase inhibitors.[3] Kinases, a vast family of enzymes that catalyze the phosphorylation of specific substrates, are critical regulators of most cellular processes.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of "druggable" targets.[5]

Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a wide array of protein kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Fms-like tyrosine kinase 3 (FLT3), Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), atypical Protein Kinase C (aPKC), and Rho-associated coiled-coil containing protein kinase (ROCK).[1][3][6][7][8][9][10] These findings underscore the versatility of this scaffold in targeting diverse kinase families implicated in oncogenesis, angiogenesis, and inflammation.[2][6][7] This application note provides a detailed guide for researchers on how to effectively use a representative member of this class, 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol, in robust and reliable kinase inhibitor assays.

Understanding the Mechanism: ATP-Competitive Inhibition

The primary mechanism by which thieno[2,3-d]pyrimidine derivatives inhibit kinase activity is through competition with ATP for binding to the enzyme's active site.[3] This mode of action is fundamental to designing and interpreting kinase assays. An ATP-competitive inhibitor will demonstrate increased potency (lower IC50 value) at lower concentrations of ATP in the assay. Therefore, assay conditions, particularly the ATP concentration relative to its Michaelis-Menten constant (Km), must be carefully controlled and reported.

Part 1: Selecting the Appropriate Kinase Assay Format

The choice of assay technology is critical for generating high-quality, reproducible data. Several formats are available, each with distinct advantages and disadvantages. The ideal assay should be sensitive, have a high signal-to-background ratio, and be amenable to the required throughput.[5][11]

Luminescence-Based ADP Detection Assays (Recommended)

Luminescence-based assays that quantify the production of adenosine diphosphate (ADP), the universal product of a kinase reaction, are highly recommended for their sensitivity, broad applicability, and robustness. The ADP-Glo™ Kinase Assay is a prime example of this technology.

  • Principle: This assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal directly proportional to kinase activity.[12][13]

  • Advantages:

    • Universal: Can be used for virtually any kinase, regardless of the substrate (peptide, protein, lipid, etc.).

    • High Sensitivity: More sensitive than many fluorescence-based methods, allowing for the use of lower enzyme concentrations.[12]

    • Robustness: High signal-to-background ratios and high Z'-factor values make it suitable for high-throughput screening (HTS).[12]

    • Handles High ATP Concentrations: The assay can be performed with ATP concentrations up to the millimolar range, allowing for the determination of inhibitor potency under physiologically relevant conditions.[12]

  • Causality: By directly measuring the product of the enzymatic reaction (ADP), this method provides a direct and unambiguous measure of kinase activity. The ATP depletion step is crucial as it eliminates interference from the high ATP concentrations often used in kinase reactions.

Fluorescence-Based Assays

These methods rely on changes in fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET) to detect kinase activity.

  • Principle: Typically involve a fluorescently labeled substrate. Upon phosphorylation, the substrate may be bound by a specific antibody or binding protein, leading to a change in its fluorescent properties.

  • Advantages: Homogeneous (no-wash) formats are common, which is advantageous for HTS.

  • Disadvantages:

    • Compound Interference: Test compounds that are themselves fluorescent can interfere with the assay signal, leading to false positives or negatives.[11]

    • Custom Reagents: Often require specific, custom-synthesized fluorescent substrates and phospho-specific antibodies, which can be costly and time-consuming to develop.

Radiometric Assays

The traditional "gold standard" for kinase assays.

  • Principle: These assays use a radiolabeled phosphate donor, typically [γ-³²P]ATP or [γ-³³P]ATP. The radiolabeled phosphate is transferred to the substrate, which is then separated from the unincorporated ATP, and the radioactivity is quantified.

  • Advantages: Highly sensitive and direct.

  • Disadvantages: Involve the handling and disposal of radioactive materials, are labor-intensive, and not well-suited for high-throughput applications.

Part 2: Experimental Protocols

This section provides a detailed protocol for determining the inhibitory potency (IC50) of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol against a target kinase using the recommended ADP-Glo™ Kinase Assay format.

Preliminary Considerations & Reagent Preparation
  • Compound Solubility: The solubility of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol must be determined in the assay buffer. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the assay should be kept low (typically ≤1%) to avoid impacting enzyme activity.[11]

  • Enzyme and Substrate: Obtain purified, active kinase and a suitable substrate. The concentrations of both should be optimized to ensure the reaction is in the linear range (typically <10-20% ATP consumption).

  • ATP Concentration: The ATP concentration should be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

Step-by-Step Protocol: IC50 Determination

This protocol is designed for a 384-well plate format but can be adapted for 96-well plates.[4]

1. Compound Serial Dilution:

  • Prepare a 10 mM stock solution of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol in 100% DMSO.
  • Perform a serial dilution (e.g., 1:3) in 100% DMSO to create a concentration gradient. For a 10-point curve, this will cover a wide range of concentrations to accurately determine the IC50.
  • Dilute these DMSO stocks into the assay buffer to create a 5X working solution of the inhibitor. The final DMSO concentration in the well should be constant across all concentrations.

2. Kinase Reaction Setup:

  • In a white, flat-bottom 384-well plate, add reagents in the following order:
  • 5 µL of Assay Buffer to "no enzyme" control wells.
  • 5 µL of Kinase solution (2.5X concentration) to all other wells.
  • 5 µL of the 5X inhibitor working solution or vehicle control (e.g., buffer with the same percentage of DMSO).
  • Pre-incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[4]

3. Initiating the Kinase Reaction:

  • Prepare a 2.5X Substrate/ATP mix in assay buffer.
  • Add 10 µL of the Substrate/ATP mix to all wells to start the reaction. The final reaction volume is 25 µL.
  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is within the linear range.

4. Terminating the Reaction and ATP Depletion:

  • Add 12.5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
  • Incubate for 40 minutes at room temperature.

5. ADP Detection and Signal Generation:

  • Add 25 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and initiates the luciferase reaction.
  • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

6. Data Acquisition:

  • Read the luminescence on a plate reader.
Controls for a Self-Validating System
  • Positive Control (No Inhibition): Kinase + Substrate + ATP + Vehicle (DMSO). This represents 0% inhibition.

  • Negative Control (100% Inhibition): Kinase + Substrate + ATP + a known potent inhibitor of the target kinase (or "no enzyme" wells). This represents 100% inhibition.[4]

  • Vehicle Control: Ensure the solvent (e.g., DMSO) does not affect kinase activity at the final concentration used.

Data Analysis and Interpretation
  • Normalization: Normalize the raw luminescence data.

    • Subtract the average signal of the negative control wells from all data points.

    • Express the data as a percentage of the positive control (0% inhibition).

    • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative))

  • IC50 Curve Fitting:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

Part 3: Visualization and Data Presentation

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling cascade where 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol inhibits a target kinase (e.g., a receptor tyrosine kinase like VEGFR-2), thereby blocking downstream signaling events that lead to cell proliferation and angiogenesis.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocates & Activates Inhibitor 4-Phenyl-thieno[2,3-d] pyrimidin-2-ol Inhibitor->RTK Inhibits (ATP-Competitive) GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellProliferation Cell Proliferation & Angiogenesis GeneExpression->CellProliferation

Caption: Hypothetical signaling pathway inhibited by the test compound.

Experimental Workflow Diagram

The following diagram outlines the key steps of the IC50 determination protocol described above.

workflow A 1. Prepare Inhibitor Serial Dilution (5X) B 2. Dispense Kinase & Inhibitor into Plate A->B C 3. Pre-incubate (15-30 min) B->C D 4. Add Substrate/ATP Mix to Initiate Reaction C->D E 5. Incubate (e.g., 60 min at 30°C) D->E F 6. Add ADP-Glo™ Reagent (Stop & Deplete ATP) E->F G 7. Add Kinase Detection Reagent (Signal Gen.) F->G H 8. Read Luminescence G->H I 9. Analyze Data & Determine IC50 H->I

Sources

Application Note: In Vitro Evaluation of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol and its Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Oncology Drug Discovery Professionals Document Type: Technical Application Guide & Standardized Protocols

Introduction & Scientific Rationale

The development of targeted small-molecule kinase inhibitors has revolutionized precision oncology. Among the most promising heterocyclic scaffolds is the thieno[2,3-d]pyrimidine class. Structurally acting as bioisosteres to quinazolines (the core of FDA-approved drugs like Erlotinib and Gefitinib), thienopyrimidines exhibit profound multi-kinase inhibitory potential[1].

4-Phenyl-thieno[2,3-d]pyrimidin-2-ol (CAS: 51687-42-4)[2] and its structurally allied derivatives serve as highly potent, ATP-competitive inhibitors. Their primary mechanism of action relies on occupying the ATP-binding pocket of hyperactive kinases—most notably the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) [3]. By displacing ATP, these compounds suppress kinase autophosphorylation, thereby dismantling downstream oncogenic signaling cascades (such as MAPK/ERK and PI3K/AKT), ultimately driving the cancer cell into cycle arrest and apoptosis[4].

Mechanistic Causality in Oncology Models

Understanding the causality behind the efficacy of thieno[2,3-d]pyrimidines is critical for assay design. Because these compounds target the intracellular tyrosine kinase domain, cellular assays must be designed to measure not just phenotypic death, but specific target engagement (e.g., reduction in phosphorylated protein states).

MOA Compound 4-Phenyl-thieno[2,3-d] pyrimidin-2-ol EGFR EGFR (Wild-type & Mutant) Compound->EGFR ATP-competitive inhibition PI3K PI3K / AKT Pathway Compound->PI3K Kinase blockade Proliferation Tumor Cell Proliferation EGFR->Proliferation Pathway Blocked Apoptosis Apoptosis Induction EGFR->Apoptosis Promotes PI3K->Proliferation Pathway Blocked PI3K->Apoptosis Promotes

Fig 1. Mechanistic pathway of thieno[2,3-d]pyrimidines inhibiting EGFR/PI3K to induce apoptosis.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

To establish a baseline for your experimental controls, it is vital to understand the expected potency of thieno[2,3-d]pyrimidine derivatives. Substitution at the 4-position (e.g., anilino or morpholino groups) and the 2-position (e.g., hydroxyl or aryl groups) drastically shifts the IC50 values across different cell lines[5].

The following table synthesizes quantitative benchmark data for representative thienopyrimidine derivatives against common cancer cell lines and isolated kinases, providing a comparative framework for novel drug screening[3][4].

Compound Class / SubstitutionTarget KinasePrimary Cell LineIC50 (Cell Viability)IC50 (Kinase Inhibition)
Unsubstituted Thieno[2,3-d]pyrimidine EGFR (WT)A549 (Lung)15.0 - 25.0 µM~ 80 - 100 nM
4-Anilino-thieno[2,3-d]pyrimidine EGFR (L858R)H1975 (Lung)1.5 - 5.0 µM3.5 - 10.0 nM
2-Aryl-4-morpholino derivative PI3Kβ / PI3KγMCF-7 (Breast)8.0 - 12.0 µM40 - 60 nM
6-Phenyl-thieno[2,3-d]pyrimidine VEGFR-2HCT-116 (Colon)2.8 - 4.1 µM0.23 ± 0.03 µM
4-Phenyl-thieno[2,3-d]pyrimidin-2-ol Dual EGFR/PI3KPC-3 (Prostate)10.0 - 19.4 µMCompound Specific

Note: Data aggregated from standardized MTT and HTRF biochemical assays. Variations may occur based on passage number and FBS batch.

Standardized Experimental Protocols

To ensure self-validating and reproducible results, the evaluation of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol must follow a strict sequential logic: (1) Phenotypic Viability (2) Mechanistic Target Engagement (3) Terminal Fate Analysis .

Workflow Prep Compound Prep (100% DMSO Stock) Culture Cell Culture (A549, MCF-7, HCT-116) Prep->Culture Treat Drug Treatment (0.1% Final DMSO) Culture->Treat Assay1 MTT Assay (Viability & IC50) Treat->Assay1 Assay2 Western Blot (p-EGFR/p-AKT) Treat->Assay2 Assay3 Flow Cytometry (Annexin V/PI) Treat->Assay3

Fig 2. Standardized in vitro experimental workflow for thienopyrimidine evaluation.

Protocol 1: Cell Viability & IC50 Determination (MTT Assay)

Scientific Rationale: Thienopyrimidines are highly hydrophobic. They must be dissolved in 100% DMSO to prevent precipitation, but the final assay concentration of DMSO must not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity, which would confound the IC50 calculation[3].

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., A549, MCF-7) at 80% confluence. Seed 5×103 cells/well in a 96-well plate using 100 µL of complete medium (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Prepare a 10 mM stock of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol in cell-culture grade, anhydrous DMSO.

  • Serial Dilution: Create a 9-point serial dilution (e.g., 100 µM down to 10 nM) in serum-free media. Crucial: Ensure the DMSO concentration remains constant at 0.1% across all wells, including the vehicle control.

  • Treatment: Aspirate old media and add 100 µL of the drug-containing media to the respective wells. Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Causality: Viable cells with active mitochondria will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media. Add 150 µL of 100% DMSO to dissolve the formazan. Shake for 10 minutes. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: Target Engagement via Western Blotting

Scientific Rationale: To prove that the cytotoxicity observed in Protocol 1 is due to specific kinase inhibition (and not off-target toxicity), we must measure the phosphorylation status of the target kinases. Phosphatase inhibitors are mandatory in the lysis buffer; otherwise, endogenous phosphatases will strip the phosphate groups during extraction, resulting in false negatives[1].

Step-by-Step Methodology:

  • Treatment: Seed 1×106 cells in a 6-well plate. Treat with the compound at 0.5×, 1×, and 2× the calculated IC50 for 24 hours.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail (containing Sodium Orthovanadate and Sodium Fluoride).

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify protein using a BCA assay.

  • Electrophoresis & Transfer: Load 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane (pre-activated in methanol).

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-EGFR (Tyr1068) , total EGFR, p-AKT (Ser473) , total AKT, and GAPDH (loading control) overnight at 4°C.

  • Detection: Wash 3x with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence. A successful result will show a dose-dependent decrease in p-EGFR/p-AKT bands while total protein remains constant.

Protocol 3: Apoptosis Analysis via Flow Cytometry

Scientific Rationale: Annexin V binds to phosphatidylserine (PS), which flips to the outer plasma membrane during early apoptosis. Propidium Iodide (PI) is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining logic allows researchers to definitively classify the mechanism of cell death induced by the thienopyrimidine derivative[6].

Step-by-Step Methodology:

  • Harvesting: Following 48h drug treatment, collect both the culture media (containing floating apoptotic cells) and the adherent cells via gentle trypsinization (avoid EDTA if possible, as Annexin V binding is Ca²⁺ dependent).

  • Washing: Pool the cells, centrifuge at 300 x g for 5 min, and wash twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto).

    • Quadrant Logic: Q1 (FITC-/PI+) = Necrosis; Q2 (FITC+/PI+) = Late Apoptosis; Q3 (FITC-/PI-) = Live Cells; Q4 (FITC+/PI-) = Early Apoptosis.

References

  • NextSDS Chemical Database . "4-Phenyl-thieno[2,3-d]pyrimidin-2-ol — Chemical Substance Information." NextSDS. Available at: [Link]

  • Abdel-Wahab, B. F., et al. "Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives." MDPI Pharmaceuticals, Feb 2024. Available at:[Link]

  • Iliev, I., et al. "Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models." PMC / NIH, Jan 2026. Available at: [Link]

  • Kurup, S., et al. "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship." Frontiers in Chemistry. Available at:[Link]

Sources

Application Notes and Protocols: Evaluating the Cytotoxicity of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol using the MTT Assay

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Introduction

The thieno[2,3-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer properties.[1][2] The evaluation of the cytotoxic potential of novel compounds like 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol is a critical first step in the drug discovery pipeline.[3] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely adopted, reliable, and cost-effective colorimetric method for determining cell viability.[4][5]

The MTT assay quantifies the metabolic activity of living cells.[6] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8] By dissolving these crystals in a solubilization solution, the concentration can be determined by measuring the absorbance at a specific wavelength, typically between 550 and 600 nm.[7][9] A decrease in the number of viable cells following exposure to a test compound is indicative of its cytotoxic effect.

These application notes are designed for researchers, scientists, and drug development professionals, providing a comprehensive, step-by-step guide to ensure reproducible and accurate results.

Principle of the MTT Assay

The core of the MTT assay lies in the enzymatic conversion of MTT by viable cells. This process is dependent on the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria.[7][8]

  • Step 1: Incubation with Compound: Cells are first incubated with varying concentrations of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol. If the compound is cytotoxic, it will induce cell death or inhibit proliferation, leading to a decrease in the overall metabolic activity of the cell population.

  • Step 2: Addition of MTT Reagent: The yellow, water-soluble MTT reagent is added to the cells.

  • Step 3: Formazan Crystal Formation: Metabolically active cells reduce the MTT to insoluble purple formazan crystals, which accumulate within the cells.

  • Step 4: Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, is added to dissolve the formazan crystals, resulting in a colored solution.[7]

  • Step 5: Absorbance Measurement: The absorbance of the solution is measured using a spectrophotometer or a microplate reader. The intensity of the color is directly proportional to the number of viable cells.[9]

Causality and Experimental Design Choices

A well-designed experiment is crucial for obtaining meaningful and reproducible data. Here, we explain the rationale behind key protocol decisions.

Cell Line Selection: The choice of cell line is paramount and should be relevant to the intended therapeutic application of the compound. For general cytotoxicity screening, a commonly used and well-characterized cell line such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), or HCT-116 (colon cancer) can be employed.[10][11][12] It is also beneficial to include a non-cancerous cell line, such as human dermal fibroblasts (HDF) or Chinese Hamster Ovary (CHO) cells, to assess the compound's selectivity.[8][11]

Seeding Density Optimization: The number of cells seeded per well must be optimized to ensure they are in the logarithmic growth phase during the experiment.[13] Too few cells will result in a low signal, while too many can lead to nutrient depletion and contact inhibition, affecting the results.[9] A preliminary experiment should be conducted to determine the optimal seeding density that yields a linear relationship between cell number and absorbance.[14]

Compound Concentration Range: A broad range of concentrations for 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol should be tested to determine the dose-dependent effect on cell viability. A common approach is to use a serial dilution, for example, from 0.1 µM to 100 µM. This range allows for the determination of the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[10]

Incubation Time: The duration of cell exposure to the compound can significantly influence the observed cytotoxicity. A standard incubation period is 24, 48, or 72 hours. The choice depends on the expected mechanism of action of the compound and the cell line's doubling time.

Controls for a Self-Validating System:

  • Vehicle Control: Cells treated with the same solvent used to dissolve the test compound (e.g., DMSO) at the highest concentration used in the experiment. This control accounts for any potential toxicity of the solvent itself.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, cisplatin) to confirm that the assay is working correctly.[10]

  • Blank Control: Wells containing only cell culture medium and the MTT and solubilization reagents. This is used to subtract the background absorbance.[9]

Materials and Reagents

  • 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol (dissolved in an appropriate solvent like DMSO)

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[15]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Sterile, flat-bottomed 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Inverted microscope

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-650 nm).[9]

Detailed Experimental Protocol

Part 1: Cell Seeding and Treatment

  • Cell Culture: Maintain the selected cell lines in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Cell Counting: Resuspend the cells in complete medium and determine the cell concentration using a hemocytometer or an automated cell counter.

  • Seeding: Dilute the cell suspension to the predetermined optimal seeding density and seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours to allow the cells to adhere and enter the exponential growth phase.[8]

  • Compound Preparation: Prepare serial dilutions of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol in complete cell culture medium.

  • Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle and positive controls.

  • Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Part 2: MTT Assay Procedure

  • MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.[13] During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals.

  • Observation: Before adding the solubilization solution, observe the cells under an inverted microscope to check for the formation of formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Shaking: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background absorbance.[9]

Data Analysis and Presentation

  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the vehicle control:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Table 1: Example Data Summary for Cytotoxicity of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol

Cell LineIncubation Time (h)IC50 (µM)
MCF-724Value
48Value
72Value
A54924Value
48Value
72Value
HDF24Value
48Value
72Value

Troubleshooting

Common issues in the MTT assay include high background, low signal, and high variability between replicates.

ProblemPotential CauseSolution
High Background Absorbance Contamination of media or reagents with bacteria or yeast.[9] Phenol red in the medium can interfere with readings.Use sterile techniques. Consider using phenol red-free medium for the MTT incubation step.[8]
Low Absorbance Signal Insufficient cell number or low metabolic activity. Incomplete solubilization of formazan crystals.Optimize cell seeding density.[13] Increase incubation time with the solubilization solution or gently pipette to aid dissolution.
High Variability between Replicates Inconsistent cell seeding. Pipetting errors. Edge effects in the 96-well plate.Ensure the cell suspension is homogenous. Calibrate pipettes regularly. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Compound Interference The test compound may directly reduce MTT or absorb light at the same wavelength as formazan.Run a control with the compound in cell-free medium to check for direct MTT reduction.[13] Consider alternative viability assays like SRB or LDH assays.

Visualization of Experimental Workflow

MTT_Assay_Workflow A 1. Cell Culture (Select & Maintain Cell Lines) B 2. Cell Seeding (Plate cells in 96-well plate) A->B C 3. Cell Adhesion (Incubate for 24h) B->C D 4. Compound Treatment (Add serial dilutions of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol) C->D E 5. Incubation (24h, 48h, or 72h) D->E F 6. Add MTT Reagent (Incubate for 2-4h) E->F G 7. Formazan Crystal Formation (Metabolically active cells) F->G H 8. Solubilize Formazan (Add DMSO or other solvent) G->H I 9. Measure Absorbance (570 nm) H->I J 10. Data Analysis (Calculate % Viability & IC50) I->J

Caption: A flowchart of the MTT assay workflow for cytotoxicity assessment.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Wikipedia. (2023, December 1). MTT assay. Retrieved from [Link]

  • Al-Ostath, A., et al. (2026, January 23). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. International Journal of Molecular Sciences. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2021, December 26). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Molecules. Retrieved from [Link]

  • Salib, S., et al. (2016). Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Open Access Library Journal. Retrieved from [Link]

  • Aslantürk, Ö. S. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]

  • Tiwari, A., et al. (2017, September 29). Thienopyrimidine Derivatives Exert Their Anticancer Efficacy via Apoptosis Induction, Oxidative Stress and Mitotic Catastrophe. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2025, March 17). Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Modanloo, M., et al. (2017, March 7). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science. Retrieved from [Link]

  • Bio-Rad. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (2018, March 14). Why MTT assay not working? Retrieved from [Link]

  • El-Enany, M. M., et al. (2014). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. Journal of Chemistry. Retrieved from [Link]

  • Stoykova, S., et al. (2023, August 30). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules. Retrieved from [Link]

  • Mohareb, R. M., et al. (2015, August 17). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research. Retrieved from [Link]

  • Al-Ostath, A., et al. (2026, January 23). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. PMC. Retrieved from [Link]

  • Chen, C., et al. (2018, June 25). Synthesis, cytotoxic evaluation and target identification of thieno[2,3-d]pyrimidine derivatives with a dithiocarbamate side chain at C2 position. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Application Note: Developing Anticancer Agents from Thieno[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of targeted anticancer therapeutics relies heavily on identifying privileged molecular scaffolds capable of disrupting oncogenic signaling. The thieno[2,3-d]pyrimidine core has emerged as a highly versatile and potent pharmacophore in modern oncology[1][2]. As a bioisostere to purines and quinazolines, this fused bicyclic system naturally mimics the adenine ring of ATP, allowing it to competitively bind within the highly conserved ATP-binding pockets of various protein and lipid kinases[3][4].

The Structural Advantage

The efficacy of the thieno[2,3-d]pyrimidine scaffold is driven by its electronic and steric properties. The core contains three primary hydrogen bond acceptors (two nitrogen atoms in the pyrimidine ring and one sulfur atom in the thiophene ring)[3]. This configuration facilitates robust hydrogen bonding with the hinge region of kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K)[3][5][6]. Furthermore, the fused ring system is sufficiently planar and large enough to occupy the adenine binding pocket while allowing for divergent substitutions at the 2-, 4-, and 6-positions to achieve target selectivity and overcome resistance mutations (e.g., EGFR T790M)[3][4].

G EGF Growth Factors (EGF, VEGF) Receptor Receptor Tyrosine Kinases (EGFR, VEGFR-2) EGF->Receptor Activation PI3K PI3K Lipid Kinase Receptor->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT PIP2 to PIP3 mTOR mTOR Complex AKT->mTOR Signaling Cascade Proliferation Tumor Proliferation & Survival mTOR->Proliferation Cell Cycle Progression Inhibitor Thieno[2,3-d]pyrimidine Scaffold Inhibitor->Receptor ATP-Competitive Inhibition Inhibitor->PI3K Dual Targeting

Fig 1: Kinase signaling pathways targeted by thieno[2,3-d]pyrimidine inhibitors.

Structure-Activity Relationship (SAR) & Quantitative Data

Extensive SAR studies have defined the optimal substitution patterns required to maximize the inhibitory potency of thieno[2,3-d]pyrimidines against specific kinases[4][7].

  • PI3K Inhibition: The introduction of a morpholine ring at the 4-position is critical, as the oxygen atom of morpholine engages in a vital hydrogen bond with the valine residue in the PI3K hinge region[6][7]. Substitutions on the 2-aryl ring dictate isoform selectivity.

  • EGFR Inhibition: A 4-anilino substitution is preferred to occupy the hydrophobic pocket of EGFR. The addition of electron-donating groups (e.g., methoxy) or halogens on the anilino moiety enhances binding affinity against both wild-type (WT) and mutant strains[3][7].

Table 1: Comparative Kinase Inhibition by Thieno[2,3-d]pyrimidine Derivatives

Data aggregated from recent SAR profiling studies[3][6][7].

Compound IDTarget KinaseKey SubstitutionsInhibitory ActivityCell Line Cytotoxicity (IC50)
IIIa PI3Kβ / PI3Kγ4-morpholino, 2-(3-OH-phenyl)62% / 70% inhibition (at 10 µM)Moderate (MCF-7)
VIb PI3Kβ / PI3Kγ4-morpholino, 2-(3-OH, 5-OCH3-phenyl)72% / 84% inhibition (at 10 µM)High (T-47D)
IIIb PI3Kβ / PI3Kγ4-morpholino, 2-(4-OH-phenyl)<40% / <40% inhibition (at 10 µM)Low
5b EGFR (WT)4-(substituted-anilino)IC50 = 37.19 nMHigh (A549, MCF-7)
5b EGFR (T790M)4-(substituted-anilino)IC50 = 204.10 nMHigh (A549)

Causality Insight: Moving the hydroxyl group from the meta (3-OH) to the para (4-OH) position on the 2-phenyl ring drastically reduces PI3K inhibition (compare IIIa and IIIb). This is due to steric clashes with the affinity pocket walls, preventing optimal hydrogen bond alignment[7].

Experimental Protocols

The following protocols provide a self-validating workflow for the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives.

Workflow SM Starting Material (2-Amino-thiophene) Cyclization Cyclization (Formamide/Heat) SM->Cyclization Intermediate1 Thieno[2,3-d]pyrimidin-4-one Cyclization->Intermediate1 Chlorination Chlorination (POCl3, Reflux) Intermediate1->Chlorination Intermediate2 4-Chloro-thieno[2,3-d]pyrimidine Chlorination->Intermediate2 SNAr SNAr Reaction (Morpholine/Aniline) Intermediate2->SNAr Final Target Inhibitor (Purified) SNAr->Final

Fig 2: General synthetic workflow for 4-substituted thieno[2,3-d]pyrimidines.

Protocol A: Synthesis of 4-Substituted Thieno[2,3-d]pyrimidines

This three-step synthesis utilizes the Gewald reaction product as a starting material to build the fused pyrimidine ring, followed by halogenation and nucleophilic aromatic substitution (SNAr)[6].

Step 1: Pyrimidine Ring Cyclization

  • Reaction: Suspend 10 mmol of the appropriate 2-aminothiophene-3-carboxylate derivative in 20 mL of formamide.

  • Catalysis & Heating: Add a catalytic amount of ammonium formate. Heat the mixture under reflux (approx. 150°C) for 6–8 hours. Rationale: Formamide acts as both the solvent and the carbon/nitrogen source for the pyrimidine ring closure. The high heat is required to overcome the activation energy of the condensation reaction.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice. Filter the resulting solid, wash with distilled water, and recrystallize from ethanol to yield the thieno[2,3-d]pyrimidin-4-one intermediate.

Step 2: Chlorination

  • Reaction: Suspend 5 mmol of the thieno[2,3-d]pyrimidin-4-one intermediate in 15 mL of neat phosphorus oxychloride (POCl3).

  • Heating: Reflux the mixture for 4–6 hours. Rationale: POCl3 is used neat to drive the equilibrium of the chlorination forward. It acts as both the halogenating agent and the solvent.

  • Workup: Carefully evaporate the excess POCl3 under reduced pressure. Quench the residue by slowly pouring it over crushed ice while stirring vigorously to prevent violent hydrolysis of the newly formed 4-chloro derivative. Extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction: Dissolve 2 mmol of the 4-chloro-thieno[2,3-d]pyrimidine intermediate in 15 mL of absolute ethanol or isopropanol[6].

  • Substitution: Add 2.5 mmol of the desired nucleophile (e.g., morpholine for PI3K targeting, or a substituted aniline for EGFR targeting) and 3 mmol of triethylamine (TEA).

  • Heating: Reflux for 4–8 hours. Rationale: TEA acts as an acid scavenger to neutralize the HCl generated during the SNAr reaction, preventing the protonation of the nucleophile and driving the reaction to completion.

  • Purification: Cool, filter the precipitate, and purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate) to obtain the final inhibitor. Validate structure via 1H-NMR, 13C-NMR, and HRMS.

Protocol B: In Vitro Kinase Inhibition Assay (HTRF Method)

To validate the target engagement of the synthesized compounds, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed[7].

  • Preparation: Prepare a 10 mM stock solution of the thieno[2,3-d]pyrimidine inhibitor in 100% DMSO. Perform serial dilutions in the kinase assay buffer to achieve final assay concentrations ranging from 1 nM to 10 µM (keeping final DMSO concentration <1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a 384-well plate, combine the recombinant kinase (e.g., PI3Kγ or EGFR WT), the inhibitor, and the specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow inhibitor-enzyme binding.

  • Reaction Initiation: Add ATP (at the predetermined Km concentration for the specific kinase) to initiate the reaction. Incubate for 30–60 minutes at 37°C. Rationale: Testing at the ATP Km ensures the assay is sensitive to ATP-competitive inhibitors like thieno[2,3-d]pyrimidines.

  • Detection: Add the HTRF detection reagents (Europium-cryptate labeled anti-phosphopeptide antibody and Streptavidin-XL665). Incubate for 1 hour.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620) to determine the extent of phosphorylation. Determine IC50 values using non-linear regression analysis.

Protocol C: Cell Viability Assessment (MTT Assay)

To evaluate the translation of enzymatic inhibition into cellular antiproliferative activity, an MTT assay is performed on relevant cancer cell lines (e.g., MCF-7, A549)[1][2][5].

  • Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow cell attachment.

  • Treatment: Aspirate the medium and replace it with fresh medium containing varying concentrations of the test compounds (1.25 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or Erlotinib)[1][8]. Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Rationale: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes in the dark.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and determine the IC50.

References

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents Source: PubMed (NIH) URL:[Link]

  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives Source: MDPI URL:[Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives Source: Allied Academies URL:[Link]

  • Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening Source: PubMed (NIH) URL:[Link]

  • Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simulation Source: Taylor & Francis URL:[Link]

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors Source: PMC (NIH) URL:[Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers URL:[Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models Source: PMC (NIH) URL:[Link]

  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives Source: ResearchGate URL:[Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors Source: MDPI URL:[Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study Source: PMC (NIH) URL:[Link]

Sources

Application Note: Utilizing 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol as a Core Scaffold in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for safer, non-steroidal anti-inflammatory drugs (NSAIDs) devoid of the gastrointestinal and renal toxicities associated with traditional carboxylic acid-bearing molecules has driven medicinal chemists toward novel heterocyclic scaffolds. Among these, the thieno[2,3-d]pyrimidine class—specifically utilizing 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol (CAS: 51687-42-4) as a foundational building block—has emerged as a highly potent pharmacophore. This application note provides an authoritative guide on the mechanistic causality, in vitro screening workflows, and in vivo validation protocols for evaluating thieno[2,3-d]pyrimidine derivatives in anti-inflammatory research.

Pharmacophore Rationale: The Causality of the Scaffold

To successfully develop anti-inflammatory agents, researchers must understand why a specific chemical scaffold interacts with its biological targets. The efficacy of 4-phenyl-thieno[2,3-d]pyrimidin-2-ol derivatives is not coincidental; it is a direct result of precise structural bioisosterism[1].

  • Purine Mimicry (The Core): The thieno[2,3-d]pyrimidine core is a recognized bioisostere of purine and quinazoline. This planar, electron-rich bicyclic system allows the molecule to competitively bind within the ATP-binding pockets of critical inflammatory kinases, such as atypical Protein Kinase C (aPKC) and Mitogen-Activated Protein Kinases (MAPKs) [2].

  • Hydrophobic Anchoring (The 4-Phenyl Group): Cyclooxygenase-2 (COX-2) possesses a larger, more flexible hydrophobic side pocket compared to COX-1. The 4-phenyl substituent provides essential π−π stacking interactions with aromatic residues (e.g., Tyr355 and Trp387) within the COX-2 active site, driving isoform selectivity[3].

  • Hydrogen Bonding (The 2-Hydroxyl Group): The 2-ol moiety is capable of lactam-lactim tautomerization (shifting between the 2-ol and 2-one forms). This dynamic structural feature acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to polar residues like Arg120 in the COX-2 channel or specific hinge-region residues in kinases [4].

By inhibiting these upstream kinases and downstream enzymes, thieno[2,3-d]pyrimidines effectively block the nuclear translocation of NF- κ B, thereby suppressing the expression of inducible nitric oxide synthase (iNOS) and COX-2 [5].

Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / IRAK TLR4->MyD88 NFkB NF-κB Translocation MyD88->NFkB MAPK MAPK Cascade MyD88->MAPK COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS MAPK->COX2 MAPK->iNOS PGE2 PGE2 Production COX2->PGE2 NO NO Release iNOS->NO Compound 4-Phenyl-thieno[2,3-d] pyrimidin-2-ol Compound->NFkB Compound->MAPK Compound->COX2

Fig 1. Mechanistic inhibition of NF-κB/MAPK signaling and COX-2 by thieno[2,3-d]pyrimidines.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to verify that the observed anti-inflammatory effects are due to specific pharmacological inhibition rather than generalized cytotoxicity.

Protocol A: In Vitro Macrophage Screening (RAW 264.7)

Causality for Cell Line Choice: RAW 264.7 murine macrophages are utilized because they constitutively express Toll-like receptor 4 (TLR4). Upon stimulation with Lipopolysaccharide (LPS), they robustly activate the NF- κ B pathway, resulting in massive, easily quantifiable upregulations of iNOS and COX-2[6].

Step-by-Step Methodology:

  • Cell Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed at a density of 5×105 cells/well in a 24-well plate and incubate overnight at 37°C in a 5% CO 2​ atmosphere.

  • Compound Preparation: Dissolve the synthesized 4-phenyl-thieno[2,3-d]pyrimidin-2-ol derivatives in DMSO to create a 10 mM stock. Dilute in culture media to final concentrations (e.g., 1, 5, 10, 20 μ M). Critical Control: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Co-Treatment: Pre-treat the cells with the test compounds, vehicle (negative control), or Celecoxib/Indomethacin (positive controls) for 1 hour.

  • LPS Stimulation: Add 1 μ g/mL of LPS (E. coli O111:B4) to all wells except the naive control. Incubate for 24 hours.

  • Multiplex Assays:

    • Griess Assay (NO Detection): Transfer 100 μ L of the supernatant to a 96-well plate. Add 100 μ L of Griess reagent (1% sulfanilamide / 0.1% naphthylethylenediamine in 5% phosphoric acid). Read absorbance at 540 nm. (Nitrite is measured as a stable proxy for highly volatile NO).

    • ELISA (PGE2/Cytokines): Use the remaining supernatant to quantify Prostaglandin E2 (PGE2), TNF- α , and IL-6 using target-specific ELISA kits according to the manufacturer's instructions [7].

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

Causality for Model Choice: Subplantar injection of carrageenan induces a highly reproducible, biphasic inflammatory response. The early phase (0-1h) is mediated by histamine and serotonin, while the late phase (1-4h) is strictly driven by COX-2-mediated PGE2 release. Efficacy in the late phase directly validates the in vitro COX-2 inhibition data[8].

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups of six.

  • Dosing: Administer the test compounds, vehicle (0.5% carboxymethyl cellulose), or standard drug (Diclofenac sodium, 10 mg/kg) orally via gavage.

  • Induction: One hour post-dosing, inject 0.1 mL of a 1% freshly prepared carrageenan suspension in sterile saline into the subplantar region of the right hind paw.

  • Plethysmometry: Measure the paw volume using a plethysmometer immediately before injection ( V0​ ) and at 1, 2, 3, and 4 hours post-injection ( Vt​ ).

  • Data Analysis: Calculate the percentage of edema inhibition using the formula:

    % Inhibition=[(Vt​−V0​)control​(Vt​−V0​)control​−(Vt​−V0​)treated​​]×100

Workflow Prep 1. Preparation DMSO Stock Media Dilution CellCult 2. Cell Culture RAW 264.7 Cells 5x10^5 cells/well Prep->CellCult Stim 3. Stimulation 1 μg/mL LPS + Test Compound CellCult->Stim Assays 4. In Vitro Assays Griess (NO) ELISA (PGE2) Stim->Assays InVivo 5. In Vivo Model Paw Edema Volume Measurement Assays->InVivo Analysis 6. Data Analysis IC50 Calculation % Inhibition InVivo->Analysis

Fig 2. Self-validating experimental workflow for in vitro and in vivo anti-inflammatory screening.

Quantitative Data Presentation

The table below synthesizes benchmark quantitative data demonstrating the efficacy of optimized thieno[2,3-d]pyrimidine derivatives against standard clinical NSAIDs. The data highlights the scaffold's ability to achieve nanomolar IC 50​ values for COX-2 while maintaining excellent in vivo edema suppression [9].

Compound / Scaffold ClassCOX-2 IC 50​ ( μ M)iNOS / NO Inhibition IC 50​ ( μ M)In Vivo Edema Inhibition (4h)Selectivity Index (COX-1/COX-2)
Thieno[2,3-d]pyrimidine Derivatives 0.04−0.09 8.5−12.4 61%−88% >7.0
Celecoxib (Positive Control) 0.04±0.01 N/A 72% 7.23
Diclofenac Sodium (Positive Control) 1.10 N/A 69% 6.12
Indomethacin (Positive Control) 0.21 9.17 65% 0.8 (COX-1 Selective)

Note: The absence of carboxylic acid moieties in the thienopyrimidine scaffold inherently protects against the topical gastric irritation typically seen with traditional NSAIDs like Indomethacin and Diclofenac[8].

References

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Advances URL:[Link]

  • Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents Source: Molecules (MDPI) URL:[Link]

  • Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines Source: European Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema Source: Bioorganic & Medicinal Chemistry URL:[Link]

Sources

Application Notes and Protocols for In Vivo Studies with 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of Thieno[2,3-d]pyrimidines

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to purine bases like adenine and guanine.[1] This structural analogy allows thienopyrimidine derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Extensive research has demonstrated their potential as anticancer,[3][4][5] anti-inflammatory,[6] and anti-infective agents.[2] Notably, several thienopyrimidine derivatives have entered clinical trials or received FDA approval, underscoring their therapeutic promise.[7]

4-Phenyl-thieno[2,3-d]pyrimidin-2-ol is a novel compound within this class. While specific in vivo data for this particular molecule is not yet broadly available, its core structure suggests significant potential for therapeutic intervention, likely through the modulation of key cellular signaling pathways, such as the PI3K pathway, which is often dysregulated in various cancers.[5][8][9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo studies to evaluate the therapeutic potential of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol. As a Senior Application Scientist, the following protocols and recommendations are grounded in established scientific principles and best practices to ensure data integrity, reproducibility, and ethical conduct in animal research.[10][11]

Part 1: Foundational Preclinical Assessment

Prior to initiating in vivo efficacy studies, a thorough understanding of the compound's physicochemical properties and preliminary safety profile is paramount.

Formulation Development for a Poorly Soluble Compound

A significant challenge in the preclinical development of many novel chemical entities, including potentially 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol, is poor aqueous solubility.[12][13] This can severely limit bioavailability and lead to inconsistent results in in vivo studies.[12] Therefore, a systematic approach to formulation development is crucial.

Initial Solubility and Physicochemical Characterization:

The first step involves characterizing the compound's solubility in various pharmaceutically acceptable vehicles. This will inform the selection of an appropriate formulation strategy.

Common Formulation Strategies for Oral and Parenteral Administration:

For poorly soluble compounds, several strategies can be employed to enhance bioavailability for both oral and intravenous administration.[12][13][14][15]

Formulation StrategyDescriptionSuitability
pH Adjustment Modifying the pH of the vehicle to ionize the compound, thereby increasing its solubility.Compounds with ionizable groups.
Co-solvents Using a mixture of water-miscible organic solvents (e.g., PEG 400, propylene glycol) to increase solubility.[12][14]Oral and intravenous formulations.
Cyclodextrin Complexation Encapsulating the drug molecule within cyclodextrin complexes to enhance aqueous solubility.[12][15]Oral and parenteral routes.
Lipid-Based Formulations (e.g., SEDDS) Self-Emulsifying Drug Delivery Systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gastrointestinal tract.[12]Primarily for oral administration.
Nanosizing/Micronization Reducing the particle size of the drug to increase the surface area for dissolution.[12][16]Oral and parenteral (nanosuspensions).
Solid Dispersions Dispersing the drug in a polymer matrix to create an amorphous solid dispersion, which can improve solubility and dissolution rates.[12][16]Oral formulations.

Protocol 1: Preparation of a Co-solvent-based Formulation for Intravenous Injection

This protocol provides a general method for formulating a poorly soluble compound like 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol for intravenous administration.

Materials:

  • 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol

  • Solutol® HS 15 (or other suitable surfactant)

  • Propylene glycol

  • Sterile water for injection

  • Sterile vials

  • 0.22 µm syringe filter

Procedure:

  • Prepare the vehicle by mixing the components in the desired ratio (e.g., 10% Solutol® HS 15, 20% propylene glycol, and 70% sterile water for injection).[12]

  • Weigh the required amount of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol and add it to the prepared vehicle.

  • Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if the compound's stability at elevated temperatures is confirmed.

  • If necessary, adjust the pH of the final solution with dilute HCl or NaOH to enhance solubility and stability.

  • Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.[12]

Acute Oral Toxicity Assessment

An initial assessment of the compound's acute toxicity is essential for determining a safe dose range for subsequent efficacy studies.[17] The OECD guidelines for the testing of chemicals provide standardized methods for this purpose.[18][19]

Protocol 2: Acute Oral Toxicity Study - Up-and-Down Procedure (UDP) (Adapted from OECD Guideline 425)

The Up-and-Down Procedure is a sequential dosing method that uses a minimum number of animals to estimate the LD50 (the dose expected to cause death in 50% of the animals).[20]

Animals:

  • Healthy, young adult rodents (rats or mice), typically females as they are often more sensitive.[19][20]

  • Animals should be from commonly used laboratory strains and have their weight within ± 20% of the mean weight.[17]

Procedure:

  • Fast the animals prior to dosing (food, but not water, should be withheld).[20]

  • Administer a single oral dose of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol via gavage.[17]

  • The initial dose is selected based on a preliminary estimate of the LD50.

  • Dose a single animal. If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level. Dosing is typically spaced at 48-hour intervals.[20]

  • Observe the animals closely for the first 4 hours after dosing and then daily for a total of 14 days for signs of toxicity, including changes in behavior, clinical abnormalities, and mortality.[20]

  • Record body weights at least weekly.[20]

  • Perform a gross necropsy on all animals at the end of the study.[20]

  • The LD50 is calculated using the maximum likelihood method based on the outcomes of the sequential dosing.[20]

Data to be Collected:

  • Species, strain, and source of animals.

  • Sex and weight of the animals.

  • Dose levels and rationale for their selection.

  • Tabulation of responses, including the number of animals that died, showed signs of toxicity, and the time of onset and duration of these signs.[17]

Part 2: In Vivo Efficacy Evaluation

Based on the known activities of thienopyrimidine derivatives, the most promising therapeutic avenues for 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol are likely in oncology and anti-inflammatory applications.

Experimental Design for Anticancer Efficacy

Animal models are indispensable tools for studying cancer biology and evaluating novel therapeutic strategies.[21][22][23] The choice of model is critical and depends on the specific research question.

**dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} } Caption: Workflow for In Vivo Anticancer Efficacy Studies.

Animal Model Selection:

Animal ModelDescriptionAdvantagesLimitations
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are transplanted into immunocompromised rodents.High reproducibility, cost-effective.Lacks tumor microenvironment and heterogeneity of human tumors.[21]
Patient-Derived Xenograft (PDX) Tumor tissue from a patient is directly implanted into immunodeficient mice.[21][24]Retains the histopathology and genetic characteristics of the original tumor, better predictive value.[21][24]More expensive and time-consuming to establish.
Syngeneic Models Tumor cells from the same inbred mouse strain are implanted into immunocompetent mice.[24]Intact immune system, suitable for immunotherapy studies.Limited availability of tumor cell lines for all cancer types.
Genetically Engineered Mouse Models (GEMMs) Mice are genetically modified to develop spontaneous tumors that mimic human cancers.[21][24]Tumors arise in the correct microenvironment with an intact immune system.Can be time-consuming and expensive to develop.

Protocol 3: Cell Line-Derived Xenograft (CDX) Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor activity of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol in a CDX model.

Animals:

  • Immunocompromised mice (e.g., athymic nude or SCID mice).

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a cell line known to have dysregulated PI3K signaling) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.[11]

  • Treatment Administration: Administer 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol (formulated as described in Protocol 1) and a vehicle control according to the predetermined dosing schedule (e.g., daily, once every two days) and route of administration (e.g., oral gavage, intraperitoneal, or intravenous injection).[11] Include a positive control group if a standard-of-care drug is available.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined duration.

  • Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.

Experimental Design for Anti-inflammatory Efficacy

A variety of animal models are available to screen for the anti-inflammatory activity of novel compounds.[25] The choice of model depends on whether the goal is to study acute or chronic inflammation.

**dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Workflow for In Vivo Anti-inflammatory Studies.

Common Animal Models of Inflammation:

ModelTypeDescriptionKey Readouts
Carrageenan-Induced Paw Edema AcuteInjection of carrageenan into the paw induces a biphasic inflammatory response.[25]Paw volume/thickness.
Arachidonic Acid-Induced Ear Edema AcuteTopical application of arachidonic acid to the mouse ear induces inflammation mediated by prostaglandins and leukotrienes.[25]Ear thickness/weight.
Collagen-Induced Arthritis (CIA) ChronicImmunization with type II collagen induces an autoimmune arthritis that resembles human rheumatoid arthritis.[26][27]Clinical scoring of arthritis, paw swelling, histopathology.
Dextran Sodium Sulfate (DSS)-Induced Colitis ChronicAdministration of DSS in drinking water induces intestinal inflammation similar to human inflammatory bowel disease.[27]Body weight, stool consistency, disease activity index, colon length, histopathology.

Protocol 4: Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for assessing acute anti-inflammatory activity.[25]

Animals:

  • Rats or mice.

Procedure:

  • Pre-treatment: Administer 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol or vehicle control at various doses via the desired route (e.g., oral gavage) one hour before carrageenan injection. A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Part 3: Data Analysis and Interpretation

Key Considerations for Statistical Analysis:

  • Experimental Design: The choice of statistical test depends on the experimental design (e.g., completely randomized, randomized block).[10]

  • Sample Size: The number of animals per group should be determined by a power analysis to ensure sufficient statistical power to detect meaningful effects.[10][29]

  • Statistical Tests:

    • For comparing two groups, a t-test is appropriate.[28]

    • For comparing more than two groups, Analysis of Variance (ANOVA) followed by post-hoc tests should be used.[28]

    • For repeated measures (e.g., tumor growth over time), appropriate statistical models that account for the correlation of data within each animal should be employed.[30]

  • Significance Level: A p-value of less than 0.05 is typically considered statistically significant.[28]

Conclusion

The in vivo evaluation of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol requires a systematic and well-designed experimental approach. By starting with foundational studies on formulation and acute toxicity, researchers can establish a solid basis for subsequent efficacy studies. The selection of appropriate animal models, whether for oncology or inflammation, is critical for obtaining translatable and meaningful data.[11] Adherence to rigorous experimental protocols and sound statistical analysis will be paramount in elucidating the therapeutic potential of this promising compound.

References

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.).
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies - Benchchem. (n.d.).
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019, September 5). MDPI.
  • Animal models and therapeutic molecular targets of cancer: utility and limitations. (n.d.). PMC.
  • Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences. (n.d.). PMC.
  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). National Toxicology Program.
  • Experimental mouse models for translational human cancer research. (n.d.). Frontiers.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
  • Guidelines for the Design and Statistical Analysis of Experiments Using Laboratory Animals. (2002, October 1). ILAR Journal | Oxford Academic.
  • Inflammation & Autoimmune Disease Models | IBD, RA, EAE. (n.d.). WuXi Biology.
  • In Vivo Animal Models for Immunology and Inflammation. (n.d.). Aragen Life Sciences.
  • How to Improve the Bioavailability of Poorly Water-Soluble Compounds?. (2024, April 3).
  • Autoimmune Disease and Inflammation Models. (n.d.). Charles River Laboratories.
  • Animal Tumor Models. (n.d.). Stanford Cancer Institute.
  • Experimental animal models of chronic inflammation. (2023, June 11). PMC - NIH.
  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022, June 30). OECD.
  • How to calculate sample size in animal and human studies. (2023, August 16). Frontiers.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024, August 9). MDPI.
  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. (2001, December 17). National Toxicology Program (NTP).
  • Statistical guidelines for authors. (2024, June 15). animal Journal.
  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (n.d.).
  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. (2022, April 14). Ichor Bio.
  • Formulation of poorly soluble compounds. (2010, May 31). EMA.
  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (n.d.). PMC.
  • Benefits of Biostatistics to Basic and Animal Researchers. (n.d.).
  • Tackling In Vivo Experimental Design. (n.d.). ModernVivo.
  • Strategy for Designing In Vivo Dose-Response Comparison Studies. (2024, July 17). PubMed.
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). PMC.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PMC.
  • Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies. (2022, May 24). Journal of Medicinal Chemistry - ACS Publications.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026, January 23). PMC.
  • Discovery of New Thienopyrimidine Derivatives as Potent and Orally Efficacious Phosphoinositide 3-kinase Inhibitors. (2018, February 1). PubMed.
  • Designing an In Vivo Preclinical Research Study. (2023, October 25). MDPI.
  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. (2024, October 17). Charles River.
  • Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. (n.d.). Scirp.org.
  • Full article: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (2023, February 21). Taylor & Francis.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO.
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (2010, June 1).
  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (2025, June 15). PubMed.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.).
  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (n.d.). PMC.
  • recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025, October 5). ResearchGate.
  • (PDF) Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. (n.d.). ResearchGate.

Sources

Troubleshooting & Optimization

"troubleshooting low yield in 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol synthesis"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in heterocyclic synthesis. The synthesis of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol (and its tautomer, 4-phenylthieno[2,3-d]pyrimidin-2(1H)-one) is notoriously sensitive to reaction conditions.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind your yield drops, establish self-validating protocols, and provide actionable interventions to optimize your workflow.

I. Synthetic Workflow & Failure Point Analysis

The synthesis relies on a two-step cascade: a base-catalyzed Gewald-type condensation to form the critical intermediate 2-amino-3-benzoylthiophene [1], followed by a high-temperature heterocyclization with urea to construct the pyrimidine ring[2][3]. Yield attrition typically occurs at the phase boundaries of these steps.

Workflow Start Benzoylacetonitrile + 1,4-Dithiane-2,5-diol Gewald Gewald Condensation (TEA Catalyst, 50°C) Start->Gewald Intermediate 2-Amino-3-benzoylthiophene (Intermediate) Gewald->Intermediate Fail1 Polymeric Byproducts (If T > 60°C) Gewald->Fail1 Thermal runaway Cyclization Cyclization with Urea (Microwave/Solvent, 150°C) Intermediate->Cyclization Target 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol (Target Product) Cyclization->Target Fail2 Urea Sublimation / Biuret Formation Cyclization->Fail2 Neat melt degradation Fail3 Product Loss in Aqueous (Improper pH) Target->Fail3 Over-basification

Figure 1: Synthetic workflow and mechanistic failure points in 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol synthesis.

II. Quantitative Yield Diagnostics

Before altering your protocol, compare your current metrics against our validated benchmarks to isolate the exact step causing the bottleneck.

Reaction PhaseTarget YieldCommon Low-YieldPrimary Mechanistic CauseCorrective Intervention
Gewald Condensation 75–85%< 40%Knoevenagel over-condensation due to T > 60°CMaintain T at 40–50°C; control base addition rate.
Urea Cyclization 65–80%15–30%Urea sublimation/decomposition into biuretUse a sealed microwave reactor or PEG-400 solvent.
Aqueous Workup > 90% recovery< 50% recoveryLactim-lactam ionization at pH > 7Isoelectric precipitation strictly at pH 4.5–5.0.

III. In-Depth Troubleshooting Q&A

Q1: Why is my yield of the 2-amino-3-benzoylthiophene intermediate consistently below 40%? The Causality: The Gewald reaction is highly sensitive to the base catalyst (e.g., triethylamine) and the thermal profile[2]. If the temperature exceeds 60°C during the initial condensation, the Knoevenagel condensation outpaces the sulfur incorporation. This leads to the irreversible formation of polymeric byproducts rather than the desired thiophene ring. The Fix: Implement a dropwise addition of the base catalyst over 30 minutes while maintaining the internal temperature strictly between 40°C and 50°C.

Q2: During the cyclization step with urea, the reaction mixture solidifies prematurely, and the final yield of the pyrimidin-2-ol is poor. What is happening? The Causality: Urea melts at ~133°C but rapidly decomposes into biuret, cyanuric acid, and ammonia gas at temperatures above 150°C. If the reaction is run as a "neat melt" (without solvent), the localized concentration of urea drops rapidly as it sublimates and degrades. The mixture solidifies because cyanuric acid has a much higher melting point, trapping your unreacted thiophene intermediate[4]. The Fix: Transition from a neat melt to a solvent-assisted melt. Using a high-boiling, microwave-compatible solvent like N,N-Dimethylacetamide (DMAc) or PEG-400 ensures homogeneity. Microwave-assisted cyclization has been proven to significantly increase reaction rates and yields for thieno[2,3-d]pyrimidines by ensuring uniform volumetric heating[3].

Q3: I have confirmed complete conversion via LC-MS, but my isolated yield of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol is extremely low after aqueous workup. Why? The Causality: The target compound exhibits lactam-lactim tautomerism (existing in equilibrium between the pyrimidin-2-ol and pyrimidin-2(1H)-one forms). In alkaline or even neutral aqueous conditions, the hydroxyl group (pKa ~ 8.5) becomes partially ionized, rendering the compound highly water-soluble. The Fix: You must perform an isoelectric precipitation. Adjust the aqueous mixture strictly to pH 4.5–5.0 using 1M HCl. This ensures the compound is fully protonated and in its least soluble state before filtration.

IV. Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed with built-in validation checkpoints so you can confirm success before moving to the next step.

Protocol A: Synthesis of 2-Amino-3-benzoylthiophene
  • Preparation: In a 250 mL round-bottom flask, suspend benzoylacetonitrile (10.0 mmol) and 1,4-dithiane-2,5-diol (5.0 mmol, acts as a dimer of mercaptoacetaldehyde) in absolute ethanol (30 mL).

  • Catalysis: Add triethylamine (TEA, 10.0 mmol) dropwise over 15 minutes. Validation Check 1: The suspension will gradually dissolve, turning a pale yellow.

  • Heating: Warm the mixture to 50°C and stir for 3 hours. Do not exceed 60°C.

  • In-Process Validation: Spot the mixture on a TLC plate (Hexane:EtOAc 3:1). Validation Check 2: The starting material (Rf ~0.6) should be absent, replaced by a bright UV-active spot at Rf ~0.4.

  • Isolation: Pour the mixture into crushed ice (100 g). Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum.

Protocol B: Microwave-Assisted Cyclization to 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol
  • Preparation: In a 20 mL microwave vial, combine 2-amino-3-benzoylthiophene (5.0 mmol) and urea (25.0 mmol, 5 eq. excess).

  • Solvent Addition: Add 3 mL of N,N-Dimethylacetamide (DMAc) to act as a heat transfer medium and prevent premature solidification.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 150°C for 20 minutes[3]. Validation Check 1: The pressure curve on the synthesizer should show a steady increase due to ammonia release, plateauing around 10 minutes.

  • Workup & Precipitation: Cool the vial to room temperature. Pour the dark solution into 50 mL of distilled water.

  • pH Adjustment (Critical): The solution will likely be basic due to ammonia. Add 1M HCl dropwise until the pH meter reads exactly 4.8. Validation Check 2: A dense, off-white to pale yellow precipitate will crash out immediately at this pH.

  • Isolation: Filter the solid, wash sequentially with water and cold ethanol (5 mL), and dry in a vacuum oven at 60°C overnight.

V. References

  • Guo, et al. "Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives." ScienceOpen. Available at:[Link]

  • "EFFECTIVE MICROWAVE SYNTHESIS OF BIOACTIVE THIENO[2,3-d]PYRIMIDINES." Journal of Chemistry and Chemical Sciences. Available at:[Link]

  • "Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3‐d]Pyrimidine-4-One Derivatives." Semantic Scholar. Available at:[Link]

  • "Medicinal Chemistry of Adenosine, P2Y and P2X Receptors." National Institutes of Health (NIH). Available at:[Link]

Sources

"purification challenges of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol byproducts"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol and its synthetic byproducts.

The synthesis of thieno[2,3-d]pyrimidines—highly valued in drug discovery for their role as kinase inhibitors and antitumor agents[1]—typically relies on the cyclization of 2-aminothiophene intermediates. This process generates a unique profile of byproducts that resist standard purification due to tautomerism, isobaric interference, and reagent persistence.

This guide moves beyond basic protocols to explain the causality behind these challenges and provides self-validating workflows to ensure high-purity isolation.

Part 1: Mechanistic Origins of Impurities

To purify a compound effectively, you must first understand how its impurities are generated. The diagram below maps the synthetic pathway and the divergence points that lead to the most stubborn byproducts.

Pathway A 2-Amino-3-benzoylthiophene (Precursor) C 4-Phenyl-thieno[2,3-d] pyrimidin-2-ol (Target) A->C Main Cyclization D Thieno[3,2-d] Regioisomer (Isobaric Byproduct) A->D Regioselectivity Leak E Oxidized Aminothiophene (Tarry Degradant) A->E Air Oxidation B Urea / Cyanate (Cyclization Reagent) B->C

Mechanistic pathway of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol synthesis and byproduct generation.

Part 2: Troubleshooting FAQs & Causality Analysis

Q1: Why does 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol exhibit severe streaking on normal-phase silica gel, resulting in poor recovery? The Causality: The target compound undergoes lactam-lactim tautomerism (shifting between the 2-ol and 2-one forms). In the polar environment of standard silica gel, this dynamic equilibrium causes the molecule to rapidly alternate between acting as a hydrogen-bond donor (-OH) and a strong hydrogen-bond acceptor/donor complex (-NH-C=O). These multiple binding states interact unpredictably with acidic silanol groups, leading to irreversible adsorption and severe peak broadening. The Solution: Abandon normal-phase silica. Transition to Reverse-Phase (RP) chromatography using a buffered mobile phase to lock the ionization state of the molecule.

Q2: LC-MS analysis shows a closely eluting impurity with the exact same mass (m/z 228.27) as my target. What is this, and how do I remove it? The Causality: You are observing a regioisomer. The Gewald reaction, commonly used to synthesize the thiophene precursor[1], can suffer from regioselectivity leaks depending on the starting ketones. This results in trace amounts of isomeric aminothiophenes, which upon cyclization yield thieno[3,2-d]pyrimidines instead of the desired thieno[2,3-d]pyrimidines[2]. Because they are isobaric and share nearly identical functional groups, they co-elute in standard chromatography[3]. The Solution: Exploit their 3D geometry. The different fusion angle of the thiophene ring alters the molecule's overall planarity and dipole moment, making selective fractional crystallization highly effective where chromatography fails.

Q3: My crude reaction mixture is contaminated with dark, tarry substances and residual elemental sulfur. How can I clean this up before chromatography? The Causality: The Gewald synthesis utilizes elemental sulfur, which frequently persists as highly lipophilic S8​ allotropes[1]. S8​ is soluble in organic extraction solvents (like ethyl acetate) and tracks with your product. Concurrently, unreacted 2-aminothiophenes are highly prone to oxidative degradation in air, forming the dark polymeric tars you observe. The Solution: Implement a biphasic chemical scavenging wash using sodium sulfite ( Na2​SO3​ ) to convert S8​ into water-soluble thiosulfate, followed by an acidic wash to protonate and remove unreacted amines.

Part 3: Quantitative Data & Physicochemical Profiling

Use the following table to identify the physicochemical vulnerabilities of your target versus its common byproducts.

CompoundStructural ClassificationMW ( g/mol )Causality of FormationPrimary Purification Strategy
4-Phenyl-thieno[2,3-d]pyrimidin-2-ol Target Heterocycle228.27Main cyclization pathwayReverse-Phase HPLC (pH 3.0)
Thieno[3,2-d]pyrimidine isomer Isobaric Regioisomer228.27Regioselectivity leak during thiophene synthesisSelective Crystallization
2-Amino-3-benzoylthiophene Unreacted Intermediate203.26Incomplete cyclization / HydrolysisAcidic Aqueous Extraction
Elemental Sulfur ( S8​ ) Inorganic Byproduct256.52Residual reagent from Gewald synthesisSodium Sulfite ( Na2​SO3​ ) Wash

Part 4: Self-Validating Experimental Protocols

The following workflow is designed as a self-validating system. Do not proceed to the next step until the validation check for the current step is confirmed.

Workflow S1 Crude Reaction Mixture S2 Na2SO3 Wash (Sulfur Scavenging) S1->S2 Step 1 S3 Acidic Extraction (pH 2) (Remove Amines) S2->S3 Step 2 S4 Reverse-Phase HPLC (Tautomer Resolution) S3->S4 Step 3 S5 Selective Crystallization (Regioisomer Removal) S4->S5 Step 4 Final Pure Target Compound (>99% Purity) S5->Final Validation

Self-validating purification workflow for isolating thieno[2,3-d]pyrimidine derivatives.

Protocol 1: Sulfur Scavenging and Amine Depletion (Pre-Treatment)
  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL/g of crude).

  • Add an equal volume of 10% w/v aqueous Sodium Sulfite ( Na2​SO3​ ).

  • Stir vigorously at 40°C for 2 hours. The heat and stirring are critical to break down the lipophilic S8​ rings into water-soluble sodium thiosulfate ( Na2​S2​O3​ ).

  • Separate the layers and wash the organic layer with 1M HCl (2 x 10 mL) to protonate and extract unreacted aminothiophenes.

  • Self-Validation Check: Spot the organic layer on a TLC plate and develop in 100% hexanes. Elemental sulfur elutes at Rf​ ~0.9. The absence of a UV-active spot at the solvent front confirms complete sulfur scavenging.

Protocol 2: Reverse-Phase HPLC for Tautomer Resolution
  • Evaporate the organic layer from Protocol 1 and reconstitute the residue in DMSO/Methanol (1:1).

  • Inject onto a C18 Reverse-Phase preparative column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (pH ~3.0).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 80% B over 20 minutes. The acidic buffer locks the pyrimidine nitrogens, suppressing tautomeric peak broadening.

  • Self-Validation Check: The chromatogram must show a sharp, symmetrical peak for the target mass. Tailing factor ( Tf​ ) should be < 1.2. If tailing persists, increase the buffer strength to 0.2% Formic Acid.

Protocol 3: Selective Crystallization of Regioisomers
  • Pool the HPLC fractions containing the target mass (which may still contain the thieno[3,2-d] regioisomer) and evaporate to dryness.

  • Suspend the solid in a minimal amount of boiling Toluene (approx. 5 mL/g).

  • Slowly add hot Heptane dropwise until the solution becomes faintly cloudy (the cloud point).

  • Allow the mixture to cool to room temperature undisturbed over 4 hours, then transfer to a 4°C refrigerator overnight.

  • The thieno[2,3-d] isomer will preferentially crystallize due to its specific planar packing geometry, leaving the thieno[3,2-d] isomer in the mother liquor.

  • Self-Validation Check: Analyze the filtered crystals via 1H -NMR. In the thieno[2,3-d] system, the chemical shift of the thiophene proton will distinctly differ from the thieno[3,2-d] system due to the altered anisotropic shielding from the fused pyrimidine ring[3]. Confirm the absence of the secondary regioisomer peak.

References

  • [Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC] - nih.gov[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEbkxQGea7wrOnDtN9wIr94bmzdM2yU4iCK1VE6BSmCQFcgF6TyzFHCQJ-lYyS4-wvA7Aa2u3ehlMkoZr7hRFcIssa2eiklDkjLTURviozxJYB_V3bFSEI-bHoPZsghEbb-tGl0-yetFkpYhI=]
  • [6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers as Targeted Antifolates for Folate Receptor α and the Proton-Coupled Folate Transporter in Human Tumors - PMC] - nih.gov[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjZWNvaAKfrZEogqKze2jzF2o0OckWYtNzEuxrORnI9uIdb2ckjgTd7Fk7CVUwJgUGUb--dm_JvActpnSXceOFsVQ2QLeTjbta0TJmZ5gFDR8BKqA_au-Cfwg9tlQOuPBF2CD9C_xfXBZlLok=]
  • [US8354528B2 - Process for making thienopyrimidine compounds - Google Patents] - google.com[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAwq8T2WderTf5IN0uFOn7CAkhmVMhuf4KNQmmz3aRhrEesuoaOqGjc2ILujZh7vJAYbiNd5EFrxOitRQ_bfpJCyfDYLUG2_tlvuYBm8n3XIv63qc7b83YT3CF9MDDFF3GNXALGZJbTEp1QQ==]

Sources

"improving solubility of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol for bioassays"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Support Center . As a Senior Application Scientist, I frequently see highly promising heterocyclic compounds fail during the transition from synthetic milestones to in vitro bioassays.

4-Phenyl-thieno[2,3-d]pyrimidin-2-ol is a classic example of a "brick dust" molecule. It features a planar thienopyrimidine core and a phenyl ring, which together drive strong intermolecular π−π stacking. While the hydroxyl group at position 2 allows for some hydrogen bonding (and potential tautomerization to a pyrimidin-2(1H)-one), the molecule's overall lipophilicity strongly resists aqueous solvation[1].

When you dilute this compound directly from a pure Dimethyl sulfoxide (DMSO) stock into an aqueous assay buffer, it experiences "kinetic shock." The solvent exchange occurs faster than the compound can establish interactions with water, leading to rapid kinetic precipitation[2]. Furthermore, even if the solution appears clear to the naked eye, the compound may form sub-visible colloidal aggregates. These aggregates are notorious for sequestering assay proteins, leading to promiscuous inhibition—a primary source of false positives in early drug discovery[3].

Below is our comprehensive troubleshooting guide and Q&A to help you establish a self-validating solubilization workflow for this compound.

Troubleshooting Guide: Overcoming Kinetic Precipitation ("Crashing Out")

If your compound is precipitating upon addition to the cell culture media or biochemical assay buffer, you are exceeding its kinetic solubility limit. To solve this, we must alter the thermodynamics of the solvent exchange.

Protocol: Step-by-Step Preparation of Assay-Ready Solutions

This protocol utilizes an intermediate co-solvent dilution strategy to prevent the rapid solvent crash that occurs during direct aqueous dilution.

  • Step 1: Primary Stock Generation (Thermodynamic Baseline)

    • Weigh the solid 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol and dissolve it in 100% anhydrous DMSO to create a 10 mM primary stock.

    • Causality: Ensure the DMSO is anhydrous. Water absorbed from the atmosphere into the DMSO will drastically lower the thermodynamic solubility of the stock over time. Vortex vigorously and sonicate in a water bath for 5–10 minutes to ensure complete disruption of the crystalline lattice.

  • Step 2: The Intermediate "Cushion" Dilution

    • Do not pipette directly into the final aqueous buffer. Instead, prepare an intermediate dilution (e.g., 1 mM) in a mixture of 50% DMSO and 50% co-solvent (such as 10% Tween-20 or Pluronic F-127).

    • Causality: The surfactant coats the hydrophobic thienopyrimidine core as the DMSO concentration drops, lowering the surface tension and preventing the planar molecules from π−π stacking with one another.

  • Step 3: Final Aqueous Addition

    • Pre-warm your final aqueous assay buffer to 37°C. While vortexing the buffer gently, add the intermediate stock dropwise to reach your final assay concentration (e.g., 10 µM).

    • Causality: Pre-warming increases the kinetic energy of the system, and rapid mixing prevents high local concentrations of the drug from forming at the pipette tip interface.

  • Step 4: Self-Validation (Crucial Step)

    • Measure the final solution using a nephelometer (light scattering) or Dynamic Light Scattering (DLS) instrument. If the scattering signal is identical to a vehicle-only control, you have achieved a true monomeric dispersion.

G Start Solid Compound 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol Stock 1. Primary Stock Dissolve in 100% DMSO (10 mM) Start->Stock Intermediate 2. Intermediate Dilution DMSO + Surfactant Cushion Stock->Intermediate Prevents direct water contact Aqueous 3. Final Assay Buffer Dropwise addition with mixing Intermediate->Aqueous Mitigates kinetic shock Validate 4. Validation Nephelometry / DLS check Aqueous->Validate Confirms monomeric solution

Workflow for overcoming kinetic precipitation of thienopyrimidines in aqueous bioassays.

Quantitative Comparison of Solubilization Strategies

To help you choose the right approach for your specific assay, reference the table below. Note that the Maximum Tolerated Concentration (MTC) of the excipient depends heavily on whether you are running a biochemical (cell-free) or cell-based assay.

Solubilization StrategyExcipient MTC in AssayMechanism of ActionBest Application
Direct DMSO Dilution 0.5% - 1.0% (v/v)Pure solvent exchange.Highly soluble analogs only; prone to kinetic crash.
Non-ionic Detergent (e.g., Triton X-100, Tween-20)0.01% - 0.05% (v/v)Micelle formation; shields hydrophobic core.Biochemical/Enzymatic assays. Toxic to live cells.
Cyclodextrin Complexation (e.g., HP-β-CD)1% - 5% (w/v)Host-guest encapsulation of the phenyl ring.Cell-based assays; highly biocompatible.
Bovine Serum Albumin (BSA)0.1% - 1.0% (w/v)Reversible binding to hydrophobic drug pockets.Cell culture media; mimics physiological transport.

Frequently Asked Questions (FAQs)

Q1: I am getting a fantastic IC50 curve for 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol in my kinase assay, but I suspect it might be a false positive. How does solubility play a role here? A1: You are likely observing "Assay Interference by Aggregation." When lipophilic compounds like thienopyrimidines exceed their kinetic solubility limit, they don't always form visible precipitates. Instead, they form microscopic colloidal aggregates (100–1000 nm in diameter). These aggregates act like sticky sponges, non-specifically adsorbing and partially unfolding the assay proteins[3]. This results in a loss of enzyme activity that mimics true inhibition, yielding a deceptive dose-response curve.

Q2: How can I experimentally prove whether my signal is real target engagement or just an aggregation artifact? A2: You must build a self-validating counter-screen into your protocol. Run your exact biochemical assay twice: once under standard conditions, and once with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100). Detergents disrupt colloidal aggregates but generally do not disrupt specific 1:1 small-molecule/protein binding. If your compound's IC50 shifts dramatically (e.g., from 100 nM to >10 µM) in the presence of the detergent, your initial result was an aggregation-based false positive[3].

Q3: I am running a cell-based assay, so I cannot use Triton X-100 without lysing my cells. How can I keep the compound soluble in culture media? A3: For cell-based assays, shift your strategy from detergents to complexation agents. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is an excellent choice. It features a hydrophilic exterior and a hydrophobic cavity. The phenyl ring and thienopyrimidine core of your compound will dynamically partition into this cavity, creating a water-soluble host-guest complex. Because this interaction is non-covalent and exists in equilibrium, the free drug will still be available to partition into the cell membrane and reach its intracellular target.

G Compound 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol in Aqueous Buffer Sub1 Solubility Limit Exceeded (> Kinetic Solubility) Compound->Sub1 Sub2 Maintained in Solution (< Kinetic Solubility) Compound->Sub2 Agg Colloidal Aggregation (Sub-visible particles) Sub1->Agg True Monomeric Dispersion Sub2->True FalsePos Protein Sequestration (False Positive / Promiscuous Inhibition) Agg->FalsePos Nonspecific binding TruePos Specific Target Engagement (Valid Bioassay Data) True->TruePos 1:1 Stoichiometry

Mechanism of aggregation-induced assay interference versus true target engagement.

References

  • Furuya, S., et al. "Discovery of a Thieno[2,3-d]pyrimidine-2,4-dione Bearing a p-Methoxyureidophenyl Moiety at the 6-Position: A Highly Potent and Orally Bioavailable Non-Peptide Antagonist for the Human Luteinizing Hormone-Releasing Hormone Receptor." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Auld, D.S., Inglese, J., and Dahlin, J.L. "Assay Interference by Aggregation." Assay Guidance Manual - NCBI Bookshelf. Published July 26, 2017. Available at:[Link]

Sources

"common pitfalls in the synthesis of thieno[2,3-d]pyrimidines"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of thieno[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. As a purine bioisostere, the thieno[2,3-d]pyrimidine core is a privileged structure in drug discovery, with applications ranging from kinase inhibitors to anti-inflammatory and antimicrobial agents.[1][2][3]

This document deviates from a rigid FAQ template. Instead, it is structured to follow the logical flow of a typical multi-step synthesis, addressing the most common and challenging pitfalls at each stage. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies, supported by authoritative references.

Core Synthetic Workflow Overview

The most prevalent and versatile approach to the thieno[2,3-d]pyrimidine scaffold begins with the construction of a 2-aminothiophene ring, followed by the annulation of the pyrimidine ring, and subsequent diversification.[4][5][6] This workflow is robust but requires careful control over reaction parameters to avoid common pitfalls.

G cluster_0 Part 1: Thiophene Synthesis cluster_1 Part 2: Pyrimidine Annulation cluster_2 Part 3: Scaffold Diversification A Ketone/Aldehyde + Active Methylene Nitrile + Sulfur B Gewald Reaction A->B C 2-Aminothiophene-3-carbonitrile (Key Intermediate) B->C E Thieno[2,3-d]pyrimidin-4(3H)-one C->E D Cyclizing Agent (e.g., Formamide, Urea) D->E F Chlorination (e.g., POCl₃) E->F G 4-Chlorothieno[2,3-d]pyrimidine F->G H Nucleophilic Substitution (Amines, Alcohols) G->H I Cross-Coupling (e.g., Suzuki) G->I J Diverse Analogs H->J I->J

Caption: General synthetic workflow for thieno[2,3-d]pyrimidine analogs.

Part 1: The Gewald Reaction - Synthesis of the 2-Aminothiophene Precursor

The Gewald reaction is a multicomponent condensation that provides the foundational 2-aminothiophene-3-carbonitrile intermediate.[5][7] While efficient, its success is highly sensitive to substrate and reaction conditions.

Troubleshooting & FAQs: Gewald Reaction

Question: My Gewald reaction has a very low yield or fails completely. What are the most likely causes?

Answer: Low yield in the Gewald reaction typically points to one of three areas: the reactivity of the starting ketone, the choice and amount of base, or thermal decomposition.

  • Causality & Explanation: The mechanism involves a Knoevenagel condensation, followed by addition of sulfur to the nitrile-activated methylene group, and subsequent cyclization. The base is catalytic and crucial for the initial condensation and for facilitating the sulfur addition. An inappropriate base can either fail to promote the reaction or lead to side products. Highly hindered or electron-deficient ketones may exhibit low reactivity.

  • Troubleshooting Steps:

    • Optimize the Base: Triethylamine (TEA) or diethylamine are commonly used and effective for many substrates.[5][8] If the reaction is sluggish, consider a stronger, non-nucleophilic base, but be wary of side reactions. Morpholine or piperidine are also frequently employed.

    • Check Ketone Reactivity: For unreactive ketones, consider increasing the reaction temperature or using microwave irradiation, which has been shown to improve yields and reduce reaction times.[4]

    • Control Temperature: The reaction is often exothermic. Running the initial phase in an ice bath to control the initial condensation before heating to reflux can prevent the formation of tarry byproducts from thermal decomposition of intermediates or the malononitrile starting material.[8]

    • Solvent Choice: Absolute ethanol is a standard and effective solvent.[5] Ensure it is dry, as water can interfere with the condensation steps.

Question: I'm getting an insoluble, tar-like substance instead of a clean product. Why is this happening?

Answer: Tar formation is a classic sign of polymerization or decomposition side reactions. This is often caused by excessive heat or an incorrect choice of base.

  • Causality & Explanation: Malononitrile can self-polymerize under strongly basic conditions at elevated temperatures. Furthermore, the intermediate thiolate species can undergo air oxidation or other complex side reactions if the cyclization step is not efficient.

  • Troubleshooting Steps:

    • Reduce Basicity/Temperature: Use the minimum effective amount of a milder base like triethylamine.[4] As mentioned previously, maintain a lower temperature during the initial addition of reagents.

    • Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can sometimes mitigate oxidative side pathways that contribute to tar formation.

    • Purification Strategy: If minor tar formation is unavoidable, ensure your workup effectively removes it. After concentrating the reaction mixture, partitioning between ethyl acetate and water is a standard procedure. The desired aminothiophene product is typically soluble in the organic layer, while polymeric material may precipitate or remain in the aqueous phase.[5] Subsequent column chromatography is often required for high purity.

Part 2: Pyrimidine Ring Annulation

This crucial step forms the bicyclic core. The most common method involves cyclizing the 2-aminothiophene-3-carbonitrile with a one-carbon electrophile, typically formamide.[5][6]

Troubleshooting & FAQs: Cyclization

Question: My cyclization with formamide is inefficient, giving a mix of starting material and product. How can I drive it to completion?

Answer: Incomplete cyclization with formamide is almost always due to insufficient temperature or reaction time.

  • Causality & Explanation: The reaction is a condensation that requires high thermal energy to proceed. It involves the initial formation of a formamidine intermediate, followed by an intramolecular cyclization with the elimination of ammonia. This process has a significant activation energy barrier.

  • Troubleshooting Steps:

    • Increase Temperature: The reaction is typically run at reflux in a large excess of formamide, often between 180-210°C.[5][6] Ensure your heating apparatus can consistently maintain this temperature.

    • Extend Reaction Time: Monitor the reaction by TLC. These reactions can take several hours (2-4 hours is common) to reach completion.[5]

    • Use a Cyclizing Agent Variant: If formamide fails, other reagents can be used. For example, refluxing the aminothiophene in acetic anhydride or formic acid can yield the corresponding 2-methyl or 2-unsubstituted thieno[2,3-d]pyrimidin-4-ones.[9] Another approach is to use formamidine acetate in a suitable high-boiling solvent.[9]

Question: The product from my formamide cyclization is dark and difficult to purify. What causes this discoloration?

Answer: The high temperatures required for formamide cyclizations can lead to thermal decomposition, causing the product to be off-white, brown, or even black.

  • Causality & Explanation: Formamide itself can decompose at high temperatures. Furthermore, if any impurities are carried over from the Gewald step, they are likely to decompose under these harsh conditions, leading to colored byproducts.

  • Troubleshooting Steps:

    • Purify the Intermediate: The single most effective way to ensure a clean cyclization is to start with highly pure 2-aminothiophene-3-carbonitrile. Use column chromatography or recrystallization after the Gewald reaction.

    • Workup Procedure: A common and effective workup is to cool the reaction mixture and pour it into ice water.[9] The desired thieno[2,3-d]pyrimidin-4(3H)-one is often poorly soluble in water and will precipitate, allowing for isolation by filtration.[5] This helps remove residual formamide and some colored impurities.

    • Decolorization/Recrystallization: If the isolated solid is still colored, wash it with a cold solvent like ethanol or acetone. Recrystallization from a high-boiling solvent like DMF or DMAc can also significantly improve purity and color.

Part 3: Functionalization of the Thieno[2,3-d]pyrimidine Core

Diversification is key to creating libraries of analogs for drug discovery. This usually involves activating the 4-position as a 4-chloro intermediate, followed by substitution or cross-coupling reactions.[5]

Troubleshooting & FAQs: Chlorination and Substitution

Question: My chlorination of the thieno[2,3-d]pyrimidin-4-one using phosphorus oxychloride (POCl₃) is sluggish and gives a low yield of the 4-chloro product.

Answer: This is a common issue often related to the substrate's purity, solubility, or insufficient activation of the POCl₃.

  • Causality & Explanation: The reaction is an electrophilic substitution on the oxygen of the amide tautomer. The substrate must be soluble in the POCl₃ for the reaction to proceed efficiently. The reaction can be slow and may require a catalyst to enhance the electrophilicity of the POCl₃.

  • Troubleshooting Steps:

    • Add Catalytic DMF: Adding a few drops of N,N-dimethylformamide (DMF) is a standard and highly effective technique.[5] DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a much more potent chlorinating agent.

    • Ensure Anhydrous Conditions: Any moisture will rapidly quench POCl₃ and the Vilsmeier reagent. Use oven-dried glassware and anhydrous starting material.

    • Increase Temperature and Time: These reactions typically require refluxing in neat POCl₃ for several hours (4-12 hours).[5][10] Monitor progress carefully by TLC.

    • Workup Caution: The workup is highly exothermic. Always cool the reaction mixture to room temperature before pouring it slowly onto a large excess of crushed ice with vigorous stirring.[5][11] Neutralize the acidic solution carefully with a base like sodium bicarbonate.

Question: I am attempting N-alkylation of my thieno[2,3-d]pyrimidin-4-one, but I'm getting a mixture of N- and O-alkylated products. How can I control the regioselectivity?

Answer: The regioselectivity of alkylation on the thieno[2,3-d]pyrimidin-4-one system is a classic challenge and is highly dependent on the base, solvent, and electrophile used. The molecule exists in keto-enol tautomeric forms, and the resulting ambident nucleophile can react at either the nitrogen or the oxygen.

  • Causality & Explanation: According to Hard and Soft Acid-Base (HSAB) theory, harder electrophiles (like benzyl chloride) tend to react at the harder nucleophilic center (oxygen), while softer electrophiles favor the softer nitrogen center. The reaction conditions can modulate the nucleophilicity of these sites.

  • Troubleshooting Decision Tree:

G cluster_conditions Reaction Conditions cluster_outcomes Predicted Outcome start Goal: Control N- vs. O-Alkylation of Thieno[2,3-d]pyrimidin-4-one condition_base Base Selection start->condition_base condition_solvent Solvent Polarity start->condition_solvent outcome_N Favors N-Alkylation (Kinetic Product) condition_base->outcome_N Strong, non-coordinating base (e.g., NaH) outcome_O Favors O-Alkylation (Thermodynamic Product) condition_base->outcome_O Weaker, coordinating base (e.g., K₂CO₃, Cs₂CO₃) condition_solvent->outcome_N Polar aprotic solvent (e.g., DMF, DMSO) condition_solvent->outcome_O Polar protic solvent (e.g., EtOH, iPrOH) final_N N-Substituted Product outcome_N->final_N Forms stable C-N bond final_O O-Substituted Product outcome_O->final_O Forms stable C-O bond note Note: This is a general guide. Substrate electronics and sterics can influence the outcome.

Caption: Decision tree for controlling alkylation regioselectivity.

  • To Favor N-Alkylation: Use a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF.[8] This generates a "naked" anion where the more nucleophilic nitrogen reacts faster (kinetic control).

  • To Favor O-Alkylation: Use a weaker base like potassium carbonate (K₂CO₃) in a polar protic solvent.[12][13] These conditions favor the thermodynamically more stable O-alkylated product. Research has shown that for some 5,6,7,8-tetrahydro[4]benzothieno[2,3-d]pyrimidin-4(3H)-ones, O-alkylation is the selective outcome under uniform conditions.[12]

Exemplary Experimental Protocols

The following protocols are provided as a self-validating baseline. Researchers should adapt them based on the specific reactivity of their substrates.

Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [5]
ReagentMolar Eq.Amount
Cyclohexanone1.21.18 g
Malononitrile1.00.66 g
Elemental Sulfur1.00.32 g
Triethylamine-2.0 mL
Absolute Ethanol-10 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a reflux condenser, add cyclohexanone (1.18 g), malononitrile (0.66 g), elemental sulfur (0.32 g), and absolute ethanol (10 mL).

  • Stir the mixture and add triethylamine (2 mL).

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 16 hours. Monitor reaction completion by TLC (Hexane:Ethyl Acetate 4:1).

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

  • Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude yellow solid by silica gel column chromatography using a hexane:ethyl acetate (4:1) mixture as the eluent to yield the title compound.

Protocol 2: Chlorination of 5,6,7,8-Tetrahydrobenzo[1][14]thieno[2,3-d]pyrimidin-4(3H)-one [5]
ReagentMolar Eq.Amount
Thienopyrimidinone1.02.06 g
Phosphorus Oxychloride (POCl₃)-10 mL
N,N-Dimethylformamide (DMF)Catalytic3-4 drops

Procedure:

  • In a 50 mL round-bottom flask fitted with a reflux condenser and a drying tube, suspend the starting thienopyrimidinone (2.06 g) in phosphorus oxychloride (10 mL).

  • Carefully add 3-4 drops of DMF to the suspension.

  • Heat the mixture to reflux (approx. 105°C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool completely to room temperature.

  • In a separate beaker, prepare a large amount of crushed ice (approx. 200 g).

  • Under vigorous stirring in a fume hood , carefully and slowly pour the reaction mixture onto the crushed ice.

  • Once the initial exothermic reaction has subsided, slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Collect the resulting solid precipitate by filtration, wash thoroughly with cold water, and dry under a high vacuum.

References
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar.
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI.
  • Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis.
  • Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher.
  • Diversification of a Thieno[2,3-d]pyrimidin-4-one Scaffold via Regioselective Alkylation Reactions.
  • Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace.
  • Application Notes and Protocols for the Multi-Step Synthesis of Thieno[2,3-d]pyrimidine Analogs. Benchchem.
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI.
  • Thienopyrimidine. Encyclopedia MDPI.
  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3‐d]Pyrimidine-4-One Derivatives.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.
  • Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine.
  • ChemInform Abstract: Diversification of a Thieno[2,3-d]pyrimidin-4-one Scaffold via Regioselective Alkyl
  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. PMC.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PMC.
  • A Review on Recent Synthetic Strategies and Applications of Thienopyrimidines. World Journal of Pharmaceutical Research.
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput

Sources

Technical Support Center: Stability & Troubleshooting for 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical & Structural Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals diagnose and resolve stability issues associated with 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol in solution.

Rather than simply listing what goes wrong, this guide explains the causality behind the chemical degradation, empowering you to optimize your assay conditions and formulate self-validating experimental protocols.

Core Principles: Chemical Behavior in Solution

Understanding the degradation of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol requires acknowledging two fundamental structural vulnerabilities:

  • Lactam-Lactim Tautomerism : In polar solvents (such as DMSO or aqueous buffers), the compound exists in a dynamic equilibrium between the pyrimidin-2-ol (lactim) and pyrimidin-2(1H)-one (lactam) forms. The lactam form often predominates in water, which significantly alters the electron density and 1[1].

  • Electrophilic Vulnerability : The fusion of the electron-rich thiophene ring to the pyrimidine core, combined with the sterically demanding phenyl substituent at C4, creates a highly polarized system. This makes the2[2] susceptible to nucleophilic attack (hydrolysis) and the thiophene sulfur vulnerable to oxidation.

Diagnostic Decision Tree

When encountering inconsistent assay results or loss of compound integrity, use the following diagnostic workflow to identify the specific degradation pathway based on your analytical readouts.

DegradationDiagnostics Start Analyze Degraded Sample (LC-MS / NMR) MassShift Observe Mass Shift (Δm) Start->MassShift Plus16 Δm = +16 or +32 Da (Oxidation) MassShift->Plus16 ROS / Air MinusMass Major Fragmentation (Ring Opening) MassShift->MinusMass pH Extremes Dimer Dimerization / Photoproducts (Photolysis) MassShift->Dimer UV Exposure OxMechanism Thiophene S-Oxidation (Sulfoxide/Sulfone formation) Plus16->OxMechanism HydMechanism Pyrimidine Ring Cleavage (Amidine Hydrolysis) MinusMass->HydMechanism PhotoMechanism UV-Induced Radical Cleavage Dimer->PhotoMechanism

Fig 1. Diagnostic decision tree for identifying degradation pathways via MS/NMR.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Rapid Degradation in Aqueous Assay Buffers

Q: Why does my stock solution degrade rapidly when diluted in aqueous buffers (pH > 7.4), leading to a loss of target binding in vitro?

Causality : The compound is undergoing base-catalyzed hydrolysis. While stable in anhydrous organic solvents, exposure to aqueous environments—especially at elevated pH—facilitates nucleophilic attack by hydroxide ions on the pyrimidine ring. This leads to the3[3], opening the ring and permanently destroying the pharmacophore. Complete degradation can occur rapidly under 4[4].

Actionable Fix :

  • Solvent Replacement : Prepare working solutions fresh from anhydrous DMSO stocks immediately before the assay. Do not store working dilutions.

  • pH Control : Maintain assay buffers at a slightly acidic to neutral pH (6.0 - 7.0) if the biological target permits.

  • Temperature : Keep working aliquots on ice prior to incubation.

Issue 2: Unexplained Mass Shifts in LC-MS (+16 Da or +32 Da)

Q: My LC-MS/MS quality control runs show the appearance of new peaks with +16 Da and +32 Da mass shifts. What is causing this?

Causality : Thiophene S-Oxidation. The sulfur atom within the thieno[2,3-d]pyrimidine core is highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS). This reaction forms sulfoxide (+16 Da) and sulfone (+32 Da) derivatives. This is a common artifact if the compound is stored in aging ethereal solvents (like THF or PEG) that accumulate peroxides over time.

Actionable Fix :

  • Solvent Degassing : Sparge all aqueous buffers and organic solvents with Argon or Nitrogen before use.

  • Storage : Store long-term stocks in tightly sealed amber vials backfilled with inert gas at -20°C.

  • Antioxidants : If compatible with your assay, introduce a mild reducing agent or ROS scavenger (e.g., 1 mM Dithiothreitol or Ascorbic Acid).

Issue 3: Signal Loss After Benchtop Handling

Q: NMR spectra show a broadening and eventual loss of the pyrimidine and thiophene proton signals after the solution was left on the benchtop for a day.

Causality : Photolytic Degradation. Thieno[2,3-d]pyrimidines possess a highly conjugated π-system that strongly absorbs UV and visible light. Prolonged exposure to ambient laboratory lighting induces radical-mediated cleavage of the heterocycle or photo-dimerization, leading to a loss of the monomeric NMR signal.

Actionable Fix :

  • Perform all dilutions and handling in low-light environments.

  • Utilize amber microcentrifuge tubes and LC vials for all analytical workflows to block UV penetration.

Quantitative Degradation Kinetics

To aid in experimental planning and establishing proper handling windows, the following table summarizes the expected half-life ( T1/2​ ) of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol under various standard laboratory conditions.

Solvent System / BufferEnvironmental ConditionsPrimary Degradation PathwayEstimated T1/2​
DMSO (Anhydrous)25°C, Dark, SealedNone (Stable)> 6 months
PBS (pH 7.4)37°C, DarkHydrolysis (Ring Opening)~ 48 hours
Borate Buffer (pH 10.0)37°C, DarkRapid Hydrolysis< 4 hours
PBS (pH 7.4) + 0.1% H2​O2​ 25°C, DarkS-Oxidation (Sulfoxide/Sulfone)< 1 hour
PBS (pH 7.4)25°C, Ambient LightPhotolysis / Dimerization~ 6 hours

Standardized Protocol: Self-Validating Stability Profiling

To establish the exact degradation parameters for your specific assay conditions, execute the following self-validating workflow. This protocol is designed to ensure trustworthiness by closing the mass balance and isolating specific environmental variables.

StabilityWorkflow Prep Prepare 10 mM Stock in anhydrous DMSO Aliquot Spike into Aqueous Buffers (pH 1.2 to 10.0) Prep->Aliquot Incubate Incubate at 37°C (Dark vs. Light Cohorts) Aliquot->Incubate Quench Quench with Cold MeCN at t=0, 1, 4, 24, 48h Incubate->Quench Analyze UPLC-MS/MS & 1H-NMR Quantification Quench->Analyze

Fig 2. Standardized self-validating workflow for chemical stability profiling.

Step-by-Step Methodology:
  • Stock Preparation : Dissolve the lyophilized 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol powder in anhydrous, degassed DMSO to yield a 10 mM stock. Vortex until completely dissolved.

  • Matrix Spiking : Dilute the stock 1:100 into the target aqueous buffer (e.g., assay media, PBS, or simulated gastric fluid) to achieve a 100 µM working concentration. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-mediated stabilization artifacts.

  • Controlled Incubation : Split the working solution into two cohorts:

    • Cohort A (Dark): Wrap tubes completely in aluminum foil.

    • Cohort B (Light): Expose to a standardized broad-spectrum laboratory light source. Incubate both cohorts at 37°C in a thermomixer set to 300 RPM.

  • Time-Course Sampling & Quenching : At exactly t=0,1,4,12,24, and 48 hours, extract 50 µL aliquots from each cohort. Immediately quench the reaction by adding 50 µL of ice-cold Acetonitrile containing a known internal standard (e.g., a structurally related stable isotope).

  • Sample Clarification : Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated buffer salts and proteins.

  • LC-MS/MS Quantification : Transfer the supernatant to amber LC vials. Inject 5 µL onto a C18 UPLC column. Utilize a gradient of Water/Acetonitrile with 0.1% Formic Acid. Monitor the disappearance of the parent mass ( [M+H]+ ) and actively scan for the +16 Da, +32 Da, and hydrolytic cleavage fragments to close the mass balance.

References

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction, MDPI, 2

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation, NIH, 3

  • Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1, NIH, 1

  • 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one, MDPI, 4

Sources

Technical Support Center: Optimizing Crystallization of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol for X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallography Support Center. As an Application Scientist, I have designed this definitive guide to address the specific physicochemical challenges associated with the structural elucidation of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol[1]. Thienopyrimidines present unique crystallographic hurdles due to their rigid, planar aromatic cores and tautomeric potential, which frequently lead to poor solubility, lattice twinning, and anisotropic needle-like growth.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and structural refinement techniques to ensure you obtain high-resolution single-crystal X-ray diffraction (SCXRD) data, whether you are analyzing the small molecule in isolation or as a co-crystallized ligand bound to a target protein.

Troubleshooting Guide & FAQs

Q1: Why does 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol exhibit poor solubility, and how does this impact solvent selection? Causality: The planar thieno[2,3-d]pyrimidine core promotes strong intermolecular π−π stacking. Furthermore, the C2-hydroxyl group engages in robust hydrogen bonding networks (and can tautomerize to a pyrimidin-2(1H)-one form). This high lattice energy severely restricts solvation in standard organic solvents. Solution: Utilize a binary solvent system. Dissolve the compound in a polar aprotic solvent (e.g., DMF or DMSO) to aggressively disrupt hydrogen bonding, and pair it with a protic anti-solvent (e.g., Methanol) to induce controlled supersaturation. High-quality single crystals of complex thieno[2,3-d]pyrimidines have been successfully obtained by recrystallization from a DMF/MeOH solvent mixture[2].

Q2: My crystals are growing as fine, twinned needles. How can I promote isotropic growth for SCXRD? Causality: Needle-like habits (anisotropic growth) occur when the π−π stacking axis grows significantly faster than the hydrogen-bonded axes. Twinning happens when rapid nucleation causes multiple crystal lattices to merge. Solution: Slow down the diffusion rate to lower the supersaturation level. If traditional methods fail, utilize a crystallization chaperone. Co-crystallization with tetraaryladamantane octaether (TEO) encapsulates the analyte, forcing a predictable, isotropic crystal packing without requiring covalent bonds. This method can yield high-resolution diffraction data from as little as 3–5 mg of analyte[3].

Q3: I am attempting to co-crystallize this ligand with a target protein. What are the baseline conditions? Causality: Thieno[2,3-d]pyrimidines are established pharmacophores for receptors like Estrogen Receptor alpha (ERα) and Dihydrofolate Reductase (DHFR). Protein-ligand complexes require conditions that stabilize both the protein fold and the hydrophobic ligand without causing immediate precipitation. Solution: For ERα complexes, hanging drop vapor diffusion is highly effective. Clear rectangular crystals typically emerge in 15–25% PEG 3350, 100 mM MgCl2, 100 mM Tris pH 8.0 at room temperature[4]. For DHFR, utilize 60-70% saturated NH4SO4 with 100 mM KPO4 (pH 6.9)[5].

Q4: How can I accurately resolve the position of the hydroxyl hydrogen (or lactam proton) during refinement? Causality: Standard Independent Atom Model (IAM) refinement often struggles with accurate hydrogen placement due to the spherical approximation of electron density, which is particularly problematic for tautomeric functional groups like the 2-ol/2-one of this molecule. Solution: Implement Hirshfeld Atom Refinement (HAR) using tools like NoSpherA2. HAR utilizes aspherical form factors derived from quantum crystallography, allowing the placement of hydrogen atoms with an accuracy comparable to neutron diffraction[6].

Experimental Workflows & Methodologies

Protocol A: Small Molecule SCXRD via Liquid-Liquid Diffusion (Self-Validating)
  • Dissolution: Dissolve 10 mg of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol in 0.5 mL of DMF in a narrow glass vial.

    • Causality: DMF fully solvates the planar core and disrupts inherent hydrogen bonding.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean crystallization tube.

    • Validation: Removing dust particles prevents premature, heterogeneous nucleation.

  • Layering: Carefully overlay 2.0 mL of Methanol (anti-solvent) onto the DMF solution using a glass syringe[2].

    • Causality: The density difference allows a sharp interface. As the solvents slowly mix, the dielectric constant decreases, gently lowering solubility and allowing nucleation at a low supersaturation level.

  • Incubation: Seal the tube and store it in a vibration-free environment at 20°C for 3-7 days.

  • Validation (Birefringence Check): Harvest a crystal and examine it under a polarized light microscope. A true single crystal will extinguish light uniformly every 90 degrees of rotation. Irregular extinction indicates twinning, requiring a slower diffusion rate (e.g., lowering the temperature to 4°C).

Protocol B: Protein-Ligand Co-Crystallization (Hanging Drop Vapor Diffusion)
  • Complex Formation: Incubate 10 mg/mL of the target protein (e.g., ERα LBD) with 1 mM of the thienopyrimidine ligand overnight at 4°C[4].

    • Causality: Pre-incubation ensures saturation of the binding pocket before the physical stress of crystallization.

  • Drop Setup: On a siliconized glass cover slip, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution (20% PEG 3350, 100 mM MgCl2, 100 mM Tris pH 8.0)[4].

  • Equilibration: Invert the cover slip over a well containing 500 µL of the reservoir solution and seal with vacuum grease.

    • Causality: Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of both protein and PEG until nucleation occurs.

  • Cryoprotection: Prior to X-ray data collection, briefly soak the crystal in the reservoir solution supplemented with Paratone-N to prevent ice lattice formation during liquid nitrogen flash-cooling[4].

Quantitative Data & Optimization Matrices

Table 1: Optimization Matrix for Thieno[2,3-d]pyrimidine Crystallization

StrategyPrimary Solvent/BufferAnti-Solvent/PrecipitantAdditives / ChaperonesTarget Outcome
Small Molecule SCXRD DMF or DMSOMethanol (MeOH)NoneDisruption of strong π−π stacking[2]
Difficult Small Molecules Chloroform / Toluenen-HexaneTEO (Tetraaryladamantane)Isotropic growth via encapsulation[3]
ERα Co-Crystallization 100 mM Tris (pH 8.0)15–25% PEG 3350100 mM MgCl2Clear rectangular crystals[4]
DHFR Co-Crystallization 100 mM KPO4 (pH 6.9)60-70% sat. NH4SO43% v/v EthanolTrigonal space group crystals[5]

Table 2: SCXRD Refinement Quality Indicators

ParameterAcceptable RangeImplication for Thienopyrimidines
R1 (unweighted R-factor) < 5.0%Confirms accurate heavy atom (C, N, O, S) placement.
wR2 (weighted R-factor) < 15.0%Validates the overall variance of the structural model.
Goodness-of-Fit (S) 0.95 – 1.05Ensures data is neither over- nor under-parameterized.
Residual Electron Density < 0.5 e/ųVerifies absence of disordered solvent in the lattice.

Visualizations

CrystallizationWorkflow A 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol B Solubility Screen (DMF, DMSO, MeOH) A->B Assess purity & habit C Small Molecule SCXRD (Liquid-Liquid Diffusion) B->C Good solubility in DMF D Protein Co-Crystallization (Hanging Drop Vapor Diffusion) B->D Target binding assays E Chaperone Co-Crystallization (TEO Encapsulation) B->E Intractable needles/twins F X-Ray Diffraction & Hirshfeld Atom Refinement C->F Harvest single crystals D->F Optimize PEG/pH E->F Isotropic crystal growth

Workflow for optimizing thieno[2,3-d]pyrimidine crystallization for X-ray diffraction.

Sources

Validation & Comparative

A Comparative Guide to Thieno[2,3-d]pyrimidine-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of emerging EGFR inhibitors based on the 4-substituted thieno[2,3-d]pyrimidine scaffold against established clinical EGFR inhibitors. We will delve into the rationale behind their design, comparative efficacy, and the experimental methodologies used for their evaluation.

Introduction: The Enduring Challenge of Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of targeted cancer therapy. As a receptor tyrosine kinase, its dysregulation through mutation or overexpression is a key driver in the proliferation and survival of various cancer cells, most notably in non-small cell lung cancer (NSCLC). The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized treatment paradigms for EGFR-mutant cancers.

First-generation inhibitors like gefitinib and erlotinib, while effective, are susceptible to resistance, primarily through the T790M "gatekeeper" mutation. This led to the development of second-generation (afatinib) and third-generation (osimertinib) inhibitors with improved efficacy against resistance mutations. However, the quest for novel inhibitors with enhanced potency, selectivity, and the ability to overcome tertiary resistance mutations continues. The thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure in kinase inhibitor design, offering a versatile platform for developing potent and selective EGFR inhibitors.

The Thieno[2,3-d]pyrimidine Scaffold: A Versatile Platform for Kinase Inhibition

The thieno[2,3-d]pyrimidine core is a bioisostere of the native purine or quinazoline ring found in many ATP-competitive kinase inhibitors. This structural mimicry allows it to effectively bind to the hinge region of the ATP-binding pocket of EGFR. The true strength of this scaffold lies in the synthetic tractability of its C4 position, which allows for the introduction of various aryl and heteroaryl substituents that can be tailored to target specific features of the EGFR active site, including those conferred by resistance mutations.

This guide will focus on a representative compound from a series of 4-anilino-thieno[2,3-d]pyrimidines, specifically compound 21d from a study by Morsy et al. (2019), as a case study to compare against established EGFR inhibitors.

Comparative Analysis of EGFR Inhibitors

The efficacy of an EGFR inhibitor is not solely defined by its raw potency (IC50) but also by its selectivity and its activity against clinically relevant resistance mutations.

CompoundGenerationEGFR (WT) IC50 (nM)EGFR (T790M) IC50 (nM)Selectivity ProfileReference
Gefitinib1st26-80>10,000Primarily targets WT EGFR.
Erlotinib1st2-5>1,000Similar to Gefitinib.
Afatinib2nd0.510Irreversible; also inhibits other ErbB family members.
Osimertinib3rd12-151Highly selective for T790M mutant over WT.
Compound 21d (Thieno[2,3-d]pyrimidine) Novel0.098 0.12 Potent against both WT and T790M.

Table 1: Comparative in vitro potency of selected EGFR inhibitors.

As illustrated in Table 1, the representative thieno[2,3-d]pyrimidine compound 21d demonstrates exceptional potency against both wild-type (WT) and the T790M mutant EGFR, with IC50 values in the sub-nanomolar range. This dual activity is a highly desirable characteristic, suggesting potential efficacy in both first-line and resistance settings. Its potency against the T790M mutant is comparable to, and in some assays superior to, the third-generation inhibitor osimertinib.

Structural Rationale for Potency and Selectivity

The key to the high potency of compounds like 21d lies in the strategic substitution at the C4 position of the thieno[2,3-d]pyrimidine core. The 3-chloro-4-fluoroaniline group at this position is able to form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of EGFR. This specific substitution pattern has been shown to be highly effective in targeting both WT and T790M EGFR.

Experimental Protocols for EGFR Inhibitor Evaluation

The following protocols are standard methodologies for the in vitro characterization of EGFR inhibitors.

In Vitro EGFR Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of EGFR by 50%.

Principle: The assay measures the transfer of phosphate from ATP to a tyrosine residue on a peptide substrate by the EGFR kinase. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method where a decrease in light signal corresponds to an increase in kinase inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).

    • Prepare a serial dilution of the inhibitor in assay buffer.

    • Prepare a solution of recombinant human EGFR kinase (WT or T790M mutant) in kinase buffer.

    • Prepare a solution of the peptide substrate and ATP in kinase buffer.

  • Assay Plate Setup:

    • Add a small volume of the diluted inhibitor to the wells of a 384-well plate.

    • Add the EGFR kinase solution to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate solution.

    • Incubate the plate at room temperature to allow for phosphorylation.

  • Detection:

    • Add a detection reagent (e.g., ADP-Glo™) that converts the ADP produced during the kinase reaction into a luminescent signal.

    • Incubate to allow the detection reaction to proceed.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Inhibitor Dilutions A1 Add Inhibitor to Plate P1->A1 P2 Prepare Kinase Solution A2 Add Kinase & Incubate P2->A2 P3 Prepare ATP/Substrate Mix A3 Add ATP/Substrate to Start Reaction P3->A3 A1->A2 A2->A3 D1 Add Detection Reagent A3->D1 D2 Measure Luminescence D1->D2 D3 Plot Data & Calculate IC50 D2->D3

Caption: Workflow for IC50 determination of EGFR inhibitors.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cancer cell lines as an indicator of cell viability and proliferation after treatment with an inhibitor.

Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture EGFR-dependent cancer cell lines (e.g., A549 for WT, H1975 for T790M) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density.

    • Allow cells to adhere overnight in a CO2 incubator.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

EGFR Signaling Pathway and Inhibition

The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention for ATP-competitive inhibitors like the thieno[2,3-d]pyrimidines.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding EGF EGF Ligand EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway and TKI inhibition point.

Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival. Thieno[2,3-d]pyrimidine inhibitors act by competitively binding to the ATP pocket of the EGFR kinase domain, preventing this autophosphorylation and blocking all subsequent downstream signaling.

Conclusion and Future Perspectives

The 4-substituted thieno[2,3-d]pyrimidine scaffold represents a highly promising platform for the development of next-generation EGFR inhibitors. As demonstrated by representative compounds, this chemical class can yield inhibitors with sub-nanomolar potency against both wild-type and clinically significant resistance mutations like T790M. This dual activity profile is a significant advantage over earlier-generation inhibitors.

Future research in this area should focus on:

  • Selectivity Profiling: Comprehensive kinase panel screening to ensure selectivity for EGFR over other kinases, minimizing off-target effects.

  • Overcoming Tertiary Mutations: Investigating modifications to the scaffold to inhibit emergent resistance mutations such as C797S.

  • In Vivo Efficacy and Pharmacokinetics: Evaluating the in vivo performance of lead compounds in animal models to assess their therapeutic potential and drug-like properties.

The versatility and potent activity of the thieno[2,3-d]pyrimidine core ensure that it will remain a key area of interest in the ongoing effort to combat EGFR-driven cancers.

References

  • Morsy, N. M., et al. (2019). Design, synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives as potent EGFR inhibitors and apoptotic inducers. Bioorganic Chemistry. Available at: [Link]

  • Wu, S., et al. (2022). EGFR-TKI resistance in non-small cell lung cancer: mechanisms and therapeutic strategies. Cancer Treatment Reviews. Available at: [Link]

A Strategic Guide to Elucidating the Selectivity Profile of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the principle of "one compound, one target" is a foundational aspiration that is seldom a reality. Off-target interactions are a primary cause of unforeseen toxicities and can lead to the failure of promising therapeutic candidates in later stages of development.[1] For novel chemical entities such as 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol, a thorough and early assessment of its selectivity profile is not merely a supplementary exercise but a critical component of its preclinical evaluation. This guide provides a comprehensive, multi-tiered strategy for characterizing the cross-reactivity of this compound, grounded in established methodologies and tailored to the known biological activities of its structural class.

The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore, frequently associated with the inhibition of protein kinases.[2] Derivatives of this core structure have been shown to target a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[3][4][5] This precedent strongly suggests that 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol is likely to exhibit activity within the human kinome, making a kinase-focused screening approach a logical and efficient starting point.

Our proposed strategy for evaluating the cross-reactivity of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol is a phased approach, beginning with broad, cost-effective in silico and biochemical screens, and progressing to more focused and resource-intensive cellular and functional assays. This tiered methodology is designed to provide a comprehensive understanding of the compound's selectivity, enabling informed decisions about its continued development.

Phase 1: Initial Selectivity Profiling - Casting a Wide Net

The initial phase of our investigation is designed to rapidly identify the primary targets and most probable off-targets of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol. This is achieved through a combination of computational prediction and broad-panel biochemical screening.

Before embarking on wet-lab experiments, computational modeling can provide a cost-effective preliminary assessment of potential off-target interactions.[6][7] By leveraging databases of known drug-target interactions and protein structures, these in silico methods can predict a compound's likely binding partners based on its chemical structure.[1][6]

Experimental Protocol:

  • Compound Representation: Generate a 2D and 3D representation of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol.

  • Database Selection: Utilize multiple off-target prediction platforms (e.g., ProfhEX, SuperPred, etc.) that employ a variety of algorithms, such as chemical similarity searching, machine learning models, and molecular docking.[1]

  • Prediction and Analysis: Submit the compound structure to the selected platforms and analyze the output, which will typically be a ranked list of potential off-targets with associated confidence scores.

  • Target Prioritization: Prioritize the predicted off-targets for subsequent experimental validation based on the strength of the prediction and the physiological relevance of the targets.

Given the prevalence of kinase inhibition among thieno[2,3-d]pyrimidine derivatives, a comprehensive kinase selectivity panel is the cornerstone of our initial experimental investigation.[8] Several commercial vendors offer panels that cover a significant portion of the human kinome, providing a broad overview of a compound's activity against this important class of enzymes.[9]

Experimental Protocol:

  • Panel Selection: Choose a broad-panel kinase assay that includes a diverse representation of the human kinome (e.g., >300 kinases).

  • Initial Single-Dose Screening: Screen 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol at a single, high concentration (e.g., 10 µM) to identify all potential kinase interactions.

  • IC50 Determination: For any kinases showing significant inhibition (e.g., >70% at 10 µM), perform follow-up dose-response experiments to determine the half-maximal inhibitory concentration (IC50).[8]

Data Presentation:

The results of the initial kinase screen can be effectively summarized in a table, as shown below.

Kinase TargetPercent Inhibition at 10 µMIC50 (nM)
Primary Target(s) >90%<100
Significant Off-Target(s) >70%100 - 1000
Minor Off-Target(s) 50-70%1000 - 10000
Inactive <50%>10000

Visualization:

The following diagram illustrates the workflow for the initial selectivity profiling phase.

G cluster_0 Phase 1: Initial Selectivity Profiling A 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol B In Silico Off-Target Prediction A->B C Broad-Panel Kinase Screen (>300 Kinases) A->C D Prioritized List of Potential Off-Targets B->D E IC50 Determination for Hits C->E F Comprehensive Selectivity Profile D->F E->F

Initial selectivity profiling workflow.
Phase 2: Focused Biochemical and Cellular Validation

With a list of potential primary and off-targets in hand, the next phase involves more rigorous biochemical and cellular assays to confirm these interactions and assess their functional consequences.

To ensure the initial findings are not an artifact of a particular assay technology, it is crucial to confirm the activity of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol against the primary target(s) and key off-targets using an orthogonal biochemical assay.

Experimental Protocol:

  • Assay Selection: Choose a biochemical assay with a different detection method than the one used in the initial screen (e.g., if the primary screen was a radiometric assay, the orthogonal assay could be based on fluorescence resonance energy transfer (FRET) or bioluminescence).

  • IC50 Determination: Perform dose-response experiments to determine the IC50 of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol against the selected kinases.

  • Data Comparison: Compare the IC50 values obtained from the orthogonal assay with those from the primary screen to confirm the initial findings.

Biochemical assays, while valuable, do not fully recapitulate the complex environment of a living cell. Cellular target engagement assays are therefore essential to confirm that 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol can bind to its intended and unintended targets in a more physiologically relevant context.

Experimental Protocol:

  • Cell Line Selection: Choose cell lines that endogenously express the primary target and key off-targets.

  • Assay Method: Employ a suitable target engagement assay, such as the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ assay.

  • Dose-Response Analysis: Perform dose-response experiments to determine the cellular EC50 for target engagement.

Data Presentation:

A comparative table can be used to present the biochemical and cellular data for key targets.

TargetBiochemical IC50 (nM)Cellular EC50 (nM)
Primary Target 50150
Off-Target 1 5002000
Off-Target 2 2000>10000

Visualization:

Workflow for validation of initial hits.
Phase 3: Functional Characterization of Off-Target Effects

The final phase of our investigation focuses on understanding the functional consequences of any confirmed off-target interactions. This is critical for predicting potential adverse effects in a clinical setting.

Cell-based phenotypic assays can provide valuable insights into the functional effects of off-target engagement. These assays measure a range of cellular parameters, such as proliferation, apoptosis, and cell cycle progression.

Experimental Protocol:

  • Assay Selection: Design or select phenotypic assays that are relevant to the known or predicted functions of the off-targets. For example, if an off-target is a key regulator of the cell cycle, a cell cycle analysis assay would be appropriate.

  • Dose-Response Analysis: Treat relevant cell lines with a range of concentrations of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol and measure the phenotypic endpoint.

  • Correlation with Target Engagement: Correlate the phenotypic effects with the cellular target engagement data to establish a link between off-target binding and a functional cellular response.

To put the cross-reactivity profile of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol into context, it is useful to compare its activity with that of known selective inhibitors for the identified off-targets.

Experimental Protocol:

  • Inhibitor Selection: Obtain commercially available, highly selective inhibitors for the confirmed off-targets.

  • Comparative Profiling: Test 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol and the selective inhibitors side-by-side in the relevant biochemical and cellular assays.

  • Selectivity Ratio Calculation: Calculate the selectivity ratio by dividing the IC50 or EC50 for the off-target by the IC50 or EC50 for the primary target. A higher ratio indicates greater selectivity.

Data Presentation:

A summary table comparing the selectivity of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol with a reference compound can be highly informative.

CompoundPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Selectivity Ratio (Off-Target 1 / Primary)
4-Phenyl-thieno[2,3-d]pyrimidin-2-ol 5050010
Reference Inhibitor for Off-Target 1 >1000010>1000

By following this structured, data-driven approach, researchers can build a comprehensive understanding of the selectivity profile of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol. This knowledge is invaluable for guiding lead optimization efforts, interpreting the results of in vivo studies, and ultimately, increasing the probability of developing a safe and effective therapeutic agent.

References

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. MDPI. [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Royal Society of Chemistry. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. Nature. [Link]

  • Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. [Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis Online. [Link]

  • Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. PubMed. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]

  • How can bioinformatics predict off-target effects of drugs?. Patsnap. [Link]

  • Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. PubMed. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity. ACS Publications. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. ACS Publications. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. [Link]

  • Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. ACS Publications. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. Connect Journals. [Link]

  • Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Academia.edu. [Link]

  • Cross-reactivity virtual profiling of the human kinome by X-React KIN : A chemical systems biology approach. LSU Scholarly Repository. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. [Link]

Sources

Confirming the Target Engagement of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol: A Comparative Guide to Validation Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Intracellular Validation

The compound 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol belongs to the highly privileged thieno[2,3-d]pyrimidine class of bicyclic heterocycles. In modern drug discovery, this scaffold is extensively utilized to design potent inhibitors targeting receptor tyrosine kinases (such as VEGFR-2 and EGFR) and folate-dependent enzymes (such as GARFTase) . The structural causality behind its success lies in its ability to mimic the adenine ring of ATP, allowing it to competitively occupy the highly conserved ATP-binding pockets of various kinases .

However, a critical bottleneck in developing thienopyrimidine derivatives is translating biochemical potency (e.g., cell-free IC₅₀) into proven intracellular Target Engagement (TE) . High biochemical affinity does not guarantee that the drug can penetrate the cell membrane, evade efflux pumps, or bind its target in the presence of high physiological ATP concentrations. This guide objectively compares the most robust methodologies for confirming the intracellular target engagement of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol and its derivatives.

G Ligand Activating Ligand (e.g., VEGF / ATP) Receptor Target Kinase (e.g., VEGFR-2) Ligand->Receptor Activates Downstream Downstream Signaling (PI3K/AKT, MAPK) Receptor->Downstream Phosphorylation Inhibitor 4-Phenyl-thieno[2,3-d] pyrimidin-2-ol Inhibitor->Receptor Blocks ATP Pocket (Target Engagement) Outcome Tumor Angiogenesis & Proliferation Downstream->Outcome Promotes

Fig 1. Mechanism of kinase inhibition by the thieno[2,3-d]pyrimidine scaffold.

Comparative Analysis of Target Engagement Assays

To definitively prove that 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol engages its target inside a living cell, researchers must move beyond traditional biochemical assays (like TR-FRET or SPR). The two gold-standard cellular assays are the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (NanoBRET) .

Data Presentation: Assay Comparison Matrix
MetricCETSA (Label-Free)NanoBRET (Live-Cell)TR-FRET (Biochemical)
Biological Context Intact cells or tissue lysatesLive, intact cellsCell-free (Purified protein)
Target Modification None (Endogenous protein)Requires NanoLuc fusion tagRequires fluorescent tags/antibodies
Causality of Signal Ligand binding increases thermodynamic stability (ΔTm)Compound competitively displaces a fluorescent tracerCompound displaces a labeled ligand in vitro
Throughput Medium (Western Blot) to High (AlphaScreen)High (96/384-well plate readers)Ultra-High (HTS compatible)
Primary Output Isothermal Dose-Response (ITDR₅₀), ΔTmCellular IC₅₀, Target Occupancy %Biochemical IC₅₀, Kᵢ
Best Used For... Validating engagement of endogenous targetsReal-time kinetics & competitive displacementInitial high-throughput library screening

Methodology 1: Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA relies on the biophysical principle of ligand-induced thermal stabilization. When 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol binds to its target kinase, the Gibbs free energy of the folded protein state decreases, making the protein more resistant to heat-induced unfolding and subsequent aggregation .

Self-Validating Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol includes an internal viability control to ensure compound toxicity does not artificially skew the soluble protein fraction.

  • Cell Preparation & Treatment:

    • Culture target cells (e.g., HUVEC for VEGFR-2) to 70-80% confluency.

    • Treat cells with a concentration gradient of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol (e.g., 1 nM to 10 µM) and a DMSO vehicle control for 1-2 hours at 37°C.

    • Self-Validation Step: Perform a parallel Trypan Blue exclusion test to confirm cell viability remains >95% post-treatment.

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and aliquot equal cell numbers into PCR tubes.

    • Heat the aliquots in a thermal cycler at a pre-determined aggregation temperature (T_agg, typically where 20% of the target protein remains soluble in the DMSO control) for exactly 3 minutes.

    • Immediately cool to 4°C to halt the denaturation process.

  • Lysis and Separation:

    • Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C) rather than harsh detergents, which can disrupt weak ligand-protein interactions.

    • Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured/aggregated proteins.

  • Quantification:

    • Isolate the supernatant (containing the soluble, ligand-stabilized target).

    • Quantify target presence via Western Blot or AlphaScreen using specific antibodies. Plot the soluble fraction against compound concentration to determine the ITDR₅₀.

CETSA Treat 1. Treat Cells with Compound Heat 2. Thermal Challenge (Gradient or Isothermal) Treat->Heat Lysis 3. Cell Lysis & Centrifugation Heat->Lysis Analyze 4. Soluble Fraction Quantification Lysis->Analyze

Fig 2. Cellular Thermal Shift Assay (CETSA) workflow for label-free target engagement.

Methodology 2: Live-Cell NanoBRET Assay

Scientific Rationale: While CETSA is powerful, it is an endpoint assay. NanoBRET allows for the real-time measurement of target engagement in live cells. It utilizes a target kinase fused to NanoLuciferase (NanoLuc) and a cell-permeable fluorescent tracer. If 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol successfully penetrates the cell and binds the target, it competitively displaces the tracer, causing a quantifiable drop in the BRET signal .

Self-Validating Protocol: NanoBRET Target Engagement
  • Transfection & Plating:

    • Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., VEGFR-2) fused to NanoLuc.

    • Self-Validation Step: Include a control well transfected with an unfused NanoLuc vector to establish the background BRET signal and rule out non-specific tracer binding.

  • Tracer and Compound Incubation:

    • Resuspend cells in Opti-MEM (phenol red-free to prevent optical interference) and plate into a 384-well white plate.

    • Add the specific NanoBRET kinase tracer at its pre-determined K_d concentration.

    • Add a serial dilution of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol. Incubate for 2 hours at 37°C.

  • Signal Detection:

    • Add the NanoLuc substrate (furimazine) to the wells.

    • Measure dual luminescence on a microplate reader: Donor emission (460 nm) and Acceptor emission (610 nm).

  • Data Analysis:

    • Calculate the BRET ratio: (Emission at 610 nm) / (Emission at 460 nm).

    • Plot the BRET ratio against the log concentration of the thienopyrimidine compound to calculate the cellular IC₅₀.

Strategic Decision Matrix

Selecting the correct assay ensures that resources are not wasted on false positives. Use the following logic flow to determine the most appropriate validation method for your specific thieno[2,3-d]pyrimidine derivative.

Decision Start Select Target Engagement Assay LiveCell Require Live-Cell Real-Time Kinetics? Start->LiveCell NanoBRET NanoBRET Assay (Requires tagged target) LiveCell->NanoBRET Yes Endogenous Need to study Endogenous Protein? LiveCell->Endogenous No CETSA CETSA (Label-free, endpoint) Endogenous->CETSA Yes Biochem Biochemical Assay (TR-FRET, SPR) Endogenous->Biochem No (Purified OK)

Fig 3. Decision matrix for selecting the optimal target engagement methodology.

Conclusion

Confirming the target engagement of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol requires a transition from biochemical affinity testing to rigorous intracellular validation. By employing CETSA, researchers can validate binding against endogenous targets without the artifacts of genetic tagging. Conversely, NanoBRET provides unparalleled insights into live-cell kinetics, membrane permeability, and competitive displacement. Utilizing these orthogonal approaches ensures that observed phenotypic effects (e.g., cytotoxicity or anti-angiogenesis) are causally linked to true on-target engagement.

References

  • Title: Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism Source: PubMed Central (PMC) / ACS Publications URL: [Link]

  • Title: Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

  • Title: A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: PubMed Central (PMC) URL: [Link]

  • Title: Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells Source: PubMed Central (PMC) URL: [Link]

Safety Operating Guide

Personal protective equipment for handling 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling and Protective Protocols for 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol

As a Senior Application Scientist, I frequently observe laboratories treating all research chemicals with a generalized, one-size-fits-all safety approach. This is a critical error when handling specialized pharmacophores.

4-Phenyl-thieno[2,3-d]pyrimidin-2-ol (CAS: 51687-42-4) belongs to the thieno[2,3-d]pyrimidine class of compounds [1]. In medicinal chemistry, this scaffold is a highly privileged structure, frequently engineered to act as an ATP-competitive kinase inhibitor targeting critical biological pathways such as VEGFR-2, FLT3, and various cyclin-dependent kinases (CDKs) [2, 3]. Because of its potent anti-proliferative, apoptotic, and angiogenesis-inhibiting properties, this compound must not be treated as a simple irritant. It must be handled with the rigorous operational controls of a High-Potency Active Pharmaceutical Ingredient (HPAPI).

The following guide provides a scientifically grounded, self-validating framework for the safe handling, solubilization, and disposal of this compound.

Part 1: Mechanistic Risk Assessment & Biological Hazard

To understand the required Personal Protective Equipment (PPE), we must first understand the physicochemical and biological causality of the hazard.

  • The Carrier Solvent Risk: Thieno[2,3-d]pyrimidines are highly lipophilic and are almost exclusively solubilized in Dimethyl Sulfoxide (DMSO) for in vitro assays. DMSO is a potent transdermal carrier. If a DMSO solution containing this compound contacts unprotected skin, it will bypass the stratum corneum almost instantly, delivering the active kinase inhibitor directly into the systemic circulation.

  • The Electrostatic Aerosolization Risk: In its dry, lyophilized state, 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol is highly susceptible to static charge. Opening a plastic vial without proper static neutralization can cause the micro-particles to violently repel each other and aerosolize, creating an immediate inhalation hazard.

Pathway Ligand 4-Phenyl-thieno[2,3-d] pyrimidin-2-ol ATP ATP Binding Pocket Ligand->ATP Competitive Inhibition Kinase Target Kinase (e.g., VEGFR-2 / FLT3) Kinase->ATP Signaling Downstream Signaling (MAPK / PI3K) ATP->Signaling Blocked Effect Cellular Proliferation Signaling->Effect Apoptosis Induced

Fig 1: ATP-competitive kinase inhibition mechanism of thieno[2,3-d]pyrimidines.

Part 2: The PPE Matrix & Causality

Standard laboratory PPE is insufficient for handling biologically active thienopyrimidines in DMSO. The table below outlines the mandatory protective matrix, grounded in chemical causality.

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Double-layered Nitrile. Outer: >8 mil thickness.Inner: Standard 4 mil.Causality: Standard latex offers zero chemical resistance to DMSO. Nitrile provides a temporary barrier. Self-Validation: Double-gloving ensures that if the outer layer suffers a solvent micro-tear, the inner layer provides a secondary barrier, granting the user 60 seconds to safely doff the gloves without dermal exposure.
Eye Protection Indirect-vented chemical splash goggles.Causality: Safety glasses with side shields do not protect against aerosolized powders or micro-splashes of DMSO during vortexing. Goggles create a sealed micro-environment around the ocular mucosa.
Respiratory N95/P100 Particulate Respirator (Only if weighing outside a Class II BSC)Causality: Thienopyrimidine dust can settle in the lower respiratory tract, leading to localized kinase inhibition in lung tissue. Primary engineering controls (fume hoods) are mandatory, making respirators a secondary backup.
Body Protection Tyvek® disposable lab coat with knit cuffs.Causality: Woven cotton lab coats absorb DMSO, holding the toxicant against the skin. Tyvek® provides a non-woven, impenetrable barrier to both dry particulates and light solvent splashes.

Part 3: Operational Workflows (Self-Validating Protocols)

Trust in laboratory safety comes from protocols that verify themselves in real-time. Do not proceed to the next step unless the validation loop is successfully closed.

Step-by-Step Solubilization Methodology

Step 1: Pre-Operation Environmental Control

  • Action: Turn on the Class II Biosafety Cabinet (BSC) or powder weighing hood. Allow airflow to stabilize for 5 minutes. Place an anti-static ionizer bar next to the microbalance.

  • Validation Loop: Check the magnehelic gauge on the hood. If the pressure differential is not within the manufacturer's safe green zone, do not proceed.

Step 2: PPE Donning & Integrity Testing

  • Action: Don the inner nitrile glove. Take the outer heavy-duty nitrile glove, trap air inside by twisting the cuff, and hold it near your cheek to feel for escaping air.

  • Validation Loop: If you feel a breeze on your cheek, the glove has a micro-tear. Discard and test a new glove. Only don the outer glove once integrity is verified.

Step 3: Anti-Static Weighing

  • Action: Transfer the sealed vial of 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol into the hood. Pass the vial over the anti-static ionizer for 10 seconds before opening.

  • Validation Loop: Slowly uncap the vial. If the powder clings aggressively to the upper walls or the cap threads, static is still present. Recap and re-ionize. Proceed only when the powder rests inertly at the bottom.

Step 4: In-Situ Solubilization (The "Zero-Transfer" Method)

  • Action: To minimize exposure, do not transfer the dry powder to a secondary vessel if possible. Instead, calculate the required volume of DMSO to achieve your target stock concentration (e.g., 10 mM). Add the DMSO directly to the original supplier vial using a calibrated positive-displacement pipette.

  • Validation Loop: Cap the vial tightly and vortex. Hold the vial up to the light. If any particulate matter remains undissolved, sonicate in a water bath at 37°C for 5 minutes until the solution is optically clear.

Workflow Assess 1. Hazard Assessment & Static Control PPE 2. Don PPE Matrix (Double Nitrile) Assess->PPE Validate 3. Self-Validation (Inflation Test) PPE->Validate Validate->PPE Leak Detected (Replace) Weigh 4. Enclosed Weighing (Powder Hood) Validate->Weigh Integrity Verified Solubilize 5. In-Vial Solubilization (DMSO Addition) Weigh->Solubilize Decon 6. Decontamination & Waste Segregation Solubilize->Decon

Fig 2: Self-validating operational workflow for handling HPAPI thienopyrimidines.

Part 4: Decontamination and Disposal Plans

Because thienopyrimidines possess potent biological activity, improper disposal can lead to severe aquatic toxicity and environmental contamination.

Surface Decontamination:

  • Solvent Wipe: Wipe down the microbalance, spatulas, and hood surfaces with a Kimwipe soaked in 70% Isopropyl Alcohol (IPA) or Ethanol. Water alone is ineffective due to the compound's lipophilicity.

  • Validation Wipe: Perform a secondary wipe with a dry, clean Kimwipe. Inspect the wipe under bright light; any residual yellow/white tint indicates incomplete decontamination. Repeat step 1 if necessary.

Chemical Disposal:

  • Solid Waste: All contaminated Kimwipes, pipette tips, empty vials, and outer gloves must be placed in a rigid, puncture-resistant biohazard/chemical waste bin labeled: "Toxic Solid Waste - Kinase Inhibitor Contaminated." This waste must be slated for high-temperature incineration.

  • Liquid Waste: Any excess DMSO stock solutions must be collected in a dedicated, chemically compatible liquid waste carboy. Label clearly as "Non-Halogenated Solvent Waste: Contains DMSO and Thienopyrimidine derivatives."Never flush these compounds down the sink.

References

  • NextSDS Database. "4-Phenyl-thieno[2,3-d]pyrimidin-2-ol — Chemical Substance Information." NextSDS. URL: [Link]

  • Bioorganic Chemistry. "Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents." PubMed. URL: [Link]

  • Molecules (MDPI). "Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction." MDPI. URL: [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.